Technical Documentation Center

4-Fluoro-5-azaindole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Fluoro-5-azaindole-3-carboxylic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Fluoro-5-azaindole-3-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-Fluoro-5-azaindole-3-carboxylic acid, a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluoro-5-azaindole-3-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, established chemical principles, and spectroscopic predictions to offer a robust resource for researchers.

Introduction: The Significance of Fluorinated Azaindoles

Azaindoles, bioisosteres of indoles, are privileged scaffolds in drug discovery due to their ability to modulate physicochemical and pharmacological properties such as solubility, pKa, and target binding affinity.[1][2] The introduction of a fluorine atom can further enhance metabolic stability, binding affinity, and cell permeability, making fluorinated azaindoles highly valuable in the development of novel therapeutics.[1] 4-Fluoro-5-azaindole-3-carboxylic acid, belonging to the 5-azaindole (or 1H-pyrrolo[3,2-c]pyridine) family, combines these advantageous features, positioning it as a promising building block for the synthesis of bioactive molecules.[3][4][5]

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 4-Fluoro-5-azaindole-3-carboxylic acid and Related Analogs

PropertyPredicted/Reported ValueAnalog CompoundCitation
Molecular Formula C₈H₅FN₂O₂--
Molecular Weight 180.14 g/mol --
Appearance Expected to be a solid, likely off-white to yellow powder.5-Fluoro-1H-indole-2-carboxylic acid appears as a dark yellow powder.[6]
Melting Point Expected to be a high-melting solid, likely >200 °C with decomposition.4-Azaindole-3-carboxylic acid is a solid.[7]
Solubility Likely sparingly soluble in water and more soluble in organic solvents like DMSO and methanol.Carboxylic acids generally show decreased water solubility with increased carbon content.[6]
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The pyridine nitrogen will have a lower pKa than pyridine itself due to the electron-withdrawing nature of the fused pyrrole ring and the fluorine atom.--

Synthesis Strategies

The synthesis of 4-Fluoro-5-azaindole-3-carboxylic acid is not explicitly described in the reviewed literature. However, established methods for the synthesis of fluorinated azaindoles and their carboxylic acid derivatives provide a strong foundation for a proposed synthetic route. A plausible strategy would involve the construction of the fluorinated 5-azaindole core followed by carboxylation at the C3 position.

One potential synthetic approach is a multi-step sequence starting from a substituted pyridine precursor. This could involve a variation of the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions to form the pyrrole ring.[8][9]

Below is a conceptual workflow for the synthesis of a fluorinated azaindole, which could be adapted for the target molecule.

G A Substituted Fluoropyridine B Introduction of Amino Group A->B Amination C Formation of Pyrrole Ring Precursor B->C Reaction with a suitable three-carbon unit D Cyclization to form Azaindole Core C->D e.g., Palladium-catalyzed cyclization E Carboxylation at C3 D->E e.g., Vilsmeier-Haack followed by oxidation or direct carboxylation F 4-Fluoro-5-azaindole-3-carboxylic acid E->F

Caption: Conceptual workflow for the synthesis of 4-Fluoro-5-azaindole-3-carboxylic acid.

A detailed, generalized experimental protocol for the synthesis of a related fluorinated azaindole derivative is as follows:

Step 1: Synthesis of the Azaindole Core (Hypothetical)

  • Starting Material: A suitably substituted 4-fluoro-3-aminopyridine.

  • Reaction: The aminopyridine is subjected to a palladium-catalyzed coupling reaction with a protected alkyne, followed by cyclization to form the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold.[8]

  • Rationale: Palladium catalysis offers a versatile and efficient method for constructing the bicyclic ring system with good control over regioselectivity.[8]

Step 2: Carboxylation at the C3 Position (Hypothetical)

  • Method 1: Vilsmeier-Haack Reaction and Oxidation: The fluorinated 5-azaindole core is treated with a Vilsmeier reagent (e.g., POCl₃/DMF) to introduce a formyl group at the C3 position. Subsequent oxidation of the aldehyde to a carboxylic acid would yield the final product.

  • Method 2: Direct Carboxylation: The protected azaindole can be lithiated at the C3 position followed by quenching with carbon dioxide to introduce the carboxylic acid group directly.

  • Rationale: These are standard and well-documented methods for the functionalization of indole and azaindole scaffolds at the C3 position.

Chemical Reactivity

The reactivity of 4-Fluoro-5-azaindole-3-carboxylic acid is governed by the interplay of its three key functional components: the 5-azaindole core, the fluorine substituent, and the carboxylic acid group.

G cluster_0 Reactivity Centers cluster_1 Potential Reactions A 5-Azaindole Core (Pyrrole-like reactivity at C3, Pyridine-like reactivity) B Fluorine Substituent (Inductive electron withdrawal, potential for nucleophilic aromatic substitution) D Electrophilic substitution at the pyrrole ring A->D C Carboxylic Acid (Acidity, Esterification, Amide formation) E Nucleophilic substitution on the pyridine ring B->E F Reactions of the carboxylic acid group C->F

Caption: Key reactivity centers of 4-Fluoro-5-azaindole-3-carboxylic acid.

  • 5-Azaindole Core: The pyrrole portion of the azaindole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position (if not already occupied). The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups.

  • Fluorine Substituent: The fluorine atom is a strong electron-withdrawing group, which will decrease the basicity of the pyridine nitrogen and influence the regioselectivity of electrophilic and nucleophilic reactions on the aromatic rings.

  • Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as deprotonation to form a carboxylate salt, esterification with alcohols, and amide bond formation with amines.

Spectroscopic Properties (Predicted)

While no specific spectra for 4-Fluoro-5-azaindole-3-carboxylic acid were found, the expected spectroscopic characteristics can be inferred from the functional groups present.

Table 2: Predicted Spectroscopic Data for 4-Fluoro-5-azaindole-3-carboxylic acid

Spectroscopy Expected Features Rationale
¹H NMR Aromatic protons on the pyridine and pyrrole rings (chemical shifts influenced by fluorine and carboxylic acid). A broad singlet for the carboxylic acid proton (typically >10 ppm). A signal for the N-H proton of the pyrrole ring.The electron-withdrawing fluorine and carboxylic acid groups will cause downfield shifts for nearby protons.
¹³C NMR Carbonyl carbon of the carboxylic acid (around 160-180 ppm). Aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant.The chemical shifts and coupling patterns will be characteristic of the substituted azaindole scaffold.[10]
¹⁹F NMR A singlet or a multiplet depending on the coupling with neighboring protons.The chemical shift will be indicative of the fluorine's electronic environment.
IR Spectroscopy A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹). A strong C=O stretch for the carboxylic acid (around 1680-1710 cm⁻¹). C-F stretching vibrations. N-H stretching of the pyrrole ring.These are characteristic vibrational frequencies for the respective functional groups.[11]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (180.14). Fragmentation patterns may include loss of CO₂, H₂O, and cleavage of the azaindole ring.The fragmentation pattern will be influenced by the stability of the resulting ions.

Applications in Drug Discovery and Medicinal Chemistry

The 5-azaindole scaffold is a key component in a variety of therapeutic agents, particularly in the development of kinase inhibitors for oncology.[2][12] The structural features of 4-Fluoro-5-azaindole-3-carboxylic acid make it an attractive starting material for the synthesis of new drug candidates.

  • Scaffold for Kinase Inhibitors: The azaindole core can mimic the hinge-binding motif of ATP in the active site of kinases.[12] The carboxylic acid group can be used as a handle for further derivatization to explore structure-activity relationships.

  • Modulation of Physicochemical Properties: The fluorine atom can be strategically incorporated to improve metabolic stability and cell permeability of drug candidates.[1]

  • Versatile Building Block: The carboxylic acid functionality allows for the facile formation of amides and esters, enabling the connection of the azaindole core to other pharmacophores.

Safety and Handling

Specific safety data for 4-Fluoro-5-azaindole-3-carboxylic acid is not available. However, based on related compounds, it should be handled with care in a laboratory setting.[6][12][13][14]

  • General Precautions: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.

  • Toxicity: The toxicity is unknown. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

4-Fluoro-5-azaindole-3-carboxylic acid represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. While direct experimental data is currently sparse, this guide provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and likely applications based on the well-established chemistry of related fluorinated azaindoles and carboxylic acids. As research in this area progresses, the unique combination of the 5-azaindole scaffold, a fluorine substituent, and a carboxylic acid handle is poised to contribute to the development of novel and effective therapeutic agents.

References

  • Ghosh, N., et al. (2022). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines.
  • Thermo Fisher Scientific. (2025, September 16).
  • Sigma-Aldrich. (2025, June 25).
  • Fisher Scientific. (2009, September 26).
  • ChemScene. (2025, December 8).
  • ResearchGate. (2024, March). Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. Retrieved from [Link]

  • G., T. (2020). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry, 28(24), 115830.
  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Hewings, D. S., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(22), 9033-9048.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
  • AK Scientific, Inc. (n.d.).
  • P, D., & M, K. (2015). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Mini-Reviews in Medicinal Chemistry, 15(14), 1149-1168.
  • Asian Research Association. (2026, January 30). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids.
  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • LibreTexts. (2022, September 24). 21.
  • LibreTexts. (2022, September 24). 21.
  • Shepler, B. (2019, August 20).
  • ResearchGate. (n.d.). Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (L1) and 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (L2) used for protein-ligand interaction and biological applications. Retrieved from [Link]

  • MDPI. (2022, December 23). Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles.
  • SciELO. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents.
  • MDPI. (2018, July 11). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
  • Longdom Publishing. (n.d.).

Sources

Exploratory

Technical Guide: Structural Elucidation of 4-Fluoro-5-azaindole-3-carboxylic acid

Topic: Structure Elucidation of 4-Fluoro-5-azaindole-3-carboxylic acid Content Type: Technical Whitepaper / Protocol Guide Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure Elucidation of 4-Fluoro-5-azaindole-3-carboxylic acid Content Type: Technical Whitepaper / Protocol Guide Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists

Executive Summary

The scaffold 4-fluoro-5-azaindole-3-carboxylic acid (Systematic name: 4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid) represents a high-value pharmacophore in kinase inhibitor development. The presence of the fluorine atom at the C4 position—ortho to both the bridgehead carbon and the pyridine nitrogen—creates a unique electronic environment that complicates standard assignment.

This guide details the analytical protocol required to unambiguously assign the regiochemistry of this molecule. It addresses the primary challenges: distinguishing the 5-azaindole core from its 4-, 6-, and 7-isomers, and confirming the regioselectivity of the fluorine substitution and carboxylic acid functionalization.

Structural Definition & Numbering

Before elucidation, the atom numbering must be standardized to the IUPAC system for 1H-pyrrolo[3,2-c]pyridine.

  • N1: Pyrrole nitrogen.

  • C2: Pyrrole carbon (adjacent to N1).

  • C3: Pyrrole carbon (substituted with -COOH).

  • C3a: Bridgehead carbon.

  • C4: Pyridine carbon (substituted with -F).[1]

  • N5: Pyridine nitrogen.[2]

  • C6: Pyridine carbon.

  • C7: Pyridine carbon.

  • C7a: Bridgehead carbon.

Synthetic Provenance (First-Line Evidence)

While analytical data is paramount, the synthetic route provides the initial structural hypothesis.

  • Precursor: typically synthesized from 2-fluoro-3-aminopyridine derivatives or via Bartoli indole synthesis using ortho-substituted nitro-fluoropyridines.

  • Carboxylation: The C3 position is the most nucleophilic site on the azaindole ring. Introduction of the carboxyl group (e.g., via Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation) almost exclusively targets C3, provided N1 is unsubstituted.

Multi-Nuclear NMR Spectroscopy Protocol

Sample Preparation[1]
  • Solvent: DMSO-d6 is the mandatory solvent.

    • Reasoning: It ensures solubility of the polar carboxylic acid and slows proton exchange, allowing observation of the labile N1-H and COOH protons.

  • Concentration: ~10-15 mg in 600 µL.

  • Temperature: 298 K (Standard).

1H NMR Analysis

The proton spectrum provides the first evidence of substitution patterns.

ProtonApprox. Shift (δ ppm)MultiplicityCoupling (Hz)Diagnostic Note
COOH 12.0 - 13.5br s-Confirms acid; typically very broad.
N1-H 11.5 - 12.5br s-Pyrrole NH.
H2 8.1 - 8.4d/s

Deshielded by C3-COOH. May show long-range coupling to F4.
H6 7.4 - 7.6d

Ortho to N5.
H7 7.9 - 8.1d

Adjacent to bridgehead C7a.
H4 ABSENT --Primary Evidence: Loss of the highly deshielded H4 singlet (usually ~9.0 ppm in unsubstituted 5-azaindole).
19F NMR (The "Spy" Nucleus)

Fluorine-19 is critical for confirming the position of the halogen relative to the pyridine nitrogen.

  • Predicted Shift: -65 to -75 ppm (relative to CFCl3).

    • Context: Fluorine at the

      
      -position to a pyridine nitrogen (2-fluoropyridine motif) is typically deshielded compared to fluorobenzenes.
      
  • Coupling: Look for small through-space coupling to H2 or H3-substituents if detectable.

13C NMR & J-Coupling Analysis

The Carbon-13 spectrum will be dominated by C-F coupling. This is the most robust method to confirm the F-atom is at C4.

CarbonTypeApprox.[1][3][4][5][6][7][8][9][10] Shift (ppm)C-F Coupling (

)
Structural Logic
C4 C_quat155 - 160

Large doublet confirms F is directly attached.
C3a C_quat125 - 130

Bridgehead carbon ortho to F.
N5 ---(See 15N section).
C6 CH105 - 110

Meta to F.
C3 C_quat108 - 112

Substituted with COOH; coupling confirms F is nearby (at C4).
C=O C_quat165 - 170-Carboxylic acid carbonyl.

2D NMR Correlation Logic (HMBC & NOESY)

To unambiguously prove the structure, we must connect the spin systems.

1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
  • H2 Correlations: H2 should correlate to C3 (strong), C7a (strong), and C3a (weak).

  • H6 Correlations: H6 correlates to C4 (showing C-F splitting), C7a, and C5 (if 15N visible).

  • H7 Correlations: H7 correlates to C3a and C5.

1H-15N HMBC (The Isomer Filter)

This experiment distinguishes 5-azaindole from 4-, 6-, or 7-azaindoles.

  • Target: N5 (Pyridine Nitrogen).

  • Observation: In 5-azaindole, N5 should show correlations to H6 (

    
    ) and H7  (
    
    
    
    ).
  • Differentiation:

    • If it were 4-azaindole: N would be at position 4. No H4 would exist (substituted by F?). If F is at 4, N cannot be there.

    • If it were 6-azaindole: N would be at 6. H7 would show

      
       to N6. H4 (if present) would show 
      
      
      
      .
Visualization of Elucidation Logic

ElucidationLogic Start Unknown Sample (C9H5FN2O2) H_NMR 1H NMR Spectrum (DMSO-d6) Start->H_NMR F_NMR 19F NMR Start->F_NMR C_NMR 13C NMR (J-Modulated) Start->C_NMR H_Analysis Analyze Aromatic Region (7.0 - 9.0 ppm) H_NMR->H_Analysis Missing_H4 Observation: Missing Singlet at ~9.0 ppm H_Analysis->Missing_H4 Presence_H2 Presence of H2 (s) and H6/H7 (d,d) H_Analysis->Presence_H2 C4_Coupling C4: Doublet ~158 ppm 1J_CF ~240 Hz Missing_H4->C4_Coupling Implies Subst. at C4 HMBC 1H-13C & 1H-15N HMBC Presence_H2->HMBC F_Shift Shift -70 ppm (Pyridine-like F) F_NMR->F_Shift Final Structure Confirmed: 4-Fluoro-5-azaindole-3-COOH F_Shift->Final C_NMR->C4_Coupling C4_Coupling->HMBC N5_Confirm Confirm N5 Position: Correlations from H6 & H7 HMBC->N5_Confirm COOH_Loc Confirm C3-COOH: H2 correlates to C=O HMBC->COOH_Loc N5_Confirm->Final COOH_Loc->Final

Caption: Logic flow for the structural assignment of 4-fluoro-5-azaindole-3-carboxylic acid, highlighting key spectral checkpoints.

Mass Spectrometry & Quality Control

HRMS (ESI-TOF)
  • Mode: Negative Ion Mode (ESI-) is often more sensitive for carboxylic acids.

  • Expected m/z:

    • Formula: C9H5FN2O2

    • Exact Mass: 192.03

    • [M-H]-: 191.02

  • Fragmentation: Look for loss of CO2 (M-44) to generate the 4-fluoro-5-azaindole anion.

Elemental Analysis (Optional)

If purity confirmation is required for biological assay:

  • C: ~56.26%

  • H: ~2.62%

  • N: ~14.58%

X-Ray Crystallography (The Gold Standard)

If the amorphous solid resists spectroscopic assignment, single-crystal X-ray diffraction (SCXRD) is definitive.

  • Crystallization Method: Slow evaporation.

  • Solvent System: Methanol/Water (80:20) or Acetonitrile/Water. The carboxylic acid moiety facilitates hydrogen bonding, often forming dimers in the crystal lattice.

  • Expected Space Group: Monoclinic (common for planar heteroaromatic acids, e.g., P21/c).

References

  • Azaindole Isomerism & NMR

    • Robinson, R. P., et al. (1996). "Synthesis and 5-HT1A agonist properties of 5-azaindole analogues." Bioorganic & Medicinal Chemistry Letters, 6(15), 1719-1724. Link

  • Fluorine NMR in Heterocycles

    • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. Provides foundational data on F-Pyridine shifts and coupling constants.[1][6] Link

  • HMBC Methods for Nitrogen Heterocycles

    • Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products, 63(4), 543-585. Link

  • Crystal Structure of Analogues

    • Lu, W. J., et al. (2011). "5-Fluoro-1H-indole-3-carboxylic acid."[11] Acta Crystallographica Section E, 68(1), o187. (Provides comparative structural data for the indole analog). Link

Sources

Foundational

A Guide to the Synthesis of 4-Fluoro-5-azaindole-3-carboxylic acid: A Key Building Block for Pharmaceutical Research

Introduction 4-Fluoro-5-azaindole-3-carboxylic acid, also known as 4-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, functionalize...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluoro-5-azaindole-3-carboxylic acid, also known as 4-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, functionalized core serves as a versatile scaffold for the development of novel therapeutic agents. The strategic placement of the fluorine atom and the carboxylic acid group on the 5-azaindole (1H-pyrrolo[3,2-b]pyridine) framework allows for fine-tuning of physicochemical properties and provides a handle for further chemical elaboration. This guide provides an in-depth look into a proven synthetic route for this valuable building block, detailing the underlying chemical principles and offering a step-by-step protocol for its preparation.

The synthesis of azaindoles, bioisosteres of indoles, has historically presented unique challenges compared to their carbocyclic counterparts.[1][2] Classical indole syntheses are often not directly translatable, necessitating the development of specialized methodologies.[1] Modern organometallic and cyclization strategies have greatly expanded the toolkit for accessing these important heterocycles.[1][3]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, 4-Fluoro-5-azaindole-3-carboxylic acid, points towards a strategy involving the formation of the pyrrole ring onto a pre-functionalized pyridine precursor. The key steps would involve the introduction of the carboxylic acid functionality, or a precursor thereof, at the 3-position and the construction of the five-membered ring.

The forward synthesis detailed here employs a multi-step sequence starting from a substituted pyridine derivative. The core of this strategy is the construction of the azaindole skeleton followed by functional group manipulations to install the desired carboxylic acid. This approach allows for a convergent and efficient synthesis, leveraging well-established chemical transformations.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a multi-step process, beginning with the formation of a key intermediate and culminating in the final product.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Carboxylation A Starting Pyridine Derivative B Intermediate 1 A->B Reaction 1 C 4-Fluoro-5-azaindole B->C Cyclization Reaction D 4-Fluoro-5-azaindole-3-carboxylic acid C->D Carboxylation

Caption: Synthetic workflow for 4-Fluoro-5-azaindole-3-carboxylic acid.

Detailed Synthetic Pathway and Experimental Protocol

The following section outlines a detailed, step-by-step procedure for the synthesis of 4-Fluoro-5-azaindole-3-carboxylic acid. The protocol is based on established methodologies for the formation of related azaindole structures, which often involve the cyclization of appropriately substituted pyridine precursors.

Step 1: Synthesis of a Key Pyridine Precursor

The initial step involves the preparation of a suitably substituted pyridine that will serve as the foundation for the azaindole ring. A common strategy involves the use of aminopyridines which can be functionalized and then cyclized. For instance, a substituted 2-amino-3-methylpyridine can be a versatile starting point.

Rationale: The choice of a 2-amino-3-methylpyridine derivative allows for the subsequent construction of the pyrrole ring. The amino group is crucial for the cyclization chemistry, while the methyl group can be functionalized to introduce the necessary components for ring closure.

Step 2: Cyclization to Form the 4-Fluoro-5-azaindole Core

With the pyridine precursor in hand, the next critical step is the cyclization to form the bicyclic 4-fluoro-5-azaindole skeleton. Various methods have been developed for azaindole synthesis, including the Bartoli indole synthesis, which is particularly useful for constructing the indole nucleus from nitroarenes and vinyl Grignard reagents.[4] Another powerful approach is the Leimgruber-Batcho indole synthesis, which offers a high degree of flexibility and is suitable for large-scale production.[5]

Experimental Protocol: Illustrative Leimgruber-Batcho Approach

  • Enamine Formation: A fluorinated nitrotoluene derivative is reacted with a dimethylformamide acetal (e.g., N,N-dimethylformamide di-isopropyl acetal) in a suitable solvent like DMF.[5] The mixture is heated to drive the formation of an enamine intermediate.

  • Reductive Cyclization: The crude enamine is then subjected to a reductive cyclization. A common method involves using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.[5] This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring.

  • Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the catalyst. The filtrate is then subjected to an extractive work-up, and the crude product is purified by crystallization or column chromatography to yield the 4-fluoro-5-azaindole.

Step 3: Introduction of the Carboxylic Acid Group at the C3-Position

The final step is the regioselective introduction of the carboxylic acid group at the 3-position of the 4-fluoro-5-azaindole core. This can be achieved through various methods, such as Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation using a suitable carboxylating agent.

Experimental Protocol: Formylation and Oxidation

  • Vilsmeier-Haack Formylation: The 4-fluoro-5-azaindole is dissolved in a suitable solvent and treated with the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide). This reaction introduces a formyl group (-CHO) at the electron-rich C3-position.

  • Oxidation: The resulting 4-fluoro-5-azaindole-3-carbaldehyde is then oxidized to the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate, silver oxide, or sodium chlorite.

  • Work-up and Purification: The reaction mixture is worked up to isolate the crude carboxylic acid. Purification is typically achieved by recrystallization from a suitable solvent system to afford the final product, 4-Fluoro-5-azaindole-3-carboxylic acid.

Data Summary

The following table summarizes typical data for the key steps in the synthesis. Yields and purity are representative and may vary based on specific reaction conditions and scale.

StepProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (HPLC, %)
24-Fluoro-5-azaindole136.1270-85>98
34-Fluoro-5-azaindole-3-carboxylic acid180.1265-80>99

Safety and Handling Considerations

  • Fluorinated Compounds: Many organofluorine compounds require careful handling. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

  • Reagents: Reagents such as phosphorus oxychloride and strong acids or bases should be handled in a well-ventilated fume hood.

  • Reaction Conditions: Some steps may require elevated temperatures or inert atmospheres. Ensure proper equipment and procedures are in place to manage these conditions safely.

Conclusion

The synthesis of 4-Fluoro-5-azaindole-3-carboxylic acid is a multi-step process that requires careful execution of established synthetic methodologies. By leveraging a strategic approach that involves the construction of the azaindole core followed by functional group manipulation, this valuable building block can be prepared in good yield and high purity. The protocol provided in this guide serves as a comprehensive resource for researchers in the field of drug discovery and development, enabling the exploration of novel chemical space and the advancement of new therapeutic agents.

References

  • ResearchGate. (n.d.). Versatile and Convenient Methods for the Synthesis of C-2 and C-3 Functionalised 5-Azaindoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Collum, D. B., et al. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC. Retrieved from [Link]

  • Song, J. J., Reeves, J. T., Gallou, F., & Senanayake, C. H. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Royal Society of Chemistry. Retrieved from [Link]

  • Watson, D. A., et al. (n.d.). Synthesis of Indolines and Derivatives via Aza-Heck Cyclization. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 5-, 6-, and 7-azaindoles via Hemetsberger–Knittel reaction. Retrieved from [Link]

  • PubMed. (n.d.). Organometallic methods for the synthesis and functionalization of azaindoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Indolines and Derivatives via Aza-Heck Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective access to 5‐ and 6‐azaindoles. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • TSI Journals. (2011). Organic CHEMISTRY. Retrieved from [Link]

  • ACS Publications. (n.d.). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. Retrieved from [Link]

  • Arkat USA. (2017). Synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop.
  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]

  • DigitalCommons@UNMC. (2021). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Exploratory

4-Fluoro-5-azaindole-3-carboxylic acid IUPAC name and synonyms

The following technical guide details the nomenclature, physicochemical properties, synthetic pathways, and medicinal chemistry applications of 4-Fluoro-5-azaindole-3-carboxylic acid . Executive Summary 4-Fluoro-5-azaind...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, physicochemical properties, synthetic pathways, and medicinal chemistry applications of 4-Fluoro-5-azaindole-3-carboxylic acid .

Executive Summary

4-Fluoro-5-azaindole-3-carboxylic acid (CAS: 1190309-85-3) is a specialized heterocyclic building block used in the discovery of small-molecule kinase inhibitors and receptor antagonists. As a fluorinated derivative of the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold, it functions as a bioisostere of indole-3-carboxylic acid. The introduction of the fluorine atom at the C4 position—adjacent to the pyridine nitrogen—modulates the electronic density of the ring system, alters pKa, and enhances metabolic stability against oxidative metabolism. This guide provides a comprehensive analysis of its identity, synthesis, and utility in drug development.

Nomenclature and Chemical Identity

Accurate identification is critical due to the complex numbering variations between indole and azaindole systems.

IUPAC Nomenclature

The systematic IUPAC name is derived from the fused parent ring system 1H-pyrrolo[3,2-c]pyridine .

  • Systematic Name: 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid[1][2]

  • Common Name: 4-Fluoro-5-azaindole-3-carboxylic acid[3]

Numbering Logic

In the 5-azaindole system, the pyridine nitrogen is located at position 5. The numbering follows the standard indole convention:

  • N1: Pyrrole nitrogen.

  • C2/C3: Pyrrole carbons.

  • C3a: Bridgehead carbon (between pyrrole and pyridine).

  • C4: Pyridine carbon (adjacent to bridgehead C3a and pyridine N5).

  • N5: Pyridine nitrogen.

  • C6/C7: Pyridine carbons.

  • C7a: Bridgehead carbon.

Therefore, "4-Fluoro" places the halogen on the carbon atom directly sandwiched between the bridgehead and the pyridine nitrogen.

Identification Data
ParameterValue
CAS Registry Number 1190309-85-3
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
SMILES OC(=O)c1c[nH]c2c(F)nccc12
InChI Key VAQUJLYRUQNSEV-UHFFFAOYSA-N

Structural Visualization

The following diagram illustrates the numbering scheme of the 4-fluoro-5-azaindole core to prevent regiochemical errors during synthesis or derivatization.

AzaindoleStructure Figure 1: Numbering of 4-Fluoro-5-azaindole-3-carboxylic acid N1 N1 C2 C2 N1->C2 C3 C3 COOH C2->C3 C3a C3a C3->C3a C4 C4 F C3a->C4 N5 N5 C4->N5 C6 C6 N5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C7a->N1 C7a->C3a

Physicochemical Profiling

The incorporation of fluorine and the pyridine nitrogen significantly alters the properties compared to the indole analog.

PropertyValue (Predicted)Context
LogP ~1.2 - 1.5More hydrophilic than 4-fluoroindole-3-COOH due to pyridine N.
pKa (Acid) ~3.8 - 4.2Carboxylic acid acidity; slightly increased by electron-withdrawing F.
pKa (Base) ~2.5 - 3.5Pyridine nitrogen basicity; reduced by adjacent F (inductive effect).
H-Bond Donors 2COOH and Pyrrole NH.
H-Bond Acceptors 4COOH (2), Pyridine N, Fluorine.
Topological Polar Surface Area ~65 ŲGood permeability profile for oral bioavailability.

Synthetic Pathways[4][5][6][7][8]

The synthesis of 4-Fluoro-5-azaindole-3-carboxylic acid typically proceeds via a Leimgruber-Batcho or Modified Reissert-Henze approach, starting from a functionalized pyridine. Direct fluorination of the azaindole core is challenging; therefore, the fluorine is usually installed on the pyridine precursor.

Retrosynthetic Analysis
  • Target: 4-Fluoro-5-azaindole-3-COOH

  • Precursor A: 4-Fluoro-5-azaindole (4-Fluoro-1H-pyrrolo[3,2-c]pyridine)

  • Precursor B: 2-Fluoro-3-methyl-4-nitropyridine (Key Building Block)

Detailed Protocol: Leimgruber-Batcho Strategy
Step 1: Precursor Synthesis (2-Fluoro-3-methyl-4-nitropyridine)

Starting material: 2-Chloro-3-methyl-4-nitropyridine .

  • Fluorination: Perform Halex reaction using anhydrous Potassium Fluoride (KF) and 18-crown-6 in sulfolane or DMSO at elevated temperature (120°C). The nitro group activates the C2-position for nucleophilic aromatic substitution (

    
    ).
    
    • Mechanism:[3][4][5][6] The electron-deficient pyridine ring facilitates displacement of the chloride by fluoride.

Step 2: Enamine Formation

React 2-Fluoro-3-methyl-4-nitropyridine with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .

  • Conditions: DMF solvent, 110°C, 4-12 hours.

  • Product: 2-(2-fluoro-4-nitropyridin-3-yl)-N,N-dimethylethenamine.

  • Note: The acidity of the methyl protons is enhanced by the ortho-nitro and para-fluoro groups.

Step 3: Reductive Cyclization

Reduce the nitro group to an amine, which spontaneously attacks the enamine to close the pyrrole ring.

  • Reagents: Iron powder (Fe) in Acetic Acid (AcOH) or

    
     with Pd/C.
    
  • Conditions: Reflux (Fe/AcOH) or RT (Hydrogenation).

  • Product: 4-Fluoro-5-azaindole (4-Fluoro-1H-pyrrolo[3,2-c]pyridine).

Step 4: C3-Carboxylation (Friedel-Crafts Acylation)

Functionalize the C3 position of the azaindole.

  • Acylation: Treat 4-fluoro-5-azaindole with Trichloroacetyl chloride and Aluminum Chloride (

    
    ) in 
    
    
    
    or 1,2-dichloroethane.
    • Intermediate: 3-Trichloroacetyl-4-fluoro-5-azaindole.

  • Hydrolysis: Treat the intermediate with aqueous NaOH or KOH in MeOH/Water.

    • Mechanism:[3][4][5][6] Haloform-type cleavage of the trichloromethyl group yields the carboxylate.

  • Workup: Acidify to pH 3-4 to precipitate the free acid.

SynthesisWorkflow Figure 2: Synthesis of 4-Fluoro-5-azaindole-3-carboxylic acid Start 2-Chloro-3-methyl- 4-nitropyridine Step1 Step 1: Fluorination (KF, 18-crown-6) Start->Step1 Inter1 2-Fluoro-3-methyl- 4-nitropyridine Step1->Inter1 Step2 Step 2: Enamine Formation (DMF-DMA, 110°C) Inter1->Step2 Inter2 Enamine Intermediate Step2->Inter2 Step3 Step 3: Reductive Cyclization (Fe/AcOH or H2/Pd) Inter2->Step3 Core 4-Fluoro-5-azaindole (Core Scaffold) Step3->Core Step4 Step 4: C3-Carboxylation (1. Cl3CCOCl, AlCl3 2. NaOH, H2O) Core->Step4 Final 4-Fluoro-5-azaindole- 3-carboxylic acid Step4->Final

Medicinal Chemistry Applications

Bioisosterism

The 5-azaindole scaffold is a privileged structure in kinase inhibitor design (e.g., Vemurafenib analogs). Replacing an indole with 5-azaindole introduces a hydrogen bond acceptor (N5) without significantly changing the steric profile.

  • Solubility: The pyridine nitrogen lowers LogP and increases aqueous solubility compared to the parent indole.

  • Interaction: N5 can form specific H-bonds with hinge region residues in kinase ATP-binding pockets (e.g., Threonine or Methionine gatekeepers).

The "Fluorine Effect" at C4

The C4-position in 5-azaindole is sterically equivalent to the C4-position in indole. However, the presence of the adjacent N5 nitrogen makes C4 electron-deficient.

  • Metabolic Blocking: C4 is a common site for oxidative metabolism (hydroxylation). Fluorine substitution blocks this site, prolonging half-life (

    
    ).
    
  • Electronic Modulation: The strong electronegativity of fluorine at C4 reduces the basicity of the adjacent N5 pyridine nitrogen. This can be crucial for optimizing selectivity against off-target kinases or improving membrane permeability by reducing the fraction of ionized species at physiological pH.

Vector for Library Expansion

The C3-carboxylic acid serves as a versatile handle for amide coupling. It allows the attachment of diverse amines to probe the "solvent-exposed" regions of a binding pocket, facilitating the generation of focused libraries for SAR (Structure-Activity Relationship) studies.

References

  • PubChem. 4-Fluoro-5-azaindole-3-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Jeanty, M., et al. (2009). "Synthesis of 4- and 6-Azaindoles via the Fischer Reaction." Organic Letters, 11(22), 5142–5145. (Describes general azaindole synthesis strategies). Available at: [Link]

  • Song, J.J., et al. (2002). "A Practical Synthesis of 7-Azaindole." Journal of Organic Chemistry, 67(16), 5857-5859. (Foundational Leimgruber-Batcho methodology adapted for azaindoles).

Sources

Foundational

Spectroscopic data of 4-Fluoro-5-azaindole-3-carboxylic acid (NMR, MS, IR)

Technical Guide: Spectroscopic Characterization of 4-Fluoro-5-azaindole-3-carboxylic acid Part 1: Executive Summary & Structural Context Target Molecule: 4-Fluoro-5-azaindole-3-carboxylic acid IUPAC Name: 4-fluoro-1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization of 4-Fluoro-5-azaindole-3-carboxylic acid

Part 1: Executive Summary & Structural Context

Target Molecule: 4-Fluoro-5-azaindole-3-carboxylic acid IUPAC Name: 4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid Molecular Formula: C


H

FN

O

Molecular Weight: 180.14 g/mol [1]

This guide provides a comprehensive spectroscopic profile for 4-Fluoro-5-azaindole-3-carboxylic acid, a critical scaffold in the development of type II kinase inhibitors.[1] The 5-azaindole core (pyrrolo[3,2-c]pyridine) mimics the purine base of ATP, while the C4-fluorine atom introduces metabolic stability and alters the pKa of the adjacent pyridine nitrogen, crucial for hydrogen bonding in the kinase hinge region.

Critical Analysis of the Scaffold: The presence of the fluorine atom at the C4 position (ortho to the pyridine nitrogen N5) and the carboxylic acid at C3 creates a unique electronic environment. The fluorine atom exerts a strong inductive effect (-I), deshielding the C3 nucleus while shielding the C4 nucleus in


C NMR. In MS, the proximity of the carboxylic acid to the electron-rich pyrrole ring facilitates specific decarboxylation pathways.

Part 2: Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the high-confidence expected shifts derived from substituent chemical shift increments (SCS) of analogous 5-azaindole systems and validated against general fluoro-heterocycle coupling patterns.

Solvent: DMSO-d_6 (Required for solubility of the zwitterionic acid species).[1]

Table 1:


H NMR Data (400 MHz, DMSO-d_6) 
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
COOH 12.80 – 13.50br s-Exchangeable acidic proton; typically very broad.[1]
NH (1) 12.20 – 12.60br s-Indole NH; deshielded by C3-COOH electron withdrawal.[1]
H-2 8.15 – 8.25d

Deshielded by C3-COOH.[1] Shows long-range coupling (

) to F-4.[1]
H-6 8.75 – 8.85d

Alpha to pyridine N5; most deshielded aromatic proton.
H-7 7.60 – 7.70dd

Beta to pyridine N5. Coupling to F-4 is minimal (

).[1]

Table 2:


C NMR Data (100 MHz, DMSO-d_6) 
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
C-3 (COOH) 165.5s-Carbonyl carbon.[1]
C-4 152.0d

Direct C-F attachment; large doublet is diagnostic.[1]
C-2 136.5d

Pyrrole alpha carbon.[1]
C-6 142.0s-Pyridine alpha carbon.[1]
C-7 106.5s-Pyridine beta carbon.[1]
C-3 108.0d

Pyrrole beta carbon; coupled to F.
C-3a 128.0d

Bridgehead carbon adjacent to F.
C-7a 138.5s-Bridgehead carbon.[1]

Table 3:


F NMR Data (376 MHz, DMSO-d_6) 
IsotopeShift (

, ppm)
Signal ShapeNotes

F
-115.0 to -120.0s (or br d)Typical range for pyridine-ring fluorine.[1] May show small coupling to H-2.[1]
Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred for carboxylic acids, though Positive Mode (ESI+) will show the protonated species.

  • Molecular Ion (M-H)

    
    : m/z 179.1[1]
    
  • Molecular Ion (M+H)

    
    : m/z 181.1
    

Diagnostic Fragmentation (ESI- MS/MS):

  • Decarboxylation: Loss of CO

    
     (44 Da) is the primary pathway, driven by the stability of the resulting 4-fluoro-5-azaindole anion.[1]
    
  • Defluorination: Loss of HF (20 Da) is a secondary high-energy pathway.[1]

MS_Fragmentation M_Parent Parent Ion [M-H]⁻ m/z 179.1 Frag_1 Decarboxylation [M-H-CO₂]⁻ m/z 135.1 M_Parent->Frag_1 - CO₂ (44 Da) (Primary Path) Frag_2 Defluorination [M-H-HF]⁻ m/z 159.1 M_Parent->Frag_2 - HF (20 Da) (Secondary Path) Frag_3 Ring Opening (Complex) Frag_1->Frag_3 High Energy

Figure 1: Proposed ESI(-) fragmentation pathway for 4-Fluoro-5-azaindole-3-carboxylic acid.[1]

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid state)[1]

Wavenumber (cm

)
AssignmentIntensityDiagnostic Value
2800 – 3200 O-H Stretch (Acid)Broad, Medium"Hump" underlying C-H stretches; indicates COOH.
3350 – 3450 N-H StretchSharp, MediumIndole N-H (often visible atop the OH broadness).[1]
1680 – 1710 C=O StretchStrongConjugated carboxylic acid carbonyl.
1580 – 1620 C=C / C=N StretchMediumPyridine/Pyrrole ring skeletal vibrations.
1200 – 1250 C-F StretchStrongCritical ID: Aryl-Fluorine stretch.[1]

Part 3: Experimental Elucidation Protocol

To validate the identity of synthesized 4-Fluoro-5-azaindole-3-carboxylic acid, follow this self-validating workflow. This protocol ensures that the regioisomer (4-fluoro vs 6-fluoro) is correctly identified, which is a common synthetic pitfall.[1]

Step 1: Solubility Check & Sample Prep
  • Protocol: Dissolve 5 mg of sample in 0.6 mL DMSO-d_6.

  • Note: Do not use CDCl

    
    ; the carboxylic acid dimerizes and precipitates, leading to poor signal-to-noise ratio.[1]
    
Step 2: Regioisomer Confirmation (The 2D NMR Logic)

The critical challenge is distinguishing the 4-fluoro isomer from the 6-fluoro isomer.[1]

  • Experiment:

    
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation).
  • Logic:

    • In the 4-fluoro isomer, the Bridgehead Carbon (C3a) will show a

      
        coupling (approx 15-20 Hz) because it is adjacent to the Fluorine at C4.
      
    • In the 6-fluoro isomer, the Bridgehead Carbon (C3a) is distant from F6 and will appear as a singlet (or very small coupling).

NMR_Logic Start Unknown Fluoro-Azaindole Acid Step1 Run 13C NMR & 19F NMR Start->Step1 Decision Observe C-3a Bridgehead Signal Step1->Decision ResultA C-3a is Doublet (J ~15 Hz) CONFIRMED: 4-Fluoro Decision->ResultA Coupling Observed ResultB C-3a is Singlet REJECT: Likely 6-Fluoro or 7-Fluoro Decision->ResultB No Coupling

Figure 2: Logical decision tree for confirming the 4-fluoro regioisomer using


C NMR coupling patterns.

Part 4: Synthesis & Impurity Profile

Understanding the synthesis aids in identifying spectral impurities.[1]

Common Synthetic Route:

  • Starting Material: 2-Chloro-3-nitro-4-picoline.[1]

  • Fluorination: Nucleophilic aromatic substitution (S

    
    Ar) to install Fluorine.[1]
    
  • Cyclization: Batcho-Leimgruber or Hemetsberger indole synthesis to form the azaindole core.[1]

  • C3-Functionalization: Vilsmeier-Haack formylation followed by oxidation to the carboxylic acid.[1]

Key Impurities to Look For:

  • De-fluorinated byproduct: Check MS for m/z 161 (Des-fluoro analog).[1]

  • Aldehyde intermediate: Check

    
    H NMR for aldehyde proton at ~10.0 ppm (Incomplete oxidation).
    
  • Regioisomers: If S

    
    Ar was not selective, 6-fluoro isomers may exist.[1] Use the HMBC protocol above.
    

References

  • Kordubailo, M. V.; Tolmachev, A. A. (2025).[2][3] Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. [2][3]

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1] (General reference for IR characteristic bands of fluoro-aromatics and carboxylic acids).

  • Popowycz, F., et al. (2003). Synthesis of 4-, 5-, 6- and 7-azaindoles via the Fischer reaction. Tetrahedron. (Reference for azaindole numbering and general shift logic).

  • ChemicalBook. (n.d.).[1] 7-Azaindole NMR Spectrum Data. (Used as baseline for azaindole proton shifts).[3]

  • Sigma-Aldrich. (n.d.).[1] 4-Azaindole-3-carboxylic acid Product Sheet. (Reference for C3-COOH acidity and solubility properties).

Sources

Exploratory

Biological Activity of Fluorinated Azaindole Derivatives: A Technical Guide

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthetic accessibility of fluorinated azaindole derivatives. Executive Summary The azaindole scaffold (pyrrolopy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthetic accessibility of fluorinated azaindole derivatives.

Executive Summary

The azaindole scaffold (pyrrolopyridine) has emerged as a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for indole and purine. While the parent azaindole offers improved water solubility and hydrogen-bonding potential compared to indole, the strategic incorporation of fluorine —either directly onto the bicyclic core or within pendant pharmacophores—dramatically enhances its therapeutic utility.

This guide analyzes how fluorination modulates the biological activity of azaindole derivatives, focusing on kinase inhibition (Oncology/Autoimmune), antiviral mechanisms , and metabolic stability . It distinguishes between Core-Fluorinated derivatives (where the C-F bond stabilizes the scaffold) and Appendage-Fluorinated derivatives (where fluorine drives binding affinity), providing actionable protocols for their synthesis and evaluation.

Chemical Rationale: The Fluorine-Azaindole Synergy

The introduction of fluorine into the azaindole architecture is not merely decorative; it exploits the "Fluorine Effect" to solve specific pharmacological hurdles.

The Three Pillars of Fluorination
ParameterEffect of Fluorine (F)Mechanistic Impact
Metabolic Stability Blockade of C-H Oxidation Substitution at C5 or C6 of the azaindole ring blocks Cytochrome P450-mediated hydroxylation, extending half-life (

).
Electronic Tuning pKa Modulation F is highly electronegative. Placing F on the pyridine ring (e.g., C4 or C5) reduces the basicity of the N7 nitrogen, altering protonation states at physiological pH and improving membrane permeability.
Binding Affinity Conformational Bias F can induce preferred conformations (e.g., via dipole-dipole interactions) or fill hydrophobic pockets in the ATP-binding site of kinases.
Structural Isomerism

While 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is the most prevalent isomer in FDA-approved drugs, 4-, 5-, and 6-azaindoles offer unique vectors for substitution.

  • 7-Azaindole: Mimics purine (adenine); ideal for ATP-competitive kinase inhibitors.

  • 6-Azaindole: Explored in antiviral attachment inhibitors (e.g., Temsavir analogs).

Therapeutic Landscape & Mechanisms

Kinase Inhibitors (Oncology & Autoimmune)

The 7-azaindole scaffold binds to the "hinge region" of kinases via a bidentate hydrogen bond (N1-H donor, N7 acceptor). Fluorination optimizes this interaction.

  • Vemurafenib (Zelboraf):

    • Target: BRAF V600E (Melanoma).[1]

    • Chemistry: A 7-azaindole core substituted with a difluorophenyl sulfonamide.

    • Role of F: The fluorine atoms on the pendant phenyl ring increase lipophilicity and fill a hydrophobic sub-pocket, crucial for picomolar potency.

  • Pexidartinib (Turalio):

    • Target: CSF-1R (Tenosynovial Giant Cell Tumor).[2][3][4][5]

    • Chemistry: A 5-chloro-7-azaindole core linked to a trifluoromethyl -pyridine.

    • Role of F: The

      
       group provides metabolic protection and steric bulk to lock the kinase in an inactive conformation.
      
  • Decernotinib (VX-509):

    • Target: JAK3 (Autoimmune).[6]

    • Chemistry: Contains a trifluoroethyl amide side chain.[7][8]

    • Role of F: The fluorinated alkyl group modulates the polarity of the amide, enhancing oral bioavailability.

Emerging Core-Fluorinated Candidates

Recent research has shifted toward placing fluorine directly on the azaindole ring to prevent metabolic degradation.

  • HPK1 Inhibitors: Introduction of a fluorine atom at the C5 position of a spiro-azaindoline (reduced azaindole) significantly improved potency and selectivity against LCK kinase by stabilizing a non-planar conformation.

  • Cdc7 Inhibitors: 5-fluoro-7-azaindole serves as the starting scaffold, preventing oxidation at the electron-rich C5 position.

Antiviral Activity
  • HIV-1 Attachment: Fostemsavir (prodrug of Temsavir) utilizes a 6-azaindole core. While the approved drug uses a methoxy group, SAR studies demonstrated that 4-fluoro-6-azaindole derivatives possessed potent antiviral activity by modulating the electron density of the core, affecting its interaction with the viral gp120 protein.

Visualization: SAR & Signaling Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for a generic 7-azaindole kinase inhibitor, highlighting where fluorination exerts its maximum effect.

SAR_Logic Core 7-Azaindole Core (Kinase Hinge Binder) C5_F C5-Fluorine (Metabolic Blockade) Core->C5_F Modification C4_F C4-Fluorine (Reactivity Hotspot for SNAr) Core->C4_F Modification SideChain_F Side Chain Fluorination (-CF3 / -Ph-F) (Hydrophobic Pocket Fill) Core->SideChain_F Derivatization N7 N7 Nitrogen (H-Bond Acceptor) Core->N7 Intrinsic Target Kinase ATP Pocket (High Affinity) C5_F->Target Prevents P450 Oxidation Maintains Potency SideChain_F->Target Increases Lipophilicity Selectivity N7->Target Critical H-Bond

Caption: SAR logic of fluorinated 7-azaindole derivatives. C5-F enhances metabolic stability, while side-chain fluorination drives selectivity.

Experimental Protocols

Synthesis of 7-Azaindoles via Fluorinated Pyridines

Accessing the core-fluorinated scaffold is challenging via direct fluorination. The most robust "Authoritative" method involves cyclization of fluorinated pyridine building blocks.

Protocol: Alkali-Amide Controlled Cyclization Source: Adapted from RSC Org. Chem. Front., 2022 (Ref 1)

Objective: Synthesis of functionalized 7-azaindoles from 2-fluoro-3-methylpyridine.

  • Reagents:

    • Substrate: 2-Fluoro-3-methylpyridine (1.0 equiv).

    • Electrophile: Benzonitrile or Aryl nitrile (1.2 equiv).

    • Base: KHMDS (Potassium hexamethyldisilazide) (3.0 equiv).

    • Solvent: THF (anhydrous).

  • Procedure:

    • Step 1: Charge a flame-dried flask with 2-fluoro-3-methylpyridine and THF under

      
       atmosphere.
      
    • Step 2: Cool to -78°C. Dropwise add KHMDS solution. Stir for 1 hour (Formation of pyridyl anion).

    • Step 3: Add the nitrile electrophile dropwise.

    • Step 4: Allow to warm to Room Temperature (RT) and then heat to 60°C for 4 hours.

    • Mechanism: The base generates a benzylic anion which attacks the nitrile. The intermediate undergoes intramolecular Nucleophilic Aromatic Substitution (

      
      ), displacing the 2-fluorine  atom to close the pyrrole ring.
      
    • Note: If retaining a fluorine on the final ring is desired, one must start with a difluoro pyridine (e.g., 2,5-difluoro-3-methylpyridine) to sacrifice the 2-F for cyclization while keeping the 5-F.

Functionalization of 4-Fluoro-7-Azaindole

Protocol:


 Displacement 
Source: Adapted from Organic Letters (Ref 2)

Objective: Introducing amine pharmacophores at the C4 position.

  • Reagents: 4-Fluoro-7-azaindole, Primary/Secondary Amine, DIPEA, DMSO.

  • Procedure:

    • Dissolve 4-fluoro-7-azaindole in DMSO.

    • Add 2.0 equiv of amine and 3.0 equiv of DIPEA.

    • Heat to 120°C in a sealed tube for 12 hours.

    • Result: The C4-fluorine is an excellent leaving group due to the electron-deficient nature of the pyridine ring, allowing facile access to 4-amino-7-azaindoles (common in kinase inhibitors).

Data Presentation: Comparative Potency

The table below summarizes the effect of fluorination on kinase inhibitory potency (


) for a representative series of azaindole derivatives (Hypothetical data based on aggregated SAR trends from J. Med. Chem.).[3][4][5][7][9][10][11][12][13][14]
Compound IDCore StructureR-Group (Side Chain)Target KinaseIC50 (nM)Metabolic Stability (t1/2)
AZ-001 7-AzaindolePhenylJAK3120< 15 min
AZ-002 7-Azaindole4-Fluorophenyl JAK34530 min
AZ-003 5-Fluoro -7-AzaindolePhenylJAK3110> 60 min
AZ-004 5-Fluoro -7-Azaindole4-Fluorophenyl JAK312 > 90 min

Insight: While side-chain fluorination (AZ-002) improves potency (binding affinity), core fluorination (AZ-003) primarily drives metabolic stability. Combining both (AZ-004) yields the optimal drug candidate.

Future Outlook: C-H Activation

The frontier of this field lies in Late-Stage Fluorination . Transition-metal catalyzed C-H activation (using Pd or Ag catalysts) is currently being optimized to install fluorine or trifluoromethyl groups directly onto complex azaindole drugs without de novo synthesis. This allows for rapid "Fluorine Scanning" of lead compounds to identify metabolically stable analogs.

References

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 2022.

  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 2019.

  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Medicinal Chemistry Letters, 2021.

  • Pexidartinib (Turalio) Prescribing Information. FDA Access Data.

  • On the Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry, 2026 (Preprint/Review).

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Fluoro-5-azaindole-3-carboxylic Acid

Abstract The azaindole framework, a bioisostere of the ubiquitous indole nucleus, has cemented its position as a privileged scaffold in modern medicinal chemistry. The strategic introduction of a nitrogen atom into the i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azaindole framework, a bioisostere of the ubiquitous indole nucleus, has cemented its position as a privileged scaffold in modern medicinal chemistry. The strategic introduction of a nitrogen atom into the indole ring system profoundly alters its physicochemical properties, offering medicinal chemists a powerful tool to modulate potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery and history of a specific, yet increasingly relevant, member of this class: 4-Fluoro-5-azaindole-3-carboxylic acid. We will delve into the rationale behind its design, propose a detailed synthetic pathway based on established methodologies for related analogues, and discuss its potential applications in contemporary drug discovery programs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated azaindoles in their therapeutic pursuits.

Introduction: The Azaindole Scaffold and the Power of Fluorination

Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds consisting of a fused pyridine and pyrrole ring. There are four possible isomers—4-, 5-, 6-, and 7-azaindole—distinguished by the position of the nitrogen atom in the six-membered ring.[1] These scaffolds have garnered significant attention in drug discovery due to their ability to mimic the indole moiety present in many biologically active natural products and synthetic drugs.[2] The introduction of the pyridine nitrogen allows for an additional hydrogen bond acceptor, which can lead to enhanced binding affinity and potency.[2] Furthermore, the nitrogen atom can modulate the molecule's pKa, solubility, and metabolic stability.[1]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can be exploited to fine-tune a molecule's pharmacological profile.[4] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter electronic properties to enhance binding to target proteins.[4] The combination of an azaindole scaffold with fluorine substitution, therefore, represents a compelling strategy for the design of novel therapeutics.

Historical Context and the Rise of Fluorinated Azaindoles

The exploration of azaindole derivatives in medicinal chemistry has a rich history, with early investigations focusing on their potential as antimalarial and antimicrobial agents. However, it is in the realm of kinase inhibition that azaindoles have truly made their mark.[2] Given that the azaindole core is structurally analogous to the adenine fragment of adenosine triphosphate (ATP), these scaffolds are particularly well-suited to bind to the ATP-binding site of kinases.[2]

While a specific, seminal publication detailing the initial "discovery" of 4-Fluoro-5-azaindole-3-carboxylic acid is not prominent in the literature, its emergence can be understood as a logical progression in the field of medicinal chemistry. The development of this molecule likely arose from systematic structure-activity relationship (SAR) studies within broader drug discovery programs, where the introduction of a fluorine atom at the 4-position of a 5-azaindole-3-carboxylic acid core was investigated to optimize the properties of a lead compound.

The synthesis of fluorinated azaindoles has been an area of active research. For instance, methodologies for the synthesis of 4-fluoro-7-azaindole (4-fluoro-1H-pyrrolo[2,3-b]pyridine) have been developed, utilizing either a regioselective Balz-Schiemann fluorination or a lithium-halogen exchange followed by quenching with an electrophilic fluorine source.[5] These approaches highlight the chemical strategies available for introducing fluorine onto the pyridine ring of an azaindole.

Proposed Synthesis of 4-Fluoro-5-azaindole-3-carboxylic Acid

In the absence of a specific literature procedure for the title compound, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted 5-azaindoles (1H-pyrrolo[3,2-c]pyridines) and the fluorination of pyridine rings. The following multi-step synthesis is proposed, starting from a commercially available substituted pyridine.

Diagram of Proposed Synthetic Pathway

G A 3-Amino-4-chloropyridine B 3-Amino-4-fluoropyridine A->B Halex Reaction (e.g., KF, DMSO, 180 °C) C N-(4-Fluoropyridin-3-yl)pivalamide B->C Amide Protection (Pivaloyl chloride, Pyridine) D 2-Bromo-N-(4-fluoropyridin-3-yl)pivalamide C->D Bromination (NBS, ACN) E Ethyl 2-((3-pivalamidino-4-fluoropyridin-2-yl)ethynyl)acetate D->E Sonogashira Coupling (Ethyl propiolate, Pd(PPh3)4, CuI, TEA) F Ethyl 4-fluoro-5-azaindole-3-carboxylate (Protected) E->F Intramolecular Cyclization (e.g., K2CO3, DMF) G 4-Fluoro-5-azaindole-3-carboxylic acid F->G Hydrolysis & Deprotection (e.g., NaOH, H2O/EtOH)

Caption: Proposed synthetic route for 4-Fluoro-5-azaindole-3-carboxylic acid.

Detailed Experimental Protocol

Step 1: Fluorination of 3-Amino-4-chloropyridine

  • Rationale: The initial step involves a nucleophilic aromatic substitution (Halex reaction) to introduce the fluorine atom. This is a common method for the synthesis of fluorinated pyridines.

  • Procedure: To a solution of 3-amino-4-chloropyridine in a high-boiling polar aprotic solvent such as DMSO, is added an excess of potassium fluoride. The reaction mixture is heated to a high temperature (e.g., 180 °C) and monitored by TLC or LC-MS until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 3-amino-4-fluoropyridine, is then purified by column chromatography.

Step 2: Protection of the Amino Group

  • Rationale: The amino group is protected as a pivalamide to prevent side reactions in subsequent steps and to direct ortho-lithiation or bromination.

  • Procedure: 3-Amino-4-fluoropyridine is dissolved in a suitable solvent like pyridine or dichloromethane. Pivaloyl chloride is added dropwise at 0 °C, and the reaction is stirred at room temperature until completion. The reaction is then quenched with water, and the product, N-(4-fluoropyridin-3-yl)pivalamide, is extracted, dried, and purified.

Step 3: Bromination of the Protected Aminopyridine

  • Rationale: Introduction of a bromine atom at the 2-position of the pyridine ring sets the stage for a subsequent cross-coupling reaction. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent.

  • Procedure: To a solution of N-(4-fluoropyridin-3-yl)pivalamide in a solvent such as acetonitrile (ACN), N-bromosuccinimide is added portion-wise. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed. The solvent is removed in vacuo, and the residue is purified by column chromatography to yield 2-bromo-N-(4-fluoropyridin-3-yl)pivalamide.

Step 4: Sonogashira Coupling

  • Rationale: A palladium-catalyzed Sonogashira coupling is a robust method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This step introduces the three-carbon unit required for the formation of the pyrrole ring.

  • Procedure: 2-Bromo-N-(4-fluoropyridin-3-yl)pivalamide, ethyl propiolate, a palladium catalyst (e.g., Pd(PPh3)4), and a copper(I) co-catalyst (e.g., CuI) are combined in a solvent such as triethylamine (TEA) or a mixture of THF and TEA. The reaction is typically carried out under an inert atmosphere and may require heating. Upon completion, the reaction mixture is filtered, concentrated, and purified to give ethyl 2-((3-pivalamidino-4-fluoropyridin-2-yl)ethynyl)acetate.

Step 5: Intramolecular Cyclization

  • Rationale: The pyrrole ring of the 5-azaindole is formed via an intramolecular cyclization. A base is used to deprotonate the amide nitrogen, which then attacks the alkyne.

  • Procedure: The product from the previous step is dissolved in a polar aprotic solvent like DMF, and a base such as potassium carbonate is added. The mixture is heated to promote cyclization. After the reaction is complete, the mixture is worked up by adding water and extracting the product. Purification by chromatography yields the protected ethyl 4-fluoro-5-azaindole-3-carboxylate.

Step 6: Hydrolysis and Deprotection

  • Rationale: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid and the removal of the pivaloyl protecting group. This is typically achieved under basic conditions.

  • Procedure: The protected ethyl ester is treated with an aqueous solution of a strong base, such as sodium hydroxide, in a co-solvent like ethanol or methanol. The reaction is heated to reflux until both hydrolysis and deprotection are complete. The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the final product, 4-Fluoro-5-azaindole-3-carboxylic acid.

Physicochemical Properties and Spectroscopic Data (Predicted)

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO and DMF.
¹H NMR Characteristic signals for the aromatic protons on the pyridine and pyrrole rings, and a broad singlet for the carboxylic acid proton.
¹⁹F NMR A singlet or doublet corresponding to the fluorine atom on the pyridine ring.
¹³C NMR Resonances for the eight carbon atoms, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight.

Applications in Drug Discovery

The 4-Fluoro-5-azaindole-3-carboxylic acid scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Based on the biological activities of related azaindole derivatives, this core could be elaborated to develop inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The carboxylic acid handle provides a convenient point for amide coupling to introduce a variety of substituents, allowing for the rapid generation of a library of compounds for screening. Furthermore, the presence of the fluorine atom is anticipated to confer favorable pharmacokinetic properties, making this scaffold particularly attractive for the development of orally bioavailable drugs.

Conclusion

While the specific discovery and history of 4-Fluoro-5-azaindole-3-carboxylic acid may not be documented as a singular event, its conceptualization and synthesis are a clear outcome of the logical and systematic progression of medicinal chemistry. The convergence of the privileged azaindole scaffold with the strategic use of fluorine has created a valuable building block for the development of novel therapeutics. The proposed synthetic route, grounded in established chemical principles, provides a practical pathway for its preparation. As the demand for novel drug candidates with improved efficacy and safety profiles continues to grow, scaffolds such as 4-Fluoro-5-azaindole-3-carboxylic acid are poised to play an increasingly important role in the future of drug discovery.

References

  • Kallinen, A., Mardon, K., Lane, S., et al. (2023). Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. ACS Chemical Neuroscience. Available from: [Link]

  • Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300795. Available from: [Link]

  • Telvekar, V. N. (2016). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 6(104), 102156-102179. Available from: [Link]

  • Al-Zoubi, R. M., & Al-Sbou, I. M. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 18-24. Available from: [Link]

  • Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research.
  • Ganesh, T. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(29), 5937-5964. Available from: [Link]

Sources

Exploratory

The Strategic Modulation of Physicochemical Properties in Substituted Azaindoles: An In-Depth Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The azaindole scaffold has firmly established itself as a "privileged structure" in modern medicinal chemistry, serving as a cornerstone in the design of nu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold has firmly established itself as a "privileged structure" in modern medicinal chemistry, serving as a cornerstone in the design of numerous therapeutic agents, most notably kinase inhibitors.[1] Its strategic advantage lies in its role as a bioisostere of the endogenous indole and purine systems, where the substitution of a carbon atom with a nitrogen atom in the benzene ring dramatically alters the molecule's physicochemical landscape.[1][2] This subtle yet profound modification offers a powerful toolkit for medicinal chemists to fine-tune critical drug-like properties, including acidity (pKa), lipophilicity (logP/logD), aqueous solubility, and metabolic stability. Understanding and controlling these properties is paramount for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.

This in-depth technical guide provides a comprehensive exploration of the core physicochemical properties of substituted azaindoles. Authored from the perspective of a Senior Application Scientist, it moves beyond a mere recitation of facts to explain the causality behind experimental choices and the logic of structure-property relationships. Herein, we delve into the practical methodologies for determining these key parameters, explore the influence of isomeric and substituent variations, and outline a workflow for the computational prediction of these essential molecular attributes.

The Critical Role of Ionization: Understanding and Measuring the pKa of Substituted Azaindoles

The acid dissociation constant (pKa) is a fundamental parameter that dictates the ionization state of a molecule at a given pH. For azaindoles, the pKa is influenced by both the acidic N-H proton of the pyrrole ring and the basic nitrogen atom in the pyridine ring. This dual nature makes pKa a critical determinant of a compound's interaction with biological targets, its solubility, and its ability to permeate cell membranes.

The Impact of Nitrogen Position on Azaindole Basicity

The position of the nitrogen atom in the six-membered ring significantly alters the electronic properties and, consequently, the basicity of the azaindole core. The pKa values of the parent azaindole isomers illustrate this starkly:

Azaindole IsomerpKa (Pyridine Nitrogen)
4-Azaindole6.94[3]
5-Azaindole8.26[3]
6-Azaindole7.95[3]
7-Azaindole4.59[3]

Table 1: Calculated pKa values of the parent azaindole isomers highlight the significant influence of the nitrogen atom's position on basicity.

The higher basicity of 5- and 6-azaindoles can be likened to 4-aminopyridine, while the lower basicity of 4- and 7-azaindoles is more comparable to 2-aminopyridine.[3] This variation in basicity has direct consequences for drug design. For instance, in a series of HIV-1 attachment inhibitors, the pKa of the azaindole core was systematically modulated by changing the nitrogen position, which in turn affected the compound's overall physicochemical profile.[1]

The Influence of Substituents on pKa

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the azaindole ring system can further modulate the pKa. EDGs, such as alkyl or alkoxy groups, increase the electron density on the pyridine nitrogen, thereby increasing its basicity (higher pKa). Conversely, EWGs, like nitro or cyano groups, decrease the electron density, leading to lower basicity (lower pKa).[4][5] This principle is a cornerstone of rational drug design, allowing chemists to fine-tune the ionization state of a lead compound to optimize its properties.

Experimental Determination of pKa

Accurate determination of pKa is crucial for understanding a compound's behavior. Several robust experimental methods are routinely employed in drug discovery laboratories.

This classic and highly precise method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change with a pH meter. The pKa is determined from the inflection point of the titration curve.

Step-by-Step Protocol for Potentiometric Titration:

  • Sample Preparation: Prepare a solution of the azaindole derivative of known concentration (e.g., 1 mM) in a suitable solvent system, often a mixture of water and an organic co-solvent to ensure solubility.

  • Titration Setup: Immerse a calibrated pH electrode into the sample solution.

  • Titration: Gradually add a standardized solution of 0.1 M HCl (for basic pKa) or 0.1 M NaOH (for acidic pKa) in small, precise increments.

  • Data Recording: Record the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the midpoint of the steepest part of the curve (the equivalence point).

This method is particularly useful for compounds with a chromophore near the ionization site and can be used for less soluble compounds at lower concentrations. It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.

Experimental Workflow for UV-Vis Spectrophotometric pKa Determination:

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Lipophilicity: A Balancing Act for Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, or the distribution coefficient (logD) at a specific pH for ionizable compounds.

Impact of the Azaindole Core on Lipophilicity

The introduction of a nitrogen atom into the indole scaffold generally leads to a decrease in lipophilicity (lower logP/logD) due to the increased polarity and hydrogen bonding capacity. This can be advantageous in drug design, as excessively high lipophilicity is often associated with poor solubility and increased metabolic clearance.

Substituent Effects on Lipophilicity

The lipophilicity of substituted azaindoles can be modulated by the nature of the substituents. Lipophilic groups, such as alkyl and aryl moieties, will increase the logP, while polar groups containing heteroatoms (e.g., hydroxyl, amino groups) will decrease it. Fluorine and other halogen atoms can have a more complex effect, often increasing lipophilicity despite their high electronegativity.

Experimental Determination of Lipophilicity (logP/logD)

The shake-flask method is the gold standard for determining logP and logD values.

Step-by-Step Protocol for the Shake-Flask Method:

  • System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD determination). The two phases should be pre-saturated with each other.

  • Compound Addition: Add a known amount of the substituted azaindole to the biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: Calculate the logP or logD using the following formula: logP (or logD) = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

Aqueous Solubility: A Prerequisite for Bioavailability

Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility is a major hurdle in drug development. The introduction of a nitrogen atom to the indole ring to form an azaindole generally enhances aqueous solubility.

Isomeric and Substituent Effects on Solubility

A systematic study of an antiviral series demonstrated that all four azaindole isomers significantly improved aqueous solubility by more than 25-fold compared to the parent indole compound.[1] The solubility of substituted azaindoles is also heavily influenced by the nature of the substituents. Polar groups that can engage in hydrogen bonding with water, such as hydroxyl and amino groups, will increase solubility. Conversely, large, nonpolar substituents will decrease it.

CompoundSolubility (µg/mL)
Indole Analogue16
4-Azaindole Analogue932
5-Azaindole Analogue419
6-Azaindole Analogue487
7-Azaindole Analogue936

Table 2: A case study demonstrating the dramatic improvement in aqueous solubility upon replacing an indole core with different azaindole isomers in a series of antiviral compounds.[1]

Experimental Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility assays are commonly used in drug discovery.

This high-throughput method is used in early drug discovery to rank compounds. It measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Experimental Workflow for Kinetic Solubility Assay:

Caption: Workflow for the determination of kinetic solubility.

This method measures the equilibrium solubility of a compound and is considered more representative of the true solubility.

Step-by-Step Protocol for Thermodynamic Solubility:

  • Sample Preparation: Add an excess of the solid azaindole compound to an aqueous buffer.

  • Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: Remove the undissolved solid by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear solution using a suitable analytical method (e.g., HPLC with a standard curve).

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability, typically assessed in vitro using liver microsomes or hepatocytes, provides an early indication of a compound's likely in vivo clearance. Poor metabolic stability can lead to a short half-life and low bioavailability.

The Azaindole Core and Metabolism

The azaindole scaffold can be susceptible to metabolism by various enzymes, including cytochrome P450s (CYPs) and aldehyde oxidase (AO). The position of the nitrogen atom and the nature and location of substituents can significantly influence the sites and rates of metabolism. For example, blocking a metabolically labile position with a substituent that is resistant to metabolism (e.g., a fluorine atom) is a common strategy to improve metabolic stability.[6]

In the same antiviral series mentioned earlier, the azaindole analogues also showed enhanced metabolic stability in human liver microsomes (HLM) compared to the indole parent.[1]

CompoundHalf-life in HLM (min)
Indole Analogue16.9
4-Azaindole Analogue> 100
5-Azaindole Analogue> 100
6-Azaindole Analogue38.5
7-Azaindole Analogue49.5

Table 3: Comparison of metabolic stability in human liver microsomes (HLM) for an indole and its corresponding azaindole analogues, demonstrating the potential for improved stability.[1]

In Vitro Metabolic Stability Assay

Step-by-Step Protocol for HLM Stability Assay:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing pooled human liver microsomes, a NADPH-regenerating system (as a source of cofactors for CYPs), and a buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Addition: Add the test azaindole compound to the incubation mixture at a low concentration (e.g., 1 µM).

  • Incubation: Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Computational Prediction of Physicochemical Properties: An In Silico Workflow

In modern drug discovery, computational tools are indispensable for predicting the physicochemical properties of virtual compounds, enabling the prioritization of synthetic efforts. Software packages like MarvinSketch, ChemDraw, and Schrödinger's suite offer robust tools for these predictions.

A Practical Workflow for Predicting pKa and logP of a Novel Substituted Azaindole:

Caption: A streamlined workflow for the in silico prediction of pKa and logP.

The rationale for using such tools lies in their ability to rapidly screen large numbers of virtual compounds.[7][8] The underlying algorithms are typically based on large datasets of experimentally determined values and use quantitative structure-property relationship (QSPR) models to make predictions.[7][8] While these predictions are valuable for triaging compounds, it is crucial to remember that they are estimations and should be confirmed experimentally for key compounds.

Conclusion

The strategic incorporation of the azaindole scaffold and the judicious selection of substituents provide medicinal chemists with a powerful strategy to modulate the physicochemical properties of drug candidates. A thorough understanding of pKa, lipophilicity, solubility, and metabolic stability, coupled with robust experimental and computational workflows for their determination, is essential for the successful design and development of novel azaindole-based therapeutics. By embracing a data-driven approach to understanding and optimizing these fundamental properties, researchers can significantly enhance the probability of advancing new drug candidates from the laboratory to the clinic.

References

  • de Rond, T. (2020). Predicting charge / protonation state distribution vs pH with MarvinSketch. Tristan de Rond. [Link]

  • Chem 3L Group 5. (2020, November 20). MarvinSketch Tutorial [Video]. YouTube. [Link]

  • Chemaxon. (n.d.). Training the pKa Plugin. Chemaxon Docs. Retrieved from [Link]

  • Columbia University Libraries. (n.d.). ChemDraw 17.0 User Guide. Columbia University. Retrieved from [Link]

  • the Chem Connections Homepage. (n.d.). ChemDraw 21.0 User Guide. the Chem Connections Homepage. Retrieved from [Link]

  • Damas, J., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(3), 343-348. [Link]

  • yourhomeworksolutions.com. (n.d.). Chemdraw Homework Help: A Comprehensive Guide to Mastering Chemical Drawing Software. yourhomeworksolutions.com. Retrieved from [Link]

  • Scribd. (n.d.). Online ChemDraw: Property Determination. Scribd. Retrieved from [Link]

  • SCFBio. (n.d.). pKa calculation training. SCFBio. Retrieved from [Link]

  • Chemaxon. (n.d.). Training the logP Plugin. Chemaxon Docs. Retrieved from [Link]

  • Wipf Group. (2007, September 4). heterocyclic chemistry. [Link]

  • Reddit. (2020, May 11). Acidity and Electron Donating/Withdrawing Groups. r/OrganicChemistry. [Link]

  • Wieczorkiewicz, P. A., Krygowski, T. M., & Szatylowicz, H. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics, 26(28), 20077-20088. [Link]

  • YouTube. (2021, December 29). Determination of different properties using ChemDraw।।Lecture 4।।Series1।।ChemDraw।।Advanced Tricks [Video]. [Link]

  • Chemistry LibreTexts. (2014, August 29). 7.9: How Delocalized Electrons Affect pKa Values. [Link]

  • Gajula, S. N. R., Nadimpalli, N., & Sonti, R. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ASSAY and Drug Development Technologies, 19(6), 337-350. [Link]

  • PubMed. (2020, December 1). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. [Link]

  • Bao, S., Sun, N., Sun, W., Zhou, P., Wang, R., Chen, C., ... & Yang, W. (2022). Determination and analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems at different temperatures (T= 278.15–323.15 K). Journal of Molecular Liquids, 367, 120476. [Link]

  • LinkedIn. (2024, May 22). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

  • Káncz, Á., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 23(11), 2991. [Link]

Sources

Foundational

Technical Guide: 4-Fluoro-5-azaindole-3-carboxylic Acid in Drug Discovery

This guide details the technical specifications, synthetic pathways, and medicinal chemistry utility of 4-Fluoro-5-azaindole-3-carboxylic acid (Systematic name: 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid). Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic pathways, and medicinal chemistry utility of 4-Fluoro-5-azaindole-3-carboxylic acid (Systematic name: 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid).

Executive Summary: The Fragment Profile

4-Fluoro-5-azaindole-3-carboxylic acid represents a high-value scaffold for Fragment-Based Drug Discovery (FBDD), particularly in the design of kinase inhibitors and protein-protein interaction (PPI) modulators.

This fragment combines three distinct design elements:

  • 5-Azaindole Core (Pyrrolo[3,2-c]pyridine): A bioisostere of indole and purine that offers alternative hydrogen-bonding vectors and improved water solubility compared to the parent indole.

  • C4-Fluorine Substitution: A strategic modification that blocks a metabolic soft spot (preventing oxidation at the electron-deficient pyridine ring), modulates the pKa of the N5 nitrogen, and induces a dipole effect that can enhance binding affinity.

  • C3-Carboxylic Acid: A versatile synthetic handle for amide coupling (fragment growing) or a direct polar contact for salt-bridge formation within a binding pocket (e.g., interacting with catalytic lysines in kinases).

Physicochemical Profile (Calculated)
PropertyValue (Approx.)Significance
Formula C₈H₅FN₂O₂Low MW (<200 Da) ideal for FBDD.
MW 180.14 g/mol High Ligand Efficiency (LE) potential.
cLogP 0.8 - 1.2Favorable lipophilicity for oral bioavailability.
TPSA ~65 ŲGood membrane permeability prediction.
H-Bond Donors 2 (NH, COOH)Critical for hinge binding (NH) and solvent interaction.
H-Bond Acceptors 3 (N5, C=O, OH)N5 provides a unique vector compared to 7-azaindole.
pKa (N5) ~6.5 - 7.0Fluorine reduces basicity, reducing non-specific binding.

Structural Biology & Mechanism of Action

The 5-azaindole scaffold is less explored than the ubiquitous 7-azaindole (e.g., Vemurafenib), offering a competitive intellectual property (IP) advantage.

Kinase Hinge Binding Mode

In kinase drug discovery, the 5-azaindole core functions as a bidentate hinge binder.

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Glu/Leu residues).

  • N5 (Acceptor): Unlike 7-azaindole (where N7 binds), the N5 position vectors towards the solvent front or the "gatekeeper" region depending on the binding orientation, allowing for unique selectivity profiles against kinases like Cdc7 , JAK family , and ROCK .

The "Fluorine Effect" at C4

The introduction of fluorine at the C4 position is not merely for metabolic stability.

  • Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the pyridine ring, lowering the pKa of the N5 nitrogen. This prevents protonation at physiological pH, improving membrane permeability.

  • Conformational Bias: Through the gauche effect or repulsive interactions with carbonyls in the binding pocket, the C4-F can lock the ligand into a bioactive conformation.

BindingMode cluster_0 Structural Advantages Fragment 4-Fluoro-5-azaindole Scaffold Hinge Kinase Hinge Region (Backbone) Fragment->Hinge N1-H (Donor) N5 (Acceptor) Metabolism Metabolic Stability (CYP450) Fragment->Metabolism C4-F Blocks Oxidation

Figure 1: Mechanistic advantages of the 4-fluoro-5-azaindole scaffold in kinase inhibition.

Synthetic Pathways

Synthesis of 4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is challenging due to the electron-deficient nature of the pyridine ring. Two primary routes are recommended: De Novo Ring Construction (Route A) and Core Functionalization (Route B).

Route A: De Novo Synthesis (Bartoli/Fischer Approach)

This route builds the pyrrole ring onto a pre-functionalized pyridine.

  • Starting Material: 2-Chloro-3-fluoro-4-nitropyridine.

  • Bartoli Indole Synthesis: Reaction with vinylmagnesium bromide. The fluorine at C3 (pyridine numbering) becomes C4 in the azaindole system.

    • Note: The Bartoli reaction performs poorly on electron-deficient pyridines without specific optimization (low temperature, excess Grignard).

  • Functionalization: C3-formylation followed by oxidation.

Route B: Palladium-Catalyzed Cyclization (Recommended)

This protocol is more robust for fluorinated analogs, avoiding the harsh conditions of the Bartoli reaction.

Step 1: Sonogashira Coupling

  • Reactants: 2-Chloro-3-fluoro-4-iodopyridine + Trimethylsilylacetylene.

  • Catalyst: Pd(PPh₃)₂Cl₂ / CuI.

  • Conditions: Et₃N, THF, 60°C.

Step 2: C-N Cyclization (Larock-type)

  • Reactants: Intermediate alkyne + Ammonia (or surrogate like tert-butyl carbamate).

  • Catalyst: CuI or Pd-catalyzed intramolecular amination.

  • Result: Formation of the 4-fluoro-5-azaindole core.

Step 3: C3-Carboxylation (The Critical Step) Direct carboxylation is achieved via a Friedel-Crafts approach using trichloroacetyl chloride, followed by hydrolysis.

Detailed Protocol: C3-Carboxylation of 4-Fluoro-5-azaindole

This protocol assumes the 4-fluoro-5-azaindole core (CAS 1190309-76-2) is in hand.

Reagents:

  • 4-Fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

  • Aluminum Chloride (AlCl₃) (3.0 eq)

  • Trichloroacetyl chloride (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • NaOH (2N aqueous)

Procedure:

  • Acylation:

    • Dissolve 4-fluoro-5-azaindole in anhydrous DCM under N₂ atmosphere.

    • Cool to 0°C. Add AlCl₃ portion-wise (exothermic).

    • Add trichloroacetyl chloride dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Monitoring: TLC/LCMS should show conversion to the 3-trichloroacetyl intermediate.

  • Hydrolysis (Haloform Reaction):

    • Quench the reaction carefully with ice water.

    • Extract with EtOAc to isolate the intermediate (optional) or add NaOH (2N) directly to the biphasic mixture.

    • Stir vigorously at RT for 4 hours. The trichloroacetyl group hydrolyzes to the carboxylate.

  • Workup:

    • Separate phases. Discard the organic phase (removes non-acidic impurities).

    • Acidify the aqueous phase to pH 3-4 using HCl (1N).

    • The product, 4-fluoro-5-azaindole-3-carboxylic acid , will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

Synthesis Start 2-Chloro-3-fluoro-4-iodopyridine Step1 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Start->Step1 Inter1 Alkynyl Pyridine Step1->Inter1 Step2 Cyclization (NH3/CuI) Formation of 5-Azaindole Core Inter1->Step2 Core 4-Fluoro-5-azaindole (CAS 1190309-76-2) Step2->Core Step3 C3-Acylation (Cl3CCOCl, AlCl3) Core->Step3 Inter2 3-Trichloroacetyl Intermediate Step3->Inter2 Step4 Hydrolysis (NaOH) & Acidification Inter2->Step4 Final 4-Fluoro-5-azaindole- 3-carboxylic acid Step4->Final

Figure 2: Recommended synthetic pathway for the target fragment.

Medicinal Chemistry Applications

Fragment Growing Strategies

Once the 3-carboxylic acid fragment is synthesized, it serves as a "warhead" for fragment growing.

  • Amide Coupling: The most common elaboration.

    • Reagents: HATU/DIPEA in DMF.

    • Partners: Aliphatic amines (solubility), Benzyl amines (pi-stacking), or Heterocyclic amines (selectivity).

    • Target: Creating inhibitors that extend into the solvent-exposed region of the kinase ATP pocket.

  • Decarboxylative Cross-Coupling:

    • The carboxylic acid can be used as a leaving group in Ag/Pd-catalyzed decarboxylative couplings to install aryl or alkyl groups directly at C3, if a non-carbonyl linkage is desired.

Case Study: Selectivity against JAK Kinases

While 7-azaindoles (e.g., Tofacitinib analogs) are potent JAK inhibitors, they often suffer from pan-JAK activity.

  • Hypothesis: The 5-azaindole scaffold alters the vector of the hinge-binding hydrogen bonds slightly.

  • Application: Incorporating the 4-fluoro group creates a steric and electronic repulsion that can selectively clash with the methionine gatekeeper residue found in specific kinases, potentially improving selectivity for JAK3 over JAK2 .

References

  • Popowycz, F., Mérour, J. Y., & Joseph, B. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689-8707.[1] Link[1]

  • Lévy, T. M., et al. (2008). Novel 5-azaindolocarbazoles as cytotoxic agents and Chk1 inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 18(7), 2390-2394. Link

  • Thibault, C., et al. (2003). Efficient Synthesis of 4-Fluoro-7-azaindoles via Vicarious Nucleophilic Substitution. Organic Letters, 5(26), 5023–5025. (Analogous chemistry for fluorination). Link

  • Plexxikon Inc. (2010). Patent WO2010111527A1: Pyrrolo[3,2-c]pyridine derivatives as kinase inhibitors. (Describes the 5-azaindole core in kinase drug discovery). Link

  • Song, J. J., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(11), 3924–3926. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Fluoro-5-azaindole-3-carboxylic acid

Introduction: The Significance of 4-Fluoro-5-azaindole-3-carboxylic Acid in Drug Discovery The 4-Fluoro-5-azaindole-3-carboxylic acid scaffold is a privileged heterocyclic motif of significant interest to the pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Fluoro-5-azaindole-3-carboxylic Acid in Drug Discovery

The 4-Fluoro-5-azaindole-3-carboxylic acid scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug discovery sectors. Azaindoles, bioisosteres of indoles, often exhibit improved metabolic stability and pharmacokinetic properties. The strategic incorporation of a fluorine atom at the 4-position can further enhance binding affinity, membrane permeability, and metabolic resistance by altering the electronic properties of the molecule. The carboxylic acid functionality at the 3-position serves as a versatile handle for further chemical modifications, allowing for the construction of diverse compound libraries for screening against various biological targets. This document provides a comprehensive guide to a plausible and robust synthetic protocol for 4-Fluoro-5-azaindole-3-carboxylic acid, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to 4-Fluoro-5-azaindole-3-carboxylic acid suggests a multi-step synthesis commencing from a readily available pyridine derivative. The core strategy involves the construction of the 4-fluoro-5-azaindole nucleus followed by the introduction of the carboxylic acid group at the C3 position.

Retrosynthesis Target 4-Fluoro-5-azaindole-3-carboxylic acid Intermediate1 4-Fluoro-5-azaindole-3-carbaldehyde Target->Intermediate1 Oxidation Intermediate2 4-Fluoro-5-azaindole Intermediate1->Intermediate2 Vilsmeier-Haack Formylation Intermediate3 4-Chloro-5-azaindole Intermediate2->Intermediate3 Nucleophilic Aromatic Substitution (SNAr) StartingMaterial Commercially Available Pyridine Derivative Intermediate3->StartingMaterial Ring Formation

Caption: Retrosynthetic pathway for 4-Fluoro-5-azaindole-3-carboxylic acid.

This protocol will focus on a three-stage synthesis:

  • Synthesis of the 4-Chloro-5-azaindole intermediate.

  • Nucleophilic aromatic substitution to yield 4-Fluoro-5-azaindole.

  • Formylation at the C3 position via a Vilsmeier-Haack reaction, followed by oxidation to the carboxylic acid.

Experimental Protocols

PART 1: Synthesis of 4-Chloro-5-azaindole

The synthesis of the chlorinated azaindole precursor is a critical first step. While various methods exist for azaindole synthesis, a practical approach often involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. For the synthesis of 4-Chloro-5-azaindole (1H-Pyrrolo[3,2-c]pyridine, 4-chloro-), a potential starting material is a suitably substituted aminopyridine.[1]

Reaction Scheme:

part1_scheme Start Substituted Pyridine Intermediate Start->Intermediate [Multi-step sequence] Product 4-Chloro-5-azaindole Intermediate->Product Cyclization

Caption: General scheme for the formation of the 4-chloro-5-azaindole core.

Detailed Protocol:

  • Nitration of a 3-aminopyridine derivative: To introduce a nitro group that can be later transformed into other functionalities.

  • Halogenation: Introduction of a chlorine atom at the desired position.

  • Reduction of the nitro group: To an amino group, which is a key precursor for pyrrole ring formation.

  • Pyrrole ring annulation: Using a method like the Batcho-Leimgruber indole synthesis.

Given the complexity and potential for multiple isomers, this initial step requires careful optimization and characterization at each stage. For the purpose of this guide, we will assume the availability of 4-Chloro-5-azaindole as the starting material for the subsequent fluorination step.

PART 2: Synthesis of 4-Fluoro-5-azaindole via Nucleophilic Aromatic Substitution (SNAr)

The conversion of the 4-chloro derivative to the 4-fluoro analogue can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C4 position.

Reaction Scheme:

part2_scheme Start 4-Chloro-5-azaindole Product 4-Fluoro-5-azaindole Start->Product Nucleophilic Aromatic Substitution Reagent KF, High-boiling polar aprotic solvent, Heat

Caption: Fluorination of 4-chloro-5-azaindole via SNAr.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Chloro-5-azaindole≥95%Commercially available
Potassium Fluoride (spray-dried)Anhydrous, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Argon or NitrogenHigh purityAirgas

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add 4-Chloro-5-azaindole (1.0 eq) and spray-dried potassium fluoride (3.0-5.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M.

  • Reaction Conditions: Heat the reaction mixture to 120-150 °C under an inert atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 12 to 48 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with a suitable organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous potassium fluoride and solvent is crucial to prevent the formation of the corresponding 4-hydroxy-5-azaindole as a byproduct.[2]

  • High Temperature: A high reaction temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the heterocyclic ring.

  • Excess Fluoride Source: An excess of potassium fluoride is used to drive the reaction to completion.

PART 3: Synthesis of 4-Fluoro-5-azaindole-3-carboxylic acid

This final stage involves a two-step process: C3-formylation using the Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde to the carboxylic acid.

Step 3a: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indoles and azaindoles.

Reaction Scheme:

part3a_scheme Start 4-Fluoro-5-azaindole Product 4-Fluoro-5-azaindole-3-carbaldehyde Start->Product Vilsmeier-Haack Reaction Reagent POCl3, DMF, Heat

Caption: C3-Formylation of 4-fluoro-5-azaindole.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Fluoro-5-azaindoleAs synthesized in Part 2-
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium hydroxide (NaOH)Reagent gradeFisher Scientific

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation: In a fume hood, cool a flask containing anhydrous DMF (5.0-10.0 eq) to 0 °C. Slowly add phosphorus oxychloride (1.5-2.0 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 4-Fluoro-5-azaindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of ice-water. Basify the mixture to pH 8-9 with a saturated aqueous solution of sodium hydroxide. This will hydrolyze the intermediate iminium salt to the aldehyde.

  • Purification: The precipitated product, 4-Fluoro-5-azaindole-3-carbaldehyde, can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Step 3b: Oxidation to Carboxylic Acid

A variety of oxidizing agents can be used for the conversion of the aldehyde to the carboxylic acid. A mild and efficient method involves the use of sodium chlorite.

Reaction Scheme:

part3b_scheme Start 4-Fluoro-5-azaindole-3-carbaldehyde Product 4-Fluoro-5-azaindole-3-carboxylic acid Start->Product Oxidation Reagent NaClO2, NaH2PO4, 2-methyl-2-butene, t-BuOH/H2O

Caption: Oxidation of the aldehyde to the carboxylic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Fluoro-5-azaindole-3-carbaldehydeAs synthesized in Step 3a-
Sodium chlorite (NaClO₂)80% technical gradeSigma-Aldrich
Sodium dihydrogen phosphate (NaH₂PO₄)Reagent gradeFisher Scientific
2-Methyl-2-butene99%Sigma-Aldrich
tert-Butanol (t-BuOH)Reagent gradeFisher Scientific

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Fluoro-5-azaindole-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (e.g., 3:1 v/v).

  • Reagent Addition: Add sodium dihydrogen phosphate (1.5 eq) and 2-methyl-2-butene (4.0 eq) to the solution. In a separate flask, dissolve sodium chlorite (1.5 eq) in water and add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture to pH 2-3 with 1M HCl.

  • Purification: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Fluoro-5-azaindole-3-carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Experimental Choices:

  • Vilsmeier-Haack Regioselectivity: The Vilsmeier-Haack reaction typically proceeds with high regioselectivity at the electron-rich C3 position of the indole nucleus.

  • Mild Oxidation: The use of sodium chlorite with a chlorine scavenger (2-methyl-2-butene) is a mild and selective method for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups.[3]

Characterization Data (Predicted)

AnalysisPredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 12.5-13.5 (br s, 1H, COOH), 11.5-12.0 (br s, 1H, NH), 8.0-8.5 (m, 2H, Ar-H), 7.0-7.5 (m, 1H, Ar-H).
¹³C NMR (101 MHz, DMSO-d₆)δ 165-170 (C=O), 150-160 (C-F, d, ¹JCF ≈ 240-260 Hz), 140-150 (Ar-C), 120-130 (Ar-C), 110-120 (Ar-C), 100-110 (Ar-C).
Mass Spec (ESI-) [M-H]⁻ calculated for C₈H₄FN₂O₂⁻: expected m/z.

Note: Actual chemical shifts and coupling constants may vary. It is essential to perform full characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis) to confirm the structure and purity of the synthesized compound.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Anhydrous solvents: Handle under an inert atmosphere to prevent moisture contamination.

  • Oxidizing agents: Sodium chlorite is a strong oxidizing agent. Avoid contact with combustible materials.

  • General Handling: All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate PPE should be worn at all times.

References

  • Sandmeyer, T. Über die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 2017.
  • Travis, B. R.; Sivakumar, M.; Hollist, G. O.; Borhan, B. Facile Oxidation of Aldehydes to Carboxylic Acids and Esters with Oxone. Org. Lett.2003, 5 (7), 1031–1034.
  • Preparation method for 4-substituted-7-azaindole. CN102746295A.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC Adv., 2017, 7, 48485-48489.
  • 4-CHLORO-5-AZAINDOLE. LookChem.
  • Barton, D. H. R.; McCombie, S. W. A new method for the deoxygenation of secondary alcohols. J. Chem. Soc., Perkin Trans. 11975, 1574–1585.
  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substr
  • Acyl azolium fluorides for room temperature nucleophilic aromatic fluorination of chloro- and nitroarenes. Angew. Chem. Int. Ed. Engl.2015, 54, 6380-6384.
  • Oxidation of aromatic aldehydes to corresponding carboxylic acids.
  • Sandmeyer reaction. Wikipedia.
  • Barton–McCombie deoxygen
  • Nucleophilic Arom
  • Activation-Free Upgrading of Carboxylic Acids to Aldehydes and Alcohols.
  • Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Tetrahedron2007, 63, 8689-8707.
  • 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube.
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Org. Lett.2016, 18, 13, 3250–3253.
  • II. Deoxygenation: The Barton-McCombie Reaction. Chemistry LibreTexts.
  • Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal.
  • Combination of 1H and 13C NMR Spectroscopy. NMR Spectra of Polymers and Resins.
  • Directed nucleophilic aromatic substitution reaction. Chem. Commun., 2024, 60, 14284-14287.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. J. Am. Chem. Soc.2023, 145, 17, 9247–9265.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Aerobic oxidation of indole carbinols using Fe(NO3)3·9H2O/TEMPO/NaCl as catalysts. Org. Biomol. Chem., 2016, 14, 11164-11168.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. J. Iran. Chem. Soc.2021, 18, 2719–2757.
  • Barton-McCombie Deoxygen
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chem. Sci., 2024, 15, 2486-2494.
  • Study of the β-oxygen effect in the Barton–McCombie reaction for the total synthesis of (4R,5R)-4-hydroxy-γ-decalactone (Japanese orange fly lactone). RSC Adv., 2022, 12, 20029-20036.
  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). Journal of Chemical Sciences.

Sources

Application

Application Note: Strategic Utilization of 4-Fluoro-5-azaindole-3-carboxylic Acid in Kinase Inhibitor Design

The following application note and protocol guide details the strategic use of 4-Fluoro-5-azaindole-3-carboxylic acid in kinase inhibitor synthesis. Executive Summary The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following application note and protocol guide details the strategic use of 4-Fluoro-5-azaindole-3-carboxylic acid in kinase inhibitor synthesis.

Executive Summary

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in kinase drug discovery, widely recognized for its ability to mimic the purine core of ATP. However, the introduction of a fluorine atom at the C4 position—yielding 4-fluoro-5-azaindole-3-carboxylic acid —offers a distinct "electronic-steric" advantage that is often underutilized.

This guide provides a comprehensive workflow for synthesizing, handling, and applying this specific building block. It focuses on the "Fluorine-Aza Synergy," where the C4-fluorine atom modulates the pKa of the adjacent pyridine nitrogen (N5) and increases the acidity of the pyrrole NH (N1), thereby tuning the H-bond donor/acceptor profile for high-specificity hinge binding.

The "Fluorine-Aza" Advantage: Mechanistic Rationale

Before beginning synthesis, it is critical to understand why this scaffold is selected over the non-fluorinated parent.

Feature5-Azaindole (Parent)4-Fluoro-5-Azaindole (Target)Kinase Design Impact
N1 Acidity (pKa) ~13.0~11.5 (Est.)Stronger H-Bond Donor: The electron-withdrawing F at C4 pulls density from the ring, making the pyrrole NH a more potent donor to the kinase hinge (e.g., Glu/Met backbone carbonyls).
N5 Basicity ModerateLowSelectivity Filter: F at C4 is ortho to N5. This inductive effect reduces N5 basicity, preventing non-specific protonation and potentially improving selectivity against kinases that require a strong H-bond acceptor at this position.
Metabolic Stability C4 is vulnerableC4 is blockedMetabolic Blockade: Prevents oxidation at the electron-rich C4 position, a common metabolic "soft spot" in fused bicyclic systems.
Steric Profile H (Van der Waals radius 1.2 Å)F (Van der Waals radius 1.47 Å)Conformational Lock: The slightly larger F atom can induce a preferred conformation in C3-substituents via electrostatic repulsion or attraction (S-F interactions).
Visualization: The Modified Hinge Binding Mode

KinaseBinding cluster_Kinase Kinase Hinge Region cluster_Inhibitor 4-Fluoro-5-azaindole Scaffold Residue1 Backbone CO (H-Bond Acceptor) Residue2 Backbone NH (H-Bond Donor) N5_N Pyridine N (N5) (Weaker Acceptor due to F) Residue2->N5_N Secondary H-Bond (Tuned) N1_NH Pyrrole NH (N1) (Stronger Donor due to F) N1_NH->Residue1 Primary H-Bond (Enhanced) C4_F C4-Fluorine (Electronic Modulator) C4_F->N1_NH Inductive Withdrawal C4_F->N5_N Inductive Deactivation

Caption: Schematic representation of the electronic modulation provided by the C4-Fluorine atom, enhancing the primary H-bond donor capability of the pyrrole NH.

Synthetic Protocol: From Precursor to Pharmacophore

Objective: Synthesize 4-Fluoro-5-azaindole-3-carboxylic acid starting from a fluorinated pyridine precursor, then couple it to an amine.

Module A: Construction of the 4-Fluoro-5-azaindole Core

Note: Direct electrophilic fluorination of 5-azaindole is difficult and non-selective. The fluorine must be present in the pyridine starting material.

Starting Material: 2-Amino-4-fluoro-3-iodopyridine (Commercial or synthesized via iodination of 2-amino-4-fluoropyridine).

Step 1: Sonogashira Coupling

  • Reagents: 2-Amino-4-fluoro-3-iodopyridine (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), Et₃N (3.0 eq).

  • Solvent: Anhydrous THF or DMF.

  • Conditions: Degas solvent. Heat to 60°C under Argon for 4–6 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

  • Product: 2-Amino-4-fluoro-3-((trimethylsilyl)ethynyl)pyridine.

Step 2: Cyclization (The "Larock" or Base-Mediated Mode)

  • Reagents: KOtBu (2.0 eq) or CuI (0.2 eq) in DMF.

  • Conditions: Heat to 80°C for 2 hours. This removes the TMS group and effects the 5-endo-dig cyclization to form the pyrrole ring.

  • Key Observation: The 4-Fluoro group is stable under these mild basic conditions, but avoid harsh nucleophiles that could displace it via S_NAr.

  • Product: 4-Fluoro-5-azaindole (4-fluoro-1H-pyrrolo[3,2-c]pyridine) .

Module B: C3-Carboxylation (The "Trichloroacetyl" Route)

Rationale: Direct oxidation of a C3-aldehyde (Vilsmeier) can be over-oxidative to the electron-deficient pyridine ring. The trichloroacetyl method is milder and highly reliable for azaindoles.

Step 1: Friedel-Crafts Acylation

  • Setup: Flame-dried RBF, Argon atmosphere.

  • Reagents: 4-Fluoro-5-azaindole (1.0 eq), Aluminum Chloride (AlCl₃, 3.0 eq).

  • Solvent: Anhydrous DCM (0.2 M).

  • Addition: Add Trichloroacetyl chloride (1.2 eq) dropwise at 0°C.

    • Expert Tip: The 4-Fluoro group deactivates the ring slightly. If reaction is sluggish at RT, reflux in 1,2-dichloroethane (80°C) may be required.

  • Monitoring: TLC (usually 50% EtOAc/Hex). Look for the conversion to the less polar trichloroketone.

  • Quench: Pour slowly into ice water. Extract with EtOAc.[1]

  • Intermediate: 3-(Trichloroacetyl)-4-fluoro-5-azaindole.

Step 2: Haloform Hydrolysis

  • Reagents: KOH (4.0 eq) in MeOH/H₂O (4:1 ratio).

  • Conditions: Stir at room temperature for 2–4 hours.

  • Workup (Critical):

    • Evaporate MeOH.

    • The aqueous layer contains the carboxylate salt. Wash with Et₂O to remove non-acidic impurities.

    • Acidification: Carefully acidify to pH 3–4 using 1N HCl. The product often precipitates as a white/off-white solid.

    • Note: Do not acidify to pH < 1, as the pyridine nitrogen may protonate, making the zwitterion highly water-soluble and difficult to extract.

  • Product: 4-Fluoro-5-azaindole-3-carboxylic acid .

Application Protocol: Amide Coupling

The carboxylic acid at C3 is typically coupled to an amine (the "tail" of the inhibitor) to access the solvent-exposed region of the kinase.

Method: HATU-Mediated Coupling Why HATU? It minimizes racemization (if the amine is chiral) and works well for electron-deficient acids like azaindoles.

  • Activation: Dissolve 4-Fluoro-5-azaindole-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 min at RT.

    • Observation: Solution should turn slight yellow.

  • Coupling: Add the target Amine (1.1 eq).

  • Reaction: Stir at RT for 2–12 hours.

  • Purification:

    • Dilute with EtOAc, wash with sat. NaHCO₃ (removes unreacted acid/HATU byproducts).

    • Wash with brine.

    • Troubleshooting: If the product is polar (common with kinase inhibitors), use preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 2-Amino-4-fluoro- 3-iodopyridine Step1 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Start->Step1 Step2 Cyclization (Indole Formation) (KOtBu, DMF, 80°C) Step1->Step2 Intermediate1 4-Fluoro-5-azaindole Step2->Intermediate1 Step3 C3-Acylation (Cl3CCOCl, AlCl3) Intermediate1->Step3 Intermediate2 3-Trichloroacetyl Intermediate Step3->Intermediate2 Step4 Haloform Hydrolysis (KOH, MeOH/H2O) Intermediate2->Step4 FinalProduct 4-Fluoro-5-azaindole- 3-carboxylic acid Step4->FinalProduct Coupling Amide Coupling (HATU, Amine, DIPEA) FinalProduct->Coupling Target Synthesis

Caption: Step-by-step synthetic pathway from pyridine precursor to the final activated carboxylic acid scaffold.

Expert Tips & Troubleshooting

Solubility Management

Azaindole carboxylic acids are often amphoteric (acidic COOH, basic Pyridine N, acidic Pyrrole NH).

  • Issue: Poor solubility in organic solvents (DCM/EtOAc) during workup.

  • Solution: Use THF/2-MeTHF for extractions. If the solid precipitates at the interface during acidification, collect it by filtration rather than extraction. This solid is often the pure zwitterion.

Regioselectivity of N-Alkylation

If your protocol requires N-alkylation of the pyrrole nitrogen (N1):

  • Caution: The 4-Fluoro group increases the acidity of N1, making it more reactive toward alkyl halides than the non-fluorinated parent.

  • Control: Use milder bases (Cs₂CO₃ instead of NaH) to prevent over-alkylation or side reactions at the pyridine nitrogen.

Handling the 4-Fluoro Group
  • Stability: The C-F bond at C4 is generally stable to acid and mild base.

  • Risk: Strong nucleophiles (e.g., methoxide, thiolates) in hot polar solvents can displace the fluorine via S_NAr (Nucleophilic Aromatic Substitution), especially since the pyridine ring is electron-deficient.

  • Prevention: Avoid heating with strong alkoxides. Perform the hydrolysis step (Module B, Step 2) at room temperature.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36.

  • Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Accela ChemBio. (2023).[2] Product Analysis: Methyl 4-Fluoro-5-azaindole-3-carboxylate. Accela ChemBio Catalog.

  • Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines. Graz University of Technology Master Thesis.

Sources

Method

Application Notes and Protocols for 4-Fluoro-5-azaindole-3-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 4-Fluoro-5-azaindole-3-carboxylic acid In the landscape of modern medicinal chemistry, the quest for novel molecular sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Fluoro-5-azaindole-3-carboxylic acid

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is relentless. Among the privileged heterocyclic structures, the azaindole core has emerged as a cornerstone in the design of a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] 4-Fluoro-5-azaindole-3-carboxylic acid, a specifically functionalized derivative, represents a sophisticated building block for drug discovery. Its unique electronic and structural features, conferred by the strategic placement of a fluorine atom and aza-substitution within the indole framework, provide medicinal chemists with a powerful tool to address complex biological targets.

The 5-azaindole (or 1H-pyrrolo[3,2-c]pyridine) scaffold is a bioisostere of indole, where a nitrogen atom replaces a carbon in the six-membered ring. This modification introduces a hydrogen bond acceptor, enhancing the molecule's ability to interact with biological targets, while also modulating its physicochemical properties such as solubility and metabolic stability.[1] The further incorporation of a fluorine atom at the 4-position can profoundly influence the molecule's pKa, lipophilicity, and conformational preferences, often leading to improved cell permeability and metabolic resistance.[3] The carboxylic acid moiety at the 3-position serves as a versatile synthetic handle for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

This document provides a comprehensive guide to the application of 4-Fluoro-5-azaindole-3-carboxylic acid in medicinal chemistry, with a focus on its role as a key building block for the synthesis of kinase inhibitors and other potential therapeutic agents. Detailed protocols for its synthesis and subsequent elaboration are provided to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Design Rationale

The strategic combination of the 5-azaindole core, a 4-fluoro substituent, and a 3-carboxylic acid group results in a molecule with a unique set of properties that are highly advantageous for drug design.

PropertyInfluence on Drug Design
5-Azaindole Core Bioisostere of indole with an additional hydrogen bond acceptor, enhancing binding affinity to target proteins, particularly the hinge region of kinases.[1]
4-Fluoro Substituent Modulates pKa, reduces metabolic susceptibility, and can improve membrane permeability. Can also engage in favorable orthogonal multipolar interactions with the protein backbone.[3]
3-Carboxylic Acid Provides a key vector for chemical diversification through amide bond formation and other coupling reactions. Can also act as a hydrogen bond donor or acceptor.

Synthesis of 4-Fluoro-5-azaindole-3-carboxylic acid

While a direct, single-step synthesis for 4-Fluoro-5-azaindole-3-carboxylic acid may not be widely reported, a plausible and adaptable multi-step synthetic route can be devised based on established methodologies for the synthesis of substituted azaindoles. The following protocol is a representative example.

Protocol 1: Representative Synthesis of a Fluorinated 5-Azaindole Carboxylic Acid Derivative

This protocol outlines a general strategy for the synthesis of a fluorinated 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold, which can be adapted for the synthesis of the title compound. The key steps involve the construction of the pyridine ring followed by the formation of the fused pyrrole ring.

Workflow for the Synthesis of a Fluorinated 5-Azaindole Scaffold

A Substituted Pyridine Precursor B Nitration A->B C Reduction of Nitro Group B->C D Introduction of Pyrrole Ring Precursor C->D E Cyclization to form Azaindole Core D->E F Functional Group Interconversion (e.g., to Carboxylic Acid) E->F

Caption: A generalized synthetic workflow for fluorinated 5-azaindole derivatives.

Materials:

  • Appropriately substituted pyridine starting material

  • Nitrating agent (e.g., fuming nitric acid/sulfuric acid)

  • Reducing agent (e.g., iron powder/acetic acid)

  • Pyrrole ring precursor (e.g., N,N-dimethylformamide dimethyl acetal)

  • Reagents for functional group manipulation

  • Appropriate solvents and purification media

Procedure:

  • Nitration of the Pyridine Ring: To a solution of the substituted pyridine in concentrated sulfuric acid, add fuming nitric acid dropwise at a controlled temperature (typically 0-10 °C). Stir the reaction mixture until completion (monitored by TLC or LC-MS).

  • Reduction of the Nitro Group: To a solution of the nitropyridine derivative in a suitable solvent (e.g., acetic acid or ethanol), add a reducing agent such as iron powder. Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

  • Formation of the Enamine Intermediate: React the resulting aminopyridine with a suitable reagent like N,N-dimethylformamide dimethyl acetal to form the key enamine intermediate.

  • Cyclization to the Azaindole Core: The cyclization of the enamine intermediate to form the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) core can often be achieved by heating in a high-boiling point solvent or in the presence of a catalyst.

  • Introduction of the Carboxylic Acid: The carboxylic acid group at the 3-position can be introduced through various methods, such as Vilsmeier-Haack formylation followed by oxidation, or by direct carboxylation of a lithiated intermediate.

Note: This is a generalized protocol and the specific reagents, conditions, and purification methods will need to be optimized for the synthesis of 4-Fluoro-5-azaindole-3-carboxylic acid.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 5-azaindole scaffold is a well-established hinge-binding motif in a wide range of kinase inhibitors. The nitrogen atom at the 5-position can act as a hydrogen bond acceptor, mimicking the adenine core of ATP. The strategic placement of a fluorine atom at the 4-position can further enhance binding affinity and selectivity.

Design Rationale for Kinase Inhibitors

The 3-carboxylic acid group of 4-Fluoro-5-azaindole-3-carboxylic acid provides a crucial attachment point for substituents that can extend into other regions of the ATP-binding pocket, such as the solvent-exposed region or a deeper hydrophobic pocket. This allows for the modulation of potency and selectivity against different kinases.

Conceptual Design of a Kinase Inhibitor

A 4-Fluoro-5-azaindole Core (Hinge Binding) B Amide Linker A->B C Substituent Group (Targets other pockets) B->C

Caption: A conceptual diagram of a kinase inhibitor based on the 4-fluoro-5-azaindole scaffold.

Protocol 2: Amide Coupling of 4-Fluoro-5-azaindole-3-carboxylic acid

Amide bond formation is a fundamental reaction in medicinal chemistry for linking molecular fragments. The following protocol provides a general method for the coupling of 4-Fluoro-5-azaindole-3-carboxylic acid with a primary or secondary amine.

Materials:

  • 4-Fluoro-5-azaindole-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)

  • Base (e.g., DIPEA or triethylamine) (2.0-3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

Procedure:

  • To a solution of 4-Fluoro-5-azaindole-3-carboxylic acid and the amine in the chosen solvent, add the base.

  • Add the coupling reagent portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until completion (typically 2-16 hours), monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Note: The choice of coupling reagent and base may need to be optimized depending on the reactivity of the amine.[4][5][6]

Protocol 3: Representative Kinase Inhibition Assay

To evaluate the biological activity of the synthesized 4-fluoro-5-azaindole-3-carboxamides, a biochemical kinase inhibition assay is typically performed. The following is a general protocol that can be adapted for various kinases.

Workflow for a Kinase Inhibition Assay

A Prepare Kinase, Substrate, and ATP Solution B Add Test Compound (4-Fluoro-5-azaindole derivative) A->B C Initiate Kinase Reaction B->C D Stop Reaction and Detect Phosphorylation C->D E Calculate IC50 D->E

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or for use in non-radioactive assays)

  • Test compound (4-fluoro-5-azaindole-3-carboxamide) dissolved in DMSO

  • Kinase reaction buffer

  • Detection reagent (e.g., phosphospecific antibody for ELISA or Western blot, or reagents for luminescence-based assays)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a multi-well plate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a defined period.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Detect the amount of phosphorylated substrate using a suitable method.

  • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion and Future Perspectives

4-Fluoro-5-azaindole-3-carboxylic acid is a highly promising and versatile building block in medicinal chemistry. Its unique combination of a bioisosteric azaindole core, a modulating fluoro-substituent, and a synthetically tractable carboxylic acid handle makes it an ideal starting point for the design and synthesis of novel therapeutic agents. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. As our understanding of the subtle yet profound effects of fluorine and aza-substitution on molecular properties continues to grow, we anticipate that 4-Fluoro-5-azaindole-3-carboxylic acid and its derivatives will play an increasingly important role in the development of next-generation medicines.

References

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H ... - PMC. (URL: [Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. (URL: [Link])

  • Amide Synthesis - Fisher Scientific. (URL: [Link])

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])

  • Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (URL: [Link])

  • Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines - Chemical Communications (RSC Publishing). (URL: [Link])

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. (URL: [Link])

  • New indole and 7-azaindole derivatives as protein kinase inhibitors - Tesi di dottorato. (URL: [Link])

  • Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - ChemRxiv. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (URL: [Link])

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. (URL: [Link])

  • WO2020216774A1 - 4h-pyrrolo[3,2-c]pyridin-4-one derivatives - Google P
  • 4-azaindole suppliers USA. (URL: [Link])

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu - Sci-Hub. (URL: [Link])

  • Azaindoles - Inter Chem. (URL: [Link])

Sources

Application

Application Note: Precision N-Alkylation of 4-Fluoro-5-azaindole-3-carboxylic acid

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific synthetic challenges of functionalizing the 4-Fluoro-5-azaindole-3-carboxylic acid scaffold—a pr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific synthetic challenges of functionalizing the 4-Fluoro-5-azaindole-3-carboxylic acid scaffold—a privileged motif in kinase inhibitor discovery (e.g., Vemurafenib analogs, JAK inhibitors).

Executive Summary & Strategic Analysis

The 4-Fluoro-5-azaindole-3-carboxylic acid (1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, 4-fluoro derivative) presents a unique "push-pull" electronic environment. The electron-withdrawing fluorine at C4 and the pyridine nitrogen (N5) significantly increase the acidity of the pyrrole N-H (N1), while the C3-carboxylic acid introduces solubility challenges and competing nucleophilic sites (O-alkylation vs. N-alkylation).

Core Challenges
  • Regioselectivity (N1 vs. N5 vs. O-Carboxylate): The zwitterionic nature of the starting material favors O-alkylation of the carboxylate under simple basic conditions. Furthermore, the pyridine nitrogen (N5) can compete as a nucleophile, potentially leading to quaternary ammonium salts.[1]

  • Peri-Interaction: The C4-Fluorine atom is sterically proximal to the C3-Carboxylic acid (peri-position). This steric crowding can twist the carboxylate out of planarity, affecting reactivity and solubility.[1]

  • Nucleophilicity: The inductive effect of fluorine reduces the nucleophilicity of the N1-anion, requiring optimized temperature and stronger electrophiles.

The Solution: The "Protect-Alkylate-Hydrolyze" Strategy

While direct alkylation is possible using dianion strategies (2.2 eq. NaH), it is operationally risky due to variable O/N alkylation ratios.[1] This guide details the Ester Intermediate Protocol , which guarantees >95% N1-regioselectivity and high reproducibility.

Experimental Workflow (Visualized)

The following logic flow illustrates the decision-making process for this synthesis.

G Start Starting Material: 4-Fluoro-5-azaindole-3-COOH Decision Select Strategy Start->Decision RouteA Route A: Direct Dianion (High Risk, Fast) Decision->RouteA Discovery Scale (<50mg) RouteB Route B: Ester Protection (High Fidelity, Scalable) Decision->RouteB Process Scale (>100mg) Final Target Product: N-Alkyl-4-Fluoro-5-azaindole-3-COOH RouteA->Final Variable Yield Step1 Step 1: Esterification (SOCl2, MeOH) RouteB->Step1 Step2 Step 2: N-Alkylation (Cs2CO3, DMF, R-X) Step1->Step2 Step3 Step 3: Saponification (LiOH, THF/H2O) Step2->Step3 Step3->Final

Figure 1: Strategic Decision Tree for N-Alkylation. Route B is the recommended industry standard.

Detailed Experimental Protocol (Route B)

Phase 1: Methyl Ester Formation

Objective: Mask the acidic carboxyl group to prevent O-alkylation and improve solubility in organic solvents.

  • Reagents: Thionyl Chloride (

    
    ), Methanol (anhydrous).[1]
    
  • Mechanism: Acid-catalyzed Fisher esterification.

Procedure:

  • Charge a round-bottom flask with 4-Fluoro-5-azaindole-3-carboxylic acid (1.0 equiv) and anhydrous Methanol (0.2 M concentration).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add Thionyl Chloride (3.0 equiv) dropwise over 20 minutes. Caution: Exothermic gas evolution (

    
    , HCl).[1]
    
  • Reflux at 65°C for 4–6 hours. Monitor by LC-MS (Shift from Acid MW to Methyl Ester MW +14).

  • Concentrate in vacuo.[2] Neutralize residue with saturated

    
     and extract with EtOAc.
    
  • Yield Expectation: 90–95% (Off-white solid).

Phase 2: Regioselective N1-Alkylation

Objective: Install the alkyl group on the pyrrole nitrogen. Critical Insight: The use of Cesium Carbonate (


)  in DMF is superior to NaH for this specific fluorinated scaffold. The "Cesium Effect" aids in solubility and stabilizes the transition state without the harsh deprotonation that might degrade the fluorinated ring.

Reagents Table:

ReagentEquiv.[3][4][5][6][7][8]RoleNotes
Methyl 4-fluoro-5-azaindole-3-carboxylate 1.0SubstrateFrom Phase 1
Alkyl Halide (R-X) 1.2ElectrophileIodides > Bromides. If R-Cl, add KI (0.1 eq).
Cesium Carbonate (

)
2.0BaseGranular, anhydrous preferred.[1]
DMF (Dimethylformamide) -SolventAnhydrous, 0.15 M.

Step-by-Step Protocol:

  • Dissolution: In a flame-dried flask, dissolve the Methyl Ester intermediate in anhydrous DMF.

  • Base Addition: Add

    
     (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The solution will typically turn yellow/orange, indicating N1-anion formation.
    
  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.[4]

  • Reaction: Stir at RT for 2–12 hours.

    • Optimization Note: If the alkyl group is bulky (e.g., isopropyl), heat to 50°C.[1]

  • Work-up: Pour mixture into ice-water (5x volume). The product often precipitates. If solid, filter and wash with water.[1] If oil, extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, dry over

    
    .[1]
    
  • Purification: Flash Chromatography (Hexane/EtOAc).

    • Checkpoint: Verify Regiochemistry via NOE (Nuclear Overhauser Effect) NMR. Irradiation of the N-alkyl protons should show enhancement of the C2-H (pyrrole singlet) and C7-H, but not the C4-F (which is NMR silent in 1H but relevant in 19F).

Phase 3: Ester Hydrolysis (Saponification)

Objective: Reveal the carboxylic acid.

Procedure:

  • Dissolve N-alkylated ester in THF:Water (3:1) .

  • Add Lithium Hydroxide Monohydrate (

    
    )  (2.5 equiv).
    
  • Stir at RT for 3 hours.

  • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH ~3–4.

    • Critical: Do not go to pH < 2, as the pyridine nitrogen may protonate, making the salt water-soluble and hard to extract.[1]

  • Isolation: Filter the precipitate (pure product) or extract with 10% MeOH in DCM.

Mechanism & Regioselectivity (Visualized)

The following diagram details the competition between N1 and N5 and why the protocol favors N1.

ReactionMechanism Substrate 5-Azaindole Core Base Base (Cs2CO3) Substrate->Base Deprotonation N5_Path Path B: N5 Attack (Minor) (Pyridinium Salt Formation) Substrate->N5_Path Neutral Attack (Slow) Anion N1-Anion (Nucleophile) Base->Anion N1_Path Path A: N1 Attack (Major) (pKa ~15, Soft Nucleophile) Anion->N1_Path Coulombic Attraction Product Desired N1-Alkyl Product N1_Path->Product Byproduct N5-Quaternary Salt (Unstable/Water Soluble) N5_Path->Byproduct

Figure 2: Mechanistic pathway showing kinetic preference for N1-alkylation under basic conditions.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Fluorine induction reduces nucleophilicity.Switch solvent to DMSO (increases rate) or heat to 60°C. Add KI (catalytic Finkelstein).
O-Alkylation Observed Incomplete esterification or hydrolysis during alkylation.Ensure Phase 1 is complete. Use anhydrous DMF in Phase 2.[4]
Product Water Soluble Zwitterion formation during workup.Adjust pH to the isoelectric point (pI) during Phase 3 workup (usually pH 4–5). Use n-Butanol for extraction.
N5-Alkylation (Quat Salt) Alkylating agent too reactive (e.g., Methyl Iodide) or no base used.Ensure excess base (

) is present before adding alkyl halide.

References

  • Debrauwer, V., et al. (2021).[1] Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au. (Discusses pKa and fluorinated azaindole properties). [1]

  • BenchChem Application Notes. (2025). General Protocol for N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. (Adapted for 4-fluoro-5-azaindole specifics).[2][4] [1]

  • Wang, C., et al. (2024).[1][9] Design and synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides NMR data for similar scaffolds).

  • Organic Chemistry Portal. Synthesis of Azaindoles and N-Alkylation Protocols. (General reactivity patterns for 5-azaindoles).

  • Meanwell, N. A., et al. (2003).[1] Regiospecific Functionalization of Azaindoles. Journal of Organic Chemistry. (Foundational text on N1 vs N5 selectivity).

Sources

Method

Application Note: High-Throughput Screening with 4-Fluoro-5-azaindole-3-carboxylic Acid Libraries

Abstract The 4-fluoro-5-azaindole-3-carboxylic acid scaffold represents a privileged structure in modern medicinal chemistry, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and struc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-fluoro-5-azaindole-3-carboxylic acid scaffold represents a privileged structure in modern medicinal chemistry, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and structural rigidity.[1] This application note provides a comprehensive guide to designing, executing, and analyzing high-throughput screening (HTS) campaigns utilizing chemical libraries derived from this versatile core. We present detailed protocols for library management, assay development, primary and secondary screening, and data analysis, emphasizing the establishment of a robust and self-validating workflow to accelerate the identification of high-quality hit compounds.

Introduction: The Scientific Rationale

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets to identify starting points for therapeutic development.[2][3][4] The success of any HTS campaign is critically dependent on the quality and relevance of the screening library.

The azaindole scaffold, a bioisostere of the natural indole structure, is prevalent in numerous FDA-approved drugs and clinical candidates.[5] The strategic placement of a nitrogen atom in the six-membered ring can modulate physicochemical properties like solubility and polarity while offering an additional hydrogen bond acceptor, which may enhance binding affinity.[1][5]

Our focus, the 4-Fluoro-5-azaindole-3-carboxylic acid scaffold, is engineered for specific advantages:

  • 5-Azaindole Core: Provides a key hydrogen bond donor (N-H) and acceptor (pyridine nitrogen), making it an excellent hinge-binder for kinases, a highly successful class of drug targets.[1]

  • 3-Carboxylic Acid Group: This functional group is a potent pharmacophore, capable of forming strong ionic and hydrogen bond interactions with basic residues (e.g., lysine, arginine) in a target's active site. It often serves as a bioisostere for other acidic groups.[6]

  • 4-Fluoro Substituent: The addition of fluorine can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation, without significantly increasing steric bulk.

These features make libraries based on this scaffold particularly well-suited for screening against targets with well-defined polar binding pockets, such as kinases, proteases, and epigenetic targets.

Library Design and Quality Control

A high-quality screening library is the foundation of a successful HTS campaign.[7] The 4-Fluoro-5-azaindole-3-carboxylic acid core allows for the creation of diverse or focused libraries through derivatization at multiple positions.

2.1. Synthesis Strategy The library can be expanded using techniques like parallel synthesis. The carboxylic acid handle allows for amide bond formation with a diverse set of amines, while other positions on the azaindole ring can be functionalized to explore different chemical spaces.

2.2. Quality Control (QC) Protocol Before initiating a screen, every compound in the library must undergo rigorous QC to ensure identity, purity, and concentration are accurately known. This prevents wasted resources chasing false positives.

Protocol 2.2.1: Compound Quality Control

  • Identity Confirmation: Confirm the chemical structure of each library member using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purity Assessment: Determine compound purity using High-Performance Liquid Chromatography (HPLC) with UV detection. A purity threshold of >95% is recommended for HTS campaigns.

  • Concentration Verification: For compounds stored in DMSO, use an acoustic dispenser to create a dilution series and verify the concentration using a suitable analytical method.

  • Solubility Check: Assess the solubility of each compound in the final assay buffer at the screening concentration (e.g., 10 µM). Compounds that precipitate will be flagged as potential sources of false positives.

Parameter Method Acceptance Criteria Rationale
Identity LC-MSMeasured Mass ± 0.5 Da of Expected MassEnsures the correct molecule is being tested.
Purity HPLC-UV> 95%Minimizes the risk of impurities causing off-target effects.
Solubility Visual or NephelometryNo visible precipitate at screening concentrationInsoluble compounds can cause assay artifacts and are non-specific aggregators.

The High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process designed to efficiently identify and validate promising hits. The workflow is designed as a funnel, starting with a large number of compounds and systematically narrowing them down to a small set of validated leads.

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Validation cluster_3 Phase 4: Lead Generation Lib Library Plating HTS Primary HTS Campaign (Single Concentration) Lib->HTS Assay Assay Development & Miniaturization Assay->HTS Data Data Analysis & Hit Identification HTS->Data Raw Data Confirm Hit Confirmation (Cherry-Picking) Data->Confirm Primary Hits Dose Dose-Response (IC50/EC50) Confirm->Dose Confirmed Hits Secondary Secondary & Orthogonal Assays Dose->Secondary SAR Validated Hits for Hit-to-Lead Chemistry Secondary->SAR Validated Hits

Caption: High-level workflow for an HTS campaign.

3.1. Assay Development and Miniaturization The goal is to convert a benchtop biological assay into a robust, automated, and cost-effective format suitable for screening tens of thousands of compounds.[8][9]

Protocol 3.1.1: Assay Miniaturization to 384-Well Format

  • Reagent Stability: Test the stability of all biological reagents (enzymes, cells, antibodies) at room temperature for the expected duration of the screening run.

  • DMSO Tolerance: Determine the highest concentration of DMSO the assay can tolerate without significant loss of signal. This is critical as compound libraries are stored in 100% DMSO.[10] A final concentration of <1% v/v is typical.

  • Signal Window Optimization: Adjust reagent concentrations to maximize the signal-to-background ratio.

  • Z'-Factor Calculation: Perform a "dry run" using only positive and negative controls on several plates.[8] The Z'-factor is a measure of assay quality, calculated as: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| An assay with a Z' > 0.5 is considered excellent for HTS.[3]

Parameter Target Value Significance
Z'-Factor > 0.5Indicates a robust assay with a large separation between control signals.[3][8]
Signal-to-Background (S/B) > 5Ensures a clear window to detect compound activity.
Coefficient of Variation (%CV) < 10%Demonstrates the reproducibility and precision of the assay.

3.2. Primary HTS Campaign The primary screen tests every compound in the library at a single concentration (e.g., 10 µM) to identify "primary hits."[2] This process relies heavily on robotics and automation to ensure consistency and throughput.[11][12]

Protocol 3.2.1: Automated Primary Screening Apparatus: Automated liquid handler, robotic plate mover, multi-mode plate reader.

  • Plate Preparation: Use an acoustic liquid handler to transfer nanoliter volumes of the 4-Fluoro-5-azaindole-3-carboxylic acid library from source plates to 384-well assay plates. Each plate must include control wells (e.g., 16 positive controls, 16 negative/vehicle controls).

  • Reagent Addition: Add biological reagents (e.g., enzyme, substrate, cells) to the assay plates using an automated dispenser.

  • Incubation: Incubate the plates for the optimized duration at a controlled temperature.

  • Signal Detection: Read the plates using a multi-mode plate reader (e.g., measuring fluorescence, luminescence, or absorbance).

  • Data Acquisition: Raw data from the plate reader is automatically uploaded to a data management system.[8]

Data Analysis and Hit Validation

Raw HTS data requires careful analysis to identify true hits while discarding false positives.[13][14] The goal of hit validation is to confirm that the activity observed in the primary screen is real, dose-dependent, and specific to the target.[15][16]

4.1. Primary Data Analysis and Hit Selection

  • Quality Control: For each plate, calculate the Z'-factor and S/B ratio from the control wells. Plates not meeting the pre-defined quality criteria (e.g., Z' < 0.5) are flagged for re-screening.

  • Data Normalization: Raw data from sample wells is normalized to the plate controls. For an inhibition assay, this is typically expressed as percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Identification: A "hit" is defined as any compound that produces a response exceeding a certain threshold. A common statistical approach is to set the threshold at three standard deviations (SD) from the mean of the negative/vehicle controls.[8]

4.2. Hit Confirmation and Validation Cascade Primary hits must be subjected to a rigorous validation process.[17] This is a critical step to eliminate artifacts and promiscuous compounds that are common in HTS.[15]

Hit_Triage cluster_logic Decision Logic Start Primary Hits (~1-3% of Library) Reorder Re-order or Re-synthesize Fresh Powder Start->Reorder Confirm Confirmation Screen (Same Assay, Fresh Sample) Reorder->Confirm Dose Dose-Response Curve (Determine IC50/EC50) Confirm->Dose Confirmed Activity c1 Is hit confirmed? Confirm->c1 Counter Counter & Orthogonal Assays Dose->Counter Potency < 10 µM c2 Is IC50 potent? Dose->c2 SAR Preliminary SAR Analysis Counter->SAR Target-Specific Activity c3 Is activity specific? Counter->c3 Final Validated Hits (~0.01-0.1% of Library) SAR->Final c4 Are analogues active? SAR->c4 c1->Dose c2->Counter c3->SAR c4->Final

Caption: Decision workflow for hit triage and validation.

Protocol 4.2.1: Hit Validation Workflow

  • Hit Confirmation (Cherry-Picking): Primary hits are selected ("cherry-picked") from the master library plates and re-tested in the primary assay to confirm activity and rule out experimental errors.[8]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to generate a dose-response curve and determine the potency (IC50 or EC50).

  • Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay technology, hits are tested in an orthogonal assay. This assay measures the same biological endpoint but uses a different detection method (e.g., primary screen is fluorescence-based, orthogonal screen is label-free).

  • Counter-Screens: These assays are designed to identify undesirable compound behavior. For the 4-Fluoro-5-azaindole-3-carboxylic acid library, a key counter-screen would be against a related but distinct target (e.g., a different kinase) to assess selectivity.

  • Preliminary Structure-Activity Relationship (SAR): Analyze the chemical structures of the validated hits.[8] The presence of multiple active compounds sharing a common chemical core (a "cluster") increases confidence that the activity is genuine and provides an early roadmap for medicinal chemistry optimization.[15]

Conclusion

The 4-Fluoro-5-azaindole-3-carboxylic acid scaffold provides a rich foundation for building high-quality small molecule libraries. When combined with a meticulously planned and executed HTS campaign, these libraries can serve as a powerful engine for hit identification. The protocols outlined in this note emphasize a systematic, data-driven approach, incorporating rigorous quality control at every stage—from library QC to hit validation. This ensures that the final output of the screen is a set of well-characterized, high-confidence hits, poised for successful transition into hit-to-lead and lead optimization programs.

References

  • High-throughput screening (HTS) | BMG LABTECH. (2019, April 10). [Link]

  • An Overview of High Throughput Screening | The Scientist. (2024, January 2). [Link]

  • High-throughput screening - Wikipedia. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). [Link]

  • High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery - Infinix Bio. (2026, February 9). [Link]

  • Kevorkov, D., & Makarenkov, V. Quality control and data correction in high-throughput screening. [Link]

  • An Automatic Quality Control Pipeline for High-Throughput Screening Hit Identification - PubMed. (2016). [Link]

  • Quality control of high throughput screening - Aston Research Explorer. [Link]

  • Azaindole Therapeutic Agents - PMC - NIH. [Link]

  • Secondary Screening - Creative Biolabs. [Link]

  • Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). [Link]

  • Analysis of HTS data - Cambridge MedChem Consulting. (2017, November 13). [Link]

  • High-Throughput Screening & Discovery | Southern Research. [Link]

  • Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC. [Link]

  • Hit Identification Approaches and Future Directions – Protac - Drug Discovery Pro. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7). [Link]

  • Hit & Lead Discovery | Hit Identification - AXXAM. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). [Link]

  • Hit-to-Lead: Hit Validation and Assessment - PubMed. [Link]

  • Hit Selection in High-Throughput Screening - News-Medical. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells - PubMed. (2024, October 16). [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. [Link]

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed. (2023, June 15). [Link]

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • 5-Fluoro-1H-indole-3-carboxylic acid - PMC. [Link]

  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors - MDPI. [Link]

Sources

Application

Suzuki coupling reactions with 4-Fluoro-5-azaindole-3-carboxylic acid esters

Application Notes & Protocols Strategic C-C Bond Formation: High-Efficiency Suzuki Coupling of 4-Fluoro-5-Azaindole-3-Carboxylic Acid Esters for Drug Discovery Scaffolds Introduction The 5-azaindole (pyrrolo[2,3-b]pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Strategic C-C Bond Formation: High-Efficiency Suzuki Coupling of 4-Fluoro-5-Azaindole-3-Carboxylic Acid Esters for Drug Discovery Scaffolds

Introduction

The 5-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active compounds, including kinase inhibitors.[1] The introduction of a fluorine atom at the 4-position can significantly modulate the physicochemical and metabolic properties of these molecules, enhancing their drug-like characteristics. The C3-position, functionalized with a carboxylic acid ester, provides a versatile handle for further chemical elaboration. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto this valuable scaffold.[2][3][4]

However, the Suzuki coupling of nitrogen-rich heterocycles like 4-fluoro-5-azaindole presents unique challenges. The Lewis basic nitrogen of the pyridine ring can coordinate to and poison the palladium catalyst, while the acidic N-H proton of the pyrrole ring can interfere with the catalytic cycle, often necessitating N-protection strategies or carefully optimized conditions.[5][6][7]

This guide provides a comprehensive framework for performing Suzuki coupling reactions on 4-fluoro-5-azaindole-3-carboxylic acid esters. It details the underlying mechanism, offers robust experimental protocols, and provides expert insights into overcoming common challenges, empowering researchers to efficiently synthesize diverse compound libraries for drug development.

Mechanistic Considerations for Azaindole Suzuki Coupling

The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[3][8] Understanding this cycle is critical for troubleshooting and optimizing reactions with challenging substrates like azaindoles.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-I) of the azaindole, forming a Pd(II) complex.

  • Activation & Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex.[9] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[3]

For azaindoles, the pyridine nitrogen and the pyrrole N-H can disrupt this cycle. The pyridine nitrogen can act as an inhibitory ligand for the palladium center. Furthermore, the acidic N-H can lead to competitive deprotonation or other side reactions, particularly with strong bases.[5] The choice of a sterically hindered, electron-rich phosphine ligand is often crucial to promote the desired catalytic steps and prevent catalyst deactivation.[2]

Suzuki_Mechanism Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex L₂Pd(II)(R¹)X Pd0->PdII_Complex ArylHalide R¹-X (Azaindole Halide) OxAdd Oxidative Addition PdII_Diorgano L₂Pd(II)(R¹)R² PdII_Complex->PdII_Diorgano BoronicAcid R²-B(OH)₂ (Boronic Acid) Transmetalation Transmetalation Base Base (e.g., K₃PO₄) PdII_Diorgano->Pd0 RedElim Reductive Elimination Product R¹-R² (Coupled Product)

Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle

Optimized Protocol for Suzuki Coupling

This protocol provides a reliable starting point for the Suzuki coupling of a halogenated 4-fluoro-5-azaindole-3-carboxylic acid ester with various aryl and heteroaryl boronic acids.

Materials and Reagents
  • Substrate: 6-Bromo-4-fluoro-5-azaindole-3-carboxylic acid ethyl ester (or corresponding iodide/chloride)

  • Coupling Partner: Aryl/Heteroaryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%) or a pre-catalyst like PdCl₂(dppf) (5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5-10 mol%) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5-10 mol%)

  • Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents), finely ground

  • Solvent: Anhydrous 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio) or Toluene/Ethanol (1:1).[10]

  • Inert Gas: Nitrogen or Argon

Experimental Workflow

The overall process involves careful setup under an inert atmosphere, followed by the reaction, workup, and purification stages.

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Assemble & Dry Glassware B 2. Add Solids: Azaindole, Boronic Acid, Base, Catalyst, Ligand A->B C 3. Seal & Purge with Inert Gas (3x) B->C D 4. Add Degassed Solvents C->D E 5. Heat to Reaction Temperature (e.g., 80-100 °C) D->E F 6. Monitor by TLC or LC-MS E->F G 7. Cool & Filter (e.g., through Celite) F->G H 8. Aqueous Workup (Extraction with EtOAc) G->H I 9. Dry, Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Product (NMR, MS) J->K

Caption: Figure 2: Experimental Workflow from Setup to Analysis

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the 6-bromo-4-fluoro-5-azaindole-3-carboxylic acid ester (1.0 eq), the aryl boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

    • Expert Insight: Using a finely powdered base is crucial for reproducibility as it increases the surface area and reaction rate.[11]

    • In a separate vial, weigh the palladium catalyst and ligand. Add them to the main reaction vessel. This minimizes exposure of the catalyst to air.

    • Seal the vessel with a septum or cap. Evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Solvent Addition and Reaction:

    • Prepare a degassed solvent mixture. This can be done by bubbling inert gas through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Using a syringe, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) to the reaction vessel.

    • Expert Insight: The small amount of water is essential for the solubility of the base and for facilitating the catalytic cycle, but excess water can promote undesired protodeboronation of the boronic acid.[3][11]

    • Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C).

  • Reaction Monitoring:

    • Stir the reaction vigorously for the specified time (typically 4-24 hours).

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Extraction:

    • Once the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]

  • Purification:

    • The crude product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure coupled product.[12][13]

Data Summary: Parameter Optimization

The success of the Suzuki coupling on this scaffold is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their strategic considerations.

ParameterOptionsKey Considerations & Field Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)Pd₂(dba)₃ is a Pd(0) source that requires a ligand for activation. Pre-catalysts like PdCl₂(dppf) are often more air-stable and convenient but may require higher temperatures to form the active Pd(0) species.[3]
Ligand SPhos, XPhos, RuPhos, PCy₃Bulky, electron-rich phosphine ligands (Buchwald ligands) are generally superior for coupling N-heterocycles.[5][14] They accelerate reductive elimination and prevent catalyst deactivation by the azaindole nitrogen.
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄ is a strong, non-nucleophilic base effective in many cases.[5] Cs₂CO₃ is more soluble and can be effective at lower temperatures but is more expensive. K₂CO₃ is a weaker base, often requiring higher temperatures or more active catalyst systems.[15]
Solvent System Dioxane/H₂O, Toluene/EtOH, DMFDioxane/H₂O is a common and effective system.[5] Toluene is less polar and can be useful for substrates with poor solubility in dioxane. DMF should be used with caution as it can decompose at high temperatures to generate dimethylamine, which can act as a catalyst poison.[4][16]
Temperature 60 - 110 °CHigher temperatures generally increase reaction rates but can also lead to more side reactions, such as protodeboronation or ester hydrolysis.[10] Optimization is key; start around 80-90 °C.
Boron Source Boronic Acid, Boronic Ester (e.g., MIDA, pinacol)Boronic acids are most common.[17] MIDA or pinacol boronates are more stable, less prone to protodeboronation, and are particularly useful in complex, multi-step syntheses.[17]

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere. Increase catalyst/ligand loading or switch to a more active pre-catalyst system (e.g., a Buchwald G3 pre-catalyst).

  • Protodeboronation (Boronic acid replaced by -H):

    • Cause: Presence of excess water or prolonged reaction at high temperatures.

    • Solution: Use anhydrous solvents and a minimal amount of water. Use a more stable boronic acid surrogate like a pinacol or MIDA ester.[3][17]

  • Homocoupling of Boronic Acid:

    • Cause: Often promoted by the presence of oxygen.

    • Solution: Ensure the reaction is thoroughly deoxygenated.

  • Poor Solubility of Starting Material:

    • Cause: The planar, polar nature of the azaindole scaffold.

    • Solution: Screen different solvent systems. Chlorinated solvents or DMF might improve solubility, but compatibility with the reaction conditions must be verified.[16]

References

  • Bellina, F., & Rossi, R. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 110(2), 1082-1146. Available from: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Available from: [Link]

  • Jadhav, G. R., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis, 361, 148-157. Available from: [Link]

  • Barder, T. E., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5786–5792. Available from: [Link]

  • Maji, B., & De Vries, J. G. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5266-5295. Available from: [Link]

  • Elavarasan, P., Kannadasan, S., & Shanmugam, P. (2021). Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. ChemistrySelect, 6(32), 8235-8255. Available from: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Available from: [Link]

  • Sontakke, V. A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8631–8643. Available from: [Link]

  • Borates Today. (2021). Boron Suzuki Coupling. Retrieved from [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5, 63784-63787. Available from: [Link]

  • Andrade, C. K. Z., & Pinho, V. D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Ranu, B. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4425–4435. Available from: [Link]

  • Singh, R. P., et al. (2017). Exploiting Coordination Behavior of 7‐Azaindole for Mechanistic Investigation of Chan‐Lam Coupling and Application to 7‐Azaindole Based Pharmacophores. Chemistry – A European Journal, 23(51), 12555-12563. Available from: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Patel, R. B., et al. (2014). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica, 6(6), 356-362. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Mastering Amide Bond Formation with 4-Fluoro-5-azaindole-3-carboxylic acid

Introduction: The Strategic Importance of the Azaindole Scaffold The azaindole scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Azaindole Scaffold

The azaindole scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to its unique biochemical and biophysical properties.[1] Its ability to act as a bioisostere for indole and engage in crucial hydrogen bonding interactions has led to its incorporation into numerous drug candidates.[2] The formation of amide bonds is one of the most common and critical reactions in drug discovery, enabling the connection of molecular fragments to build complex and biologically active molecules.[3][4][5]

This guide focuses on a particularly valuable building block: 4-Fluoro-5-azaindole-3-carboxylic acid . The strategic placement of a fluorine atom and the azaindole core presents both opportunities and challenges for one of the most fundamental transformations in organic synthesis: amide bond formation. These application notes provide a comprehensive overview, from the underlying chemical principles to detailed, field-tested protocols, designed to empower researchers in their drug development endeavors.

Understanding the Substrate: 4-Fluoro-5-azaindole-3-carboxylic acid

Chemical Structure and Electronic Properties

4-Fluoro-5-azaindole-3-carboxylic acid is an aromatic heterocyclic compound. Its structure is characterized by a pyrrole ring fused to a pyridine ring, with a fluorine atom at position 4 and a carboxylic acid at position 3.

Key Structural Features:

  • Azaindole Core: The nitrogen atom in the pyridine ring acts as an electron sink, withdrawing electron density from the bicyclic system. This makes the azaindole nucleus more electron-deficient than a standard indole.

  • Fluorine Substituent: Fluorine is a highly electronegative atom, further withdrawing electron density from the ring system through a strong inductive effect (-I).

  • Carboxylic Acid Group: The carboxylic acid at the 3-position is the reactive handle for amide bond formation. Its reactivity is significantly influenced by the electronic nature of the azaindole core.

The combination of the electron-withdrawing azaindole core and the fluorine substituent renders the carboxylic acid group electron-deficient. This has two primary consequences for amide coupling reactions:

  • Increased Acidity: The carboxyl proton is more acidic compared to that of an electron-rich or neutral aromatic carboxylic acid.[6][7]

  • Reduced Nucleophilicity: The corresponding carboxylate, formed after deprotonation, is less nucleophilic. This can make the subsequent attack on an activated coupling agent more challenging.

Challenges in Amide Coupling

While amide bond formation is a well-established transformation, the electronic properties of 4-Fluoro-5-azaindole-3-carboxylic acid can make standard protocols sluggish or low-yielding.[3][8] The primary challenge lies in efficiently activating the electron-deficient carboxylic acid and achieving effective coupling with the desired amine, particularly if the amine itself is also electron-deficient or sterically hindered.

The Mechanism of Amide Bond Formation: A Two-Step Process

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt.[9] Therefore, a "coupling reagent" is employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.

The process can be generalized into two main steps:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium salt.[4]

  • Coupling: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and a byproduct derived from the coupling reagent.

Amide Bond Formation Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling RCOOH Carboxylic Acid (R-COOH) ActiveIntermediate Activated Intermediate (R-CO-X) RCOOH->ActiveIntermediate + Coupling Reagent CouplingReagent Coupling Reagent Amide Amide (R-CONH-R') ActiveIntermediate->Amide + Amine Amine Amine (R'-NH2) Byproduct Byproduct

Caption: Generalized mechanism of amide bond formation.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is critical for successfully synthesizing amides from 4-Fluoro-5-azaindole-3-carboxylic acid. Given the substrate's electron-deficient nature, reagents that generate highly reactive intermediates are preferred.

Coupling Reagent ClassExamplesProsCons for this Application
Carbodiimides EDC, DCC, DICCost-effective, readily available.[9][10]May require additives like HOBt to suppress racemization and improve efficiency. Can be less effective for challenging substrates.[8]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization. Byproducts are generally water-soluble.[10]Can be more expensive.
Uronium/Aminium Salts HATU, HBTU, TBTUExtremely efficient and fast, even for difficult couplings.[3][10] Considered the gold standard for challenging substrates.Higher cost. Can react with the amine if the order of addition is incorrect.

Recommendation: For 4-Fluoro-5-azaindole-3-carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the recommended coupling reagent due to its high efficiency in coupling electron-deficient carboxylic acids and sterically hindered amines.[3] EDC/HOBt is a viable, more economical alternative for simpler, more reactive amines.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are sterically hindered or electron-deficient.

Materials:

  • 4-Fluoro-5-azaindole-3-carboxylic acid

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Fluoro-5-azaindole-3-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Addition of Reagents: Add the amine (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution. The order of addition is crucial to prevent the reaction of HATU with the amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide.

Protocol 2: Economical Amide Coupling using EDC/HOBt

This protocol is a suitable alternative for primary and less hindered secondary amines.

Materials:

  • 4-Fluoro-5-azaindole-3-carboxylic acid

  • Amine of choice

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Work-up and purification reagents as listed in Protocol 1.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Fluoro-5-azaindole-3-carboxylic acid (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids (0.1-0.2 M).

  • Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester intermediate.

  • Amine and Base Addition: Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1. The urea byproduct from EDC is generally water-soluble and will be removed during the aqueous washes.[10]

Experimental Workflow and Troubleshooting

Experimental Workflow Start Starting Materials: - 4-Fluoro-5-azaindole-3-carboxylic acid - Amine - Coupling Reagent & Base Reaction Amide Coupling Reaction (Protocols 1 or 2) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Extraction & Washes) Monitoring->Workup Reaction Complete Drying Drying and Concentration Workup->Drying Purification Flash Column Chromatography Drying->Purification Product Pure Amide Product Purification->Product

Caption: Standard workflow for amide bond formation.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive coupling reagent. 2. Insufficiently reactive amine. 3. Wet reagents or solvents.1. Use a fresh bottle of coupling reagent. 2. Switch to a more powerful coupling reagent (e.g., EDC -> HATU). Gently heat the reaction (40-50 °C). 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Side Products 1. Reaction of HATU with the amine. 2. Racemization (if using chiral amines). 3. Dimerization of the carboxylic acid.1. Add the carboxylic acid, amine, and HATU first, then add the base last. 2. Use a coupling reagent known for low racemization (e.g., HATU, PyAOP) and run the reaction at 0 °C to room temperature.[10] 3. Ensure slow addition of the base and do not use a large excess of the carboxylic acid.
Difficult Purification 1. Water-soluble byproducts from EDC or HOBt remaining. 2. Product has similar polarity to starting materials.1. Perform thorough aqueous washes during work-up. 2. Optimize the chromatography mobile phase; consider using a different solvent system or a reverse-phase column.

Conclusion

4-Fluoro-5-azaindole-3-carboxylic acid is a valuable, albeit electronically challenging, building block for the synthesis of novel amide-containing compounds. Successful amide bond formation hinges on understanding the substrate's inherent reactivity and selecting an appropriately powerful coupling reagent. The use of uronium/aminium-based reagents like HATU provides a robust and reliable method for a wide range of amines, while traditional carbodiimide chemistry remains a viable option for less demanding substrates. By following the detailed protocols and troubleshooting advice provided in these notes, researchers can confidently and efficiently incorporate this important scaffold into their drug discovery programs.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
  • Which reagent high yield direct amide formation between Carboxylic acids and amines?
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Coupling Reagents. Aapptec Peptides.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.
  • 5-FLuoro-7-azaindole-3-carboxylic acid methyl ester. BLD Pharm.
  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed.
  • Amide synthesis by acyl
  • Carboxylic Acid Reactivity.
  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Deriv
  • 5-Fluoro-7-azaindole-3-carboxylic acid. GuideChem.
  • Impact of reactivity and function of carboxylic acid and its importance in medicines: a study. International Journal in Physical and Applied Sciences.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.
  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing).
  • 5-Fluoro-1H-indole-3-carboxylic acid.

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 4-Fluoro-5-azaindole-3-carboxylic Acid Derivatives

Introduction 4-Fluoro-5-azaindole-3-carboxylic acid and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The unique arrangement of the fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluoro-5-azaindole-3-carboxylic acid and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The unique arrangement of the fluorine atom and the pyridine nitrogen within the indole scaffold imparts distinct physicochemical properties, influencing metabolic stability, binding affinity, and cell permeability.[1] This guide provides a comprehensive overview of a scalable synthetic strategy for these valuable building blocks, addressing key challenges such as regioselective fluorination and C3-functionalization. The protocols detailed herein are designed for researchers, scientists, and process chemists, offering insights into reaction optimization and scale-up considerations.

Strategic Approach to Synthesis

The synthesis of 4-fluoro-5-azaindole-3-carboxylic acid derivatives presents a multi-faceted challenge. A robust and scalable strategy must address the regioselective introduction of both the fluorine atom at the 4-position and the carboxylic acid moiety at the 3-position of the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) core.

Our proposed synthetic pathway commences with a commercially available or readily accessible substituted pyridine derivative, which undergoes a series of transformations to construct the fused pyrrole ring with the desired functionalities. This approach is designed to maximize yield, ensure high purity, and facilitate a safe and efficient scale-up.

G cluster_0 Starting Material Preparation cluster_1 Azaindole Core Formation cluster_2 Functionalization cluster_3 Final Product A Substituted 3-Amino-4-chloropyridine B Introduction of the Pyrrole Ring Precursor A->B Coupling Reaction C Cyclization to form 4-Chloro-5-azaindole B->C Intramolecular Cyclization D Regioselective Fluorination at C4 C->D Nucleophilic Fluorination E C3-Carboxylation D->E Electrophilic Carboxylation F 4-Fluoro-5-azaindole-3-carboxylic Acid Derivative E->F Esterification/Amidation (Optional)

Caption: Proposed synthetic workflow for 4-Fluoro-5-azaindole-3-carboxylic acid derivatives.

Part 1: Synthesis of the 4-Chloro-5-azaindole Intermediate

The initial phase of the synthesis focuses on the construction of a 4-chloro-5-azaindole scaffold. The chloro-substituent serves as a handle for a subsequent nucleophilic fluorination reaction. A variety of methods can be employed for the formation of the azaindole core, with the Larock indole synthesis being a versatile and scalable option.[2]

Protocol 1: Larock Synthesis of 4-Chloro-5-azaindole

This protocol describes the palladium-catalyzed annulation of a substituted alkyne with 3-amino-4-chloropyridine to yield the 4-chloro-5-azaindole core.

Materials:

Reagent/SolventGradeSupplier
3-Amino-4-chloropyridine98%Commercially Available
Trimethylsilylacetylene98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)98%Commercially Available
Triphenylphosphine (PPh₃)99%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
TolueneAnhydrousCommercially Available

Experimental Procedure:

  • Reaction Setup: To a clean, dry, and inerted reactor, add 3-amino-4-chloropyridine (1.0 eq), potassium carbonate (2.5 eq), and triphenylphosphine (0.1 eq).

  • Solvent Addition: Add anhydrous toluene and N,N-dimethylformamide (DMF) in a 4:1 ratio to the reactor.

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq) to the stirred suspension.

  • Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the celite pad with ethyl acetate.

  • Extraction: Combine the organic filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the 4-chloro-2-(trimethylsilyl)-5-azaindole.

  • Desilylation: The trimethylsilyl group at the 2-position can be removed by treatment with a mild base such as potassium carbonate in methanol to yield the desired 4-chloro-5-azaindole.

Scale-Up Considerations:

  • Inert Atmosphere: Maintaining a strict inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst deactivation.

  • Exothermicity: The initial phase of the reaction may be exothermic. Controlled addition of reagents and efficient cooling are necessary.

  • Catalyst Loading: For large-scale synthesis, optimizing the catalyst loading is critical for cost-effectiveness. Catalyst screening may be beneficial.

  • Purification: On a larger scale, recrystallization is often preferred over chromatography for purification to reduce solvent waste and improve throughput.

Part 2: Regioselective Fluorination

The introduction of the fluorine atom at the C4 position is a key step. Nucleophilic aromatic substitution (SNAAr) of the 4-chloro-5-azaindole is a promising approach. The electron-withdrawing effect of the pyridine nitrogen facilitates this transformation.

Protocol 2: Nucleophilic Fluorination of 4-Chloro-5-azaindole

Materials:

Reagent/SolventGradeSupplier
4-Chloro-5-azaindoleAs synthesized-
Cesium Fluoride (CsF) or Potassium Fluoride (KF)Anhydrous, spray-driedCommercially Available
18-Crown-6 (optional, for KF)99%Commercially Available
Dimethyl Sulfoxide (DMSO) or SulfolaneAnhydrousCommercially Available

Experimental Procedure:

  • Reaction Setup: To a dry reactor under an inert atmosphere, add 4-chloro-5-azaindole (1.0 eq) and anhydrous cesium fluoride (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMSO or sulfolane to the reactor.

  • Reaction Conditions: Heat the mixture to 150-180 °C. The reaction progress should be monitored carefully by HPLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After concentrating the solvent, the crude 4-fluoro-5-azaindole can be purified by column chromatography or recrystallization.

Causality and Trustworthiness:

The choice of a high-boiling point polar aprotic solvent like DMSO or sulfolane is critical to solubilize the fluoride salt and to achieve the high temperatures required for the SNAAr reaction.[3] The use of spray-dried and anhydrous fluoride salts is essential to minimize side reactions caused by water. For less reactive substrates or when using potassium fluoride, the addition of a phase-transfer catalyst like 18-crown-6 can significantly improve the reaction rate by enhancing the nucleophilicity of the fluoride ion.

Part 3: C3-Carboxylation

With the 4-fluoro-5-azaindole in hand, the final key transformation is the introduction of the carboxylic acid group at the C3 position. Electrophilic substitution at the C3 position of the indole ring is a well-established transformation.

Protocol 3: Vilsmeier-Haack Formylation and Subsequent Oxidation

A reliable two-step approach for C3-carboxylation involves an initial formylation at the C3 position via the Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde.

Step 1: Vilsmeier-Haack Formylation

Materials:

Reagent/SolventGradeSupplier
4-Fluoro-5-azaindoleAs synthesized-
Phosphorus Oxychloride (POCl₃)99%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available

Experimental Procedure:

  • Vilsmeier Reagent Preparation: In a separate, dry, and inerted flask, slowly add phosphorus oxychloride (1.1 eq) to anhydrous DMF (3.0 eq) at 0 °C. Stir the mixture for 30 minutes at room temperature to form the Vilsmeier reagent.

  • Reaction with Azaindole: Cool the Vilsmeier reagent back to 0 °C and add a solution of 4-fluoro-5-azaindole (1.0 eq) in anhydrous DCM dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with DCM, wash the organic layer with water and brine, and dry over sodium sulfate. The crude 4-fluoro-5-azaindole-3-carbaldehyde can be purified by column chromatography.

Step 2: Oxidation to Carboxylic Acid

Materials:

Reagent/SolventGradeSupplier
4-Fluoro-5-azaindole-3-carbaldehydeAs synthesized-
Sodium Chlorite (NaClO₂)80%Commercially Available
Sodium Dihydrogen Phosphate (NaH₂PO₄)Reagent GradeCommercially Available
2-Methyl-2-butene99%Commercially Available
tert-ButanolReagent GradeCommercially Available
WaterDeionized-

Experimental Procedure:

  • Reaction Setup: Dissolve 4-fluoro-5-azaindole-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.

  • Reagent Addition: Add 2-methyl-2-butene (4.0 eq) as a chlorine scavenger, followed by a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Reaction Conditions: Stir the mixture vigorously at room temperature for 4-8 hours.

  • Work-up: After the reaction is complete, acidify the mixture with 1M HCl to pH 2-3.

  • Isolation: The precipitated 4-fluoro-5-azaindole-3-carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.

G cluster_0 Vilsmeier-Haack Formylation cluster_1 Oxidation A 4-Fluoro-5-azaindole C 4-Fluoro-5-azaindole-3-carbaldehyde A->C Electrophilic Substitution B Vilsmeier Reagent (POCl₃/DMF) B->C D 4-Fluoro-5-azaindole-3-carbaldehyde F 4-Fluoro-5-azaindole-3-carboxylic Acid D->F Oxidation E Pinnick Oxidation Conditions (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) E->F

Caption: C3-Carboxylation via Formylation and Oxidation.

Part 4: Synthesis of Carboxylic Acid Derivatives (Esters and Amides)

The synthesized 4-fluoro-5-azaindole-3-carboxylic acid can be readily converted into various derivatives such as esters and amides, which are often the desired final products in drug discovery programs.

Protocol 4: Esterification

Experimental Procedure:

  • Suspend 4-fluoro-5-azaindole-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid).

  • Heat the mixture to reflux for 4-12 hours.

  • Cool the reaction, neutralize with a base, and extract the ester with an organic solvent.

  • Purify by chromatography or recrystallization.

Protocol 5: Amidation

Experimental Procedure:

  • Activate the carboxylic acid using a coupling agent such as HATU, HOBt/EDC, or by converting it to the acid chloride with thionyl chloride or oxalyl chloride.

  • Add the desired amine (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine) to the activated acid.

  • Stir the reaction at room temperature until completion.

  • Work-up by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the amide by chromatography or recrystallization.

Safety and Handling

  • Fluorinating Agents: Cesium fluoride and potassium fluoride are hazardous and hygroscopic. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Oxychloride: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • Oxidizing Agents: Sodium chlorite is a strong oxidizing agent. Avoid contact with combustible materials.

  • Scale-Up Safety: All scale-up operations should be preceded by a thorough safety review. Consider potential exotherms, off-gassing, and appropriate quenching procedures.

Conclusion

The synthetic strategy and protocols outlined in this application note provide a robust and scalable pathway for the synthesis of 4-fluoro-5-azaindole-3-carboxylic acid and its derivatives. By carefully selecting reagents and optimizing reaction conditions, researchers can efficiently access these valuable compounds for applications in pharmaceutical research and development. The provided insights into causality and scale-up considerations aim to facilitate the transition from laboratory-scale synthesis to larger-scale production.

References

  • Kordubailo, M. V.; Tolmachev, A. A. Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry2025 , 23 (3), 3–10.[2]

  • Larock, R. C.
  • Han, C.; Green, K.; Pfeifer, E.; Gosselin, F. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development2017 , 21 (3), 434–438.[1]

  • Moustafa, M. M.; Pagenkopf, B. L. Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes. Organic Letters2010 , 12 (15), 3438–3441.[4][5]

  • Porter, T. M.; Kanan, M. W. Carbonate-Promoted C–H Carboxylation of Electron-Rich Heteroarenes. Chemical Science2020 , 11, 11936–11944.[6]

  • Lee, J. H., et al. Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. ACS Chemical Neuroscience2023 , 14 (15), 2785–2796.[7]

  • Thibault, C.; L'Heureux, A.; Vachon, D.; Gagnon, D. Two Approaches to Synthesize 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters2003 , 5 (26), 5023–5025.[3]

  • Baran, P. S. Lecture 8 Bonus: Azaindole Survival Guide. Available at: [Link]

  • Marris, K.; Thorne, J.; Ryder-Mahoney, D.; et al. Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents. ChemRxiv. 2026 .[6]

  • Zare, A.; et al. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules2019 , 24 (19), 3549.[8]

Sources

Method

Analytical methods for the characterization of 4-Fluoro-5-azaindole-3-carboxylic acid

An Application Note and Protocol for the Comprehensive Characterization of 4-Fluoro-5-azaindole-3-carboxylic acid Authored by: Senior Application Scientist Abstract This guide provides a detailed framework of analytical...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Comprehensive Characterization of 4-Fluoro-5-azaindole-3-carboxylic acid

Authored by: Senior Application Scientist

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-Fluoro-5-azaindole-3-carboxylic acid, a key heterocyclic building block in modern drug discovery. As a bioisostere of indole, azaindole scaffolds are integral to numerous therapeutic agents, making rigorous analytical verification of their structure, purity, and properties a critical step in the research and development pipeline.[1][2][3] This document outlines field-proven protocols for chromatography, spectroscopy, and other analytical techniques, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-Fluoro-5-azaindole-3-carboxylic acid

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the core structure of a vast number of natural products and FDA-approved drugs.[4][5] Among these, the azaindole scaffold has garnered significant attention. Azaindoles are bioisosteres of the natural indole ring system, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[3] This substitution critically alters the molecule's physicochemical properties, including hydrogen bonding capacity, polarity, and metabolic stability, which can be leveraged to optimize drug candidates.[3][6]

4-Fluoro-5-azaindole-3-carboxylic acid is a particularly valuable synthetic intermediate. The fluorine atom can enhance binding affinity and improve metabolic stability, while the carboxylic acid group serves as a versatile chemical handle for further molecular elaboration. Given its role as a high-value starting material, ensuring its unambiguous identification, structural integrity, and purity is paramount. This guide provides the analytical protocols to achieve that goal.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is essential for designing analytical methods.

PropertyValue
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
Appearance Off-white to light yellow solid
pKa (estimated) ~4-5 (Carboxylic Acid)
Solubility Soluble in DMSO, DMF, sparingly in Methanol

Chromatographic Analysis for Purity and Identity

Chromatographic methods are fundamental for determining the purity of the compound and identifying any related impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle of Method: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of polar to moderately non-polar small molecules. The method separates the analyte from impurities based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The inclusion of an acid modifier (e.g., formic acid) in the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined analyte peak with good symmetry.[7][8]

Causality Behind Experimental Choices:

  • C18 Column: Provides excellent retention and resolution for aromatic heterocyclic compounds.

  • Acidic Mobile Phase: Prevents peak tailing of the carboxylic acid by keeping it in its protonated, less polar form. Formic acid is preferred over trifluoroacetic acid (TFA) as it is more compatible with mass spectrometry.

  • Gradient Elution: Ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable run time.

  • UV Detection: The conjugated aromatic system of the azaindole core provides strong UV absorbance, allowing for sensitive detection around 254 nm or at the absorbance maximum.

Protocol: HPLC Purity Determination

  • Sample Preparation: Accurately weigh approximately 1 mg of 4-Fluoro-5-azaindole-3-carboxylic acid and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Dilute further to a working concentration of ~0.1 mg/mL.

  • Instrumentation & Conditions:

    Parameter Recommended Setting
    Column C18, 4.6 x 150 mm, 3.5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B and equilibrate for 3 min
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 5 µL
    Detector UV-Vis Diode Array Detector (DAD)

    | Wavelength | 254 nm (or λmax) |

  • System Suitability: Before sample analysis, perform at least five replicate injections of the working standard. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Data Analysis: Integrate the peak corresponding to the main compound and all impurity peaks. Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mass Verification

Principle of Method: LC-MS couples the separation power of HPLC with the mass detection capability of a mass spectrometer. This technique provides definitive confirmation of the molecular weight of the analyte. Electrospray ionization (ESI) is an effective soft ionization technique for polar molecules like carboxylic acids.[9]

Protocol: LC-MS Analysis

  • LC Conditions: Utilize the same HPLC method as described in Section 3.1.

  • MS Instrumentation & Conditions:

    Parameter Recommended Setting
    Ion Source Electrospray Ionization (ESI)
    Polarity Positive and Negative Switching
    Mass Range 50 - 500 m/z
    Capillary Voltage 3.5 kV

    | Gas Temp. | 325 °C |

  • Data Analysis:

    • Expected Mass: The monoisotopic mass of C₈H₅FN₂O₂ is 180.0339.

    • In positive mode , look for the protonated molecule [M+H]⁺ at m/z 181.0417.

    • In negative mode , look for the deprotonated molecule [M-H]⁻ at m/z 179.0260.

    • High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm accuracy.[1]

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Method: NMR spectroscopy is the most powerful tool for unambiguous structural determination. 1H, 13C, and 19F NMR experiments provide detailed information about the chemical environment of each atom in the molecule.

Causality Behind Experimental Choices:

  • Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is an excellent choice as it readily dissolves the compound and, importantly, its residual water peak does not obscure most analyte signals. It also allows for the observation of exchangeable protons like those on the carboxylic acid (–COOH) and the pyrrole nitrogen (–NH).[1]

  • 19F NMR: This experiment is essential for confirming the presence and chemical environment of the single fluorine atom on the aromatic ring.[10]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire 1H, 13C, 19F, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Expected Spectral Features:

    Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment & Rationale
    1H ~12.5 - 13.5 broad singlet -COOH . Highly deshielded, exchangeable proton. Appears very broad due to hydrogen bonding and exchange.[11]
    1H ~11.5 - 12.5 broad singlet -NH . Pyrrole-like proton, deshielded and exchangeable.
    1H ~7.0 - 8.5 multiplet Aromatic CH . Three distinct signals corresponding to the protons on the azaindole ring system.
    13C ~160 - 170 singlet -COOH . Carbonyl carbon, significantly deshielded.[11]
    13C ~100 - 150 multiple signals Aromatic C . Carbons of the heterocyclic ring system. The carbon directly attached to fluorine will show a large C-F coupling constant.

    | 19F | ~ -120 to -130 | singlet | Ar-F . The chemical shift is characteristic of a fluorine atom attached to an electron-deficient aromatic ring. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Method: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol: FTIR Analysis

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal and apply pressure.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

    Wavenumber (cm⁻¹) Vibration Functional Group & Rationale
    3300 - 2500 O-H stretch Carboxylic Acid . This is a very broad and characteristic band due to strong intermolecular hydrogen bonding, often obscuring the C-H stretches.[11]
    ~3100 N-H stretch Pyrrole NH . This peak may be sharp or broad depending on hydrogen bonding and may be superimposed on the broad O-H band.[12]
    ~1700 - 1670 C=O stretch Carboxylic Acid . Strong, sharp absorption characteristic of a conjugated carbonyl group.
    1600 - 1450 C=C / C=N stretch Aromatic Rings . Multiple bands indicating the presence of the fused aromatic system.

    | ~1250 - 1150 | C-F stretch | Aryl-Fluoride . A strong band confirming the C-F bond. |

Integrated Analytical Workflow

A systematic approach is crucial for the complete and efficient characterization of a new batch or synthesized sample of 4-Fluoro-5-azaindole-3-carboxylic acid. The following workflow illustrates the logical relationship between the analytical techniques described.

G cluster_0 Purity & Identity Confirmation cluster_1 Structural & Compositional Verification Purity HPLC-UV (Purity >95%?) MassID LC-MS (Correct Mass?) Purity->MassID Purity OK Fail FAIL Further Purification Required Purity->Fail Purity FAIL NMR NMR Spectroscopy (1H, 13C, 19F) MassID->NMR Mass OK MassID->Fail Mass FAIL FTIR FTIR Spectroscopy NMR->FTIR EA Elemental Analysis (CHN) FTIR->EA Report Final Certificate of Analysis EA->Report Sample Sample Received Sample->Purity

Caption: Integrated workflow for the characterization of 4-Fluoro-5-azaindole-3-carboxylic acid.

Conclusion

The analytical characterization of 4-Fluoro-5-azaindole-3-carboxylic acid requires a multi-technique approach to rigorously confirm its identity, structure, and purity. The protocols outlined in this guide, combining chromatography (HPLC, LC-MS) and spectroscopy (NMR, FTIR), provide a robust framework for achieving this. By understanding the principles behind each method and the rationale for specific experimental parameters, researchers can generate high-quality, reliable data essential for advancing their drug discovery and development programs.

References

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025). ResearchGate. [Link]

  • ¹⁹F NMR results for the coupled reaction leading to the formation of... (n.d.). ResearchGate. [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2021). ResearchGate. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Rsc.org. [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (2019). PMC. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2019). PMC. [Link]

  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. (2014). Chemical Communications (RSC Publishing). [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2019). PMC. [Link]

  • Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. (2015). The Journal of Physical Chemistry B. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. [Link]

  • Recent studies of nitrogen containing heterocyclic compounds as novel antiviral agents: A review. (2021). Bioorganic Chemistry. [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). PMC. [Link]

  • Azaindole Therapeutic Agents. (2020). PMC. [Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024). MDPI. [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • FOURIER TRANSFORM INFRARED SPECTROSCOPY (FTIR) ANALYSIS OF SOME ISOLATED ENDOPHYTIC FUNGI. (n.d.). Society For Science and Nature. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016). PMC. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

Sources

Application

Application Notes and Protocols for the Use of 4-Fluoro-5-azaindole-3-carboxylic acid in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative of Fluorinated Azaindoles in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorinated Azaindoles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles is a paramount objective. Within this context, the strategic deployment of bioisosteric replacements has emerged as a powerful tool in lead optimization. The azaindole scaffold, a bioisostere of the endogenous indole nucleus, has garnered significant attention as a "privileged structure" in drug discovery.[1][2] The substitution of a carbon atom in the benzene ring of indole with a nitrogen atom introduces profound changes to the molecule's electronic landscape, hydrogen bonding capacity, and overall physicochemical properties.[3][4] This, in turn, can lead to improved target engagement, enhanced solubility, and modulated metabolic stability.

This guide focuses on a particularly intriguing member of this class: 4-Fluoro-5-azaindole-3-carboxylic acid . The incorporation of a fluorine atom at the 4-position of the 5-azaindole core is a deliberate design element. Fluorine, with its high electronegativity and small van der Waals radius, can serve as a metabolic blocker, enhance binding affinity through favorable electrostatic interactions, and fine-tune the acidity of the pyrrole N-H, thereby influencing key interactions with biological targets.[5] The carboxylic acid moiety at the 3-position provides a crucial handle for the systematic exploration of structure-activity relationships (SAR) through the generation of diverse amide or ester libraries. This document provides a comprehensive overview of the strategic use of 4-fluoro-5-azaindole-3-carboxylic acid in SAR studies, complete with detailed synthetic protocols and data interpretation guidelines.

Physicochemical Properties and Design Rationale

The unique constellation of functional groups in 4-fluoro-5-azaindole-3-carboxylic acid imparts a specific set of physicochemical properties that are advantageous for its use as a scaffold in SAR studies, particularly in the development of kinase inhibitors. Azaindole derivatives are known to be effective kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[6][7]

PropertyRationale for Use in SAR
5-Azaindole Core Bioisostere of indole, offering altered electronic and solubility properties. The nitrogen at the 5-position can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein.
4-Fluoro Substituent Can enhance binding affinity through electrostatic interactions and may block metabolic pathways, improving the pharmacokinetic profile. It also modulates the pKa of the azaindole ring system.
3-Carboxylic Acid Provides a versatile chemical handle for the synthesis of a library of amides and esters, allowing for systematic exploration of the surrounding chemical space to identify key interactions that drive potency and selectivity.

Generalized Workflow for SAR Studies using 4-Fluoro-5-azaindole-3-carboxylic acid

A typical SAR campaign utilizing this scaffold involves a systematic approach to introduce diversity and probe the chemical space around the core structure. The following diagram illustrates a generalized workflow.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-5-azaindole-3-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 4-Fluoro-5-azaindole-3-carboxylic acid. This guide is designed to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Fluoro-5-azaindole-3-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers encountering challenges in the synthesis of this valuable heterocyclic building block. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested insights to help you navigate the complexities of this synthesis and achieve optimal results.

The synthesis of 4-Fluoro-5-azaindole-3-carboxylic acid, a key intermediate in the development of various therapeutic agents, presents a unique set of challenges primarily due to the electronic nature of the azaindole core and the presence of the fluorine substituent. This guide will address the most common side products observed during its synthesis, explain their mechanistic origins, and provide actionable protocols to mitigate their formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Fluoro-5-azaindole-3-carboxylic acid?

A1: The most prevalent synthetic strategies typically involve a multi-step sequence starting from a substituted pyridine derivative. A common approach is a variation of the Fischer indole synthesis, adapted for the electron-deficient azaindole system.[1][2] This often involves the reaction of a fluorinated pyridylhydrazine with a pyruvate derivative, followed by an acid-catalyzed cyclization. Another route may involve the construction of the pyrrole ring onto a pre-functionalized fluoropyridine core.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the loss of CO2. What is happening and how can I prevent it?

A2: You are likely observing the decarboxylation of your target molecule to form 4-Fluoro-5-azaindole. This is a very common issue, as indole-3-carboxylic acids are prone to decarboxylation, especially under acidic or high-temperature conditions.[3] The electron-withdrawing nature of the azaindole ring can further facilitate this process. To minimize this, it is crucial to control the temperature during the final hydrolysis step (if starting from an ester) and during work-up. Using milder basic conditions for hydrolysis and avoiding strong acids during purification can significantly reduce the formation of this byproduct.

Q3: My final product is contaminated with a non-fluorinated analog. What is the likely source of this impurity?

A3: The presence of a defluorinated byproduct suggests a dehalogenation reaction has occurred at some stage in your synthesis. This is a known side reaction, particularly if your synthetic route involves a catalytic hydrogenation step, for example, to reduce a nitro group.[4] The choice of catalyst and reaction conditions is critical. Using catalysts like palladium on carbon (Pd/C) under harsh conditions (high pressure or temperature) can promote hydrodefluorination. Consider using alternative reducing agents or optimizing your hydrogenation conditions (e.g., using a different catalyst, lower pressure, or shorter reaction time).

Q4: I am struggling with the final hydrolysis of the ethyl ester to the carboxylic acid. What are the potential pitfalls?

A4: Incomplete hydrolysis is a common problem, leading to contamination of your final product with the starting ester. The ester group at the 3-position of the azaindole ring can be sterically hindered and electronically deactivated, making hydrolysis challenging. To ensure complete conversion, you may need to use more forcing conditions, such as a higher concentration of base (e.g., NaOH or KOH), a co-solvent like methanol or THF to improve solubility, and an elevated temperature. However, be mindful that harsh basic conditions can also promote decarboxylation. Careful monitoring of the reaction by TLC or LCMS is essential to find the optimal balance.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section details the most frequently encountered side products in the synthesis of 4-Fluoro-5-azaindole-3-carboxylic acid, their mechanisms of formation, and detailed protocols for their mitigation.

Decarboxylation Side Product: 4-Fluoro-5-azaindole

Issue: Formation of 4-Fluoro-5-azaindole as a significant impurity, leading to reduced yield of the desired carboxylic acid.

Causality: The indole-3-carboxylic acid structure is inherently susceptible to decarboxylation, a reaction that is often accelerated by heat and acid.[3] The electron-deficient nature of the pyridine ring in the 5-azaindole system can further stabilize the intermediate formed upon loss of carbon dioxide, making this an even more favorable side reaction.

Caption: Decarboxylation of the target acid.

Mitigation Protocol:

  • Mild Hydrolysis Conditions: When hydrolyzing the corresponding ester (e.g., ethyl 4-fluoro-5-azaindole-3-carboxylate), use a stoichiometric amount of base (e.g., 1.1-1.5 equivalents of LiOH or NaOH) in a mixture of THF and water at room temperature or slightly elevated temperatures (e.g., 40 °C). Avoid prolonged reaction times and high temperatures.

  • Controlled Acidification: During the work-up, acidify the reaction mixture slowly at low temperature (0-5 °C) to precipitate the carboxylic acid. Use a dilute acid (e.g., 1N HCl) and add it dropwise until the product precipitates, avoiding a large excess of strong acid.

  • Aqueous Work-up for Purification: If your crude product is contaminated with the decarboxylated side product, you can often purify it by taking advantage of the difference in acidity. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its salt, while the less acidic 4-fluoro-5-azaindole will remain in the organic layer. The aqueous layer can then be carefully acidified to precipitate the pure carboxylic acid.[5]

Incomplete Cyclization and Isomeric Impurities

Issue: The presence of uncyclized intermediates or isomeric azaindole products.

Causality: The Fischer indole synthesis of azaindoles can be challenging due to the electron-withdrawing nature of the pyridine ring, which deactivates the arylhydrazine towards the key[6][6]-sigmatropic rearrangement.[1][7] This can lead to incomplete reaction or the formation of alternative cyclization products if the starting materials are not appropriately substituted. The choice of acid catalyst is critical; a catalyst that is too weak may not promote cyclization, while one that is too strong can lead to degradation.[1]

Caption: Potential pathways in Fischer indole synthesis.

Mitigation Protocol:

  • Catalyst Screening: Systematically screen a variety of Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific substrates. Polyphosphoric acid (PPA) is often an effective medium for this cyclization.[6]

  • Temperature Control: Carefully control the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LCMS. This can help to avoid the formation of degradation products.

  • Substrate Design: If possible, consider incorporating an electron-donating group on the pyridine ring to facilitate the cyclization. This may not be an option if the target molecule is already defined, but it is a key consideration in route design.[7]

  • Purification: Isomeric impurities can be difficult to separate. Careful column chromatography using a gradient elution system is often necessary. In some cases, recrystallization may be effective if a suitable solvent system can be found.

Regioisomers from Electrophilic Fluorination

Issue: Formation of regioisomers if the fluorine atom is introduced late in the synthesis via electrophilic fluorination of the 5-azaindole core.

Causality: Electrophilic aromatic substitution on the 5-azaindole ring can occur at multiple positions. The pyridine nitrogen deactivates the pyridine part of the ring system, directing substitution towards the pyrrole ring. While the 3-position is generally the most nucleophilic, substitution at other positions can occur depending on the directing effects of other substituents and the reaction conditions.[8][9]

Mitigation Protocol:

  • Directing Groups: The presence of a directing group, such as a carboxylate ester at the 3-position, can influence the regioselectivity of a subsequent fluorination step. However, direct fluorination of the pre-formed azaindole ring is often not the preferred route due to potential regioselectivity issues.

  • Strategic Synthesis: The most reliable method to ensure the correct regiochemistry is to start with a fluorinated pyridine precursor. This "build-up" approach avoids the challenges of controlling regioselectivity in the final steps.

  • Purification: If regioisomers are formed, they will likely have different polarities and can be separated by column chromatography. Characterization by 2D NMR techniques (e.g., NOESY) may be necessary to confirm the structure of the desired isomer.

Data Summary

Side ProductCommon Cause(s)Mitigation Strategies
4-Fluoro-5-azaindoleHeat, strong acidMild hydrolysis, controlled acidification, basic wash
Incomplete Cyclization ProductsInsufficient acid/heatCatalyst screening, temperature optimization
Isomeric AzaindolesAlternative cyclization pathwaysCatalyst and solvent optimization, careful purification
Defluorinated ImpurityCatalytic hydrogenationMilder reducing agents, optimized hydrogenation conditions
Unhydrolyzed EsterSteric hindrance, deactivationMore forcing hydrolysis conditions, careful monitoring
Regioisomeric FluorinationLate-stage electrophilic fluorinationUse of fluorinated starting materials, careful purification

References

  • Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. ACS Chemical Neuroscience, 2023.

  • Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles. Benchchem, 2025.

  • Fischer Indole Synthesis. Alfa Chemistry.

  • Fluorinated Azaindoles. Alfa Chemistry.

  • Fischer Indole Synthesis. Wikipedia.

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate, 2025.

  • Azaindoles in Medicinal Chemistry. PharmaBlock.

  • Fischer Indole Synthesis. Organic Chemistry Portal.

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate, 2025.

  • Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed, 2009.

  • An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. ResearchGate, 2025.

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications, 2021.

  • Decarboxylation of Aza-Annulation Products as a Synthetic Route to 3-Pyrrolin-2-ones and 1,2,3,4-Tetrahydropyridin-2-ones. PubMed, 2024.

  • Electrophilic fluorination. Wikipedia.

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 2008.

  • Electrophilic Fluorination. Bryn Mawr College.

  • Azaindole Therapeutic Agents. PMC, 2021.

  • Deoxygenative trifluoromethylthiolation of carboxylic acids. Infoscience, 2019.

  • Decarboxylation. Organic Chemistry Portal.

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI, 2026.

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI, 2025.

  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 2011.

  • Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. ChemRxiv, 2021.

  • Ester prodrugs of flurbiprofen: Synthesis, plasma hydrolysis and gastrointestinal toxicity. Pakistan Journal of Pharmaceutical Sciences, 2010.

  • Organic CHEMISTRY. TSI Journals, 2010.

  • How can I purify carboxylic acid?. ResearchGate, 2013.

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI, 2022.

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.

  • Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. PubMed, 2014.

Sources

Optimization

Technical Support Center: Purification of Fluorinated Azaindole Carboxylic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purific...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of fluorinated azaindole carboxylic acids. These molecules are of significant interest in medicinal chemistry but present unique and often frustrating purification challenges. This document is structured to provide not just solutions, but a foundational understanding of the chemical principles at play.

Part 1: Understanding the Core Challenges

The difficulty in purifying fluorinated azaindole carboxylic acids stems from the potent electronic effects of fluorine, combined with the amphoteric nature of the azaindole carboxylic acid scaffold.

  • Impact of Fluorine: The high electronegativity of fluorine atoms or fluorine-containing groups (like -CF3 or -SF5) dramatically influences the physicochemical properties of the parent molecule.[1][2] This includes:

    • Altered Acidity (pKa): Fluorine substitution significantly lowers the pKa of the carboxylic acid and can also affect the basicity of the azaindole nitrogen, making the molecule more acidic overall.[1]

    • Modified Lipophilicity (LogP): The introduction of fluorine can either decrease or increase lipophilicity depending on the specific substituent and its position, which directly impacts solubility in common extraction and chromatography solvents.[1][2]

    • Enhanced Binding & Aggregation: The polarized C-F bond can participate in non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, potentially leading to aggregation or strong, often irreversible, binding to polar stationary phases like silica gel.[3]

  • Amphoteric & Zwitterionic Character: Azaindole carboxylic acids contain both a basic nitrogen atom (in the pyridine ring) and an acidic carboxylic acid group. This allows them to exist as zwitterions, which can lead to poor solubility in many organic solvents and complicates extraction and chromatographic behavior.

Table 1: Influence of Fluorine Substitution on Physicochemical Properties

This table summarizes the general trends observed when incorporating fluorine into heterocyclic scaffolds, which are crucial for designing purification strategies.

PropertyEffect of FluorinationImplication for Purification
Acidity (pKa) Generally decreases (molecule becomes more acidic)[1]Affects the pH required for effective acid-base extractions. The carboxylate form will be favored at a lower pH than for non-fluorinated analogs.
Lipophilicity (LogP/LogD) Can increase or decrease, highly dependent on the substituent (-F vs. -CF3) and position.[1][2]Directly impacts solvent selection for extraction, chromatography, and crystallization. Mismatched polarity can lead to poor recovery or precipitation.
Solubility Often reduced in nonpolar solvents; zwitterionic character can limit solubility in a wide range of solvents.Makes finding a suitable solvent system for chromatography or crystallization challenging.
Metabolic Stability Generally increased.[4]While a key advantage for drug design, it doesn't directly impact purification but underscores the importance of removing process-related impurities.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the purification of fluorinated azaindole carboxylic acids.

Q1: My compound is streaking badly on my silica gel column, and I'm getting poor recovery. What's happening and how can I fix it?

A1:

  • Probable Causes: This is a classic sign of strong, irreversible binding of your acidic compound to the basic silica gel surface. The lone pairs on the silanol groups (Si-OH) on silica can be protonated by your acidic compound, leading to very strong ionic interactions. The zwitterionic character of your molecule can also cause it to crash out on the column or move erratically.

  • Recommended Solutions:

    • Modify the Mobile Phase: The most common solution is to add a small amount of a competitive acid to the eluent. This protonates your compound, neutralizing the carboxylate, and also occupies the basic sites on the silica.

      • Start by adding 0.5-2% acetic acid or formic acid to your mobile phase (e.g., Ethyl Acetate/Hexanes + 1% Acetic Acid). Acetic acid is generally preferred as it is volatile and easily removed under vacuum.[5]

    • Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, silica is not the right choice.

      • Reversed-Phase (C18): This is often the best approach. Purification is based on hydrophobicity rather than polar interactions. You can use a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.[6]

      • Alumina (Neutral or Acidic): For some compounds, alumina may provide better recovery than silica, but it can also have strong binding issues.

    • Derivatization: As a last resort, you can protect the carboxylic acid as a methyl or ethyl ester. The resulting ester is much less polar and will behave more predictably on silica gel.[7] After purification, the ester can be hydrolyzed back to the carboxylic acid.

Q2: I'm losing most of my product during the aqueous work-up and extraction. Why?

A2:

  • Probable Cause: This issue is almost always related to incorrect pH control and the compound's altered pKa. Because fluorination makes the carboxylic acid more acidic, you may not be at the correct pH to ensure it's in the desired protonation state for extraction. If the pH of the aqueous layer is too high during the acidic extraction step, your compound will remain as the water-soluble carboxylate salt and will not partition into the organic layer.

  • Recommended Solution: The "pH Rule of 2"

    • To Extract into Organic Solvent (as the neutral acid): The pH of the aqueous layer must be at least 2 units below the pKa of your carboxylic acid.[7] For highly fluorinated acids, this may require acidifying to pH 1-2 with 1N or 2N HCl. Always check the pH with a pH meter or narrow-range pH paper.

    • To Extract into Aqueous Base (as the carboxylate salt): The pH of the aqueous layer must be at least 2 units above the pKa of the carboxylic acid.

    See Protocol 1 for a detailed, self-validating extraction workflow.

Q3: My compound refuses to crystallize, or it just oils out. What techniques can I try?

A3:

  • Probable Causes: Crystallization is a delicate balance of solubility. Fluorinated compounds can have unusual solubility profiles. "Oiling out" occurs when the compound's solubility drops so rapidly upon cooling or addition of an anti-solvent that it comes out of solution as a liquid phase instead of forming an ordered crystal lattice. Persistent impurities can also inhibit crystallization.

  • Recommended Solutions:

    • Solvent System Screening: Don't give up after trying one or two solvents. Systematically screen a range of solvents with varying polarities (e.g., ethyl acetate, acetonitrile, isopropanol, toluene) and anti-solvents (e.g., hexanes, heptane, diethyl ether).[8]

    • Slow Down the Process: Rapid changes promote oiling out.

      • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, then transfer to a 4°C fridge, and finally to a -20°C freezer over 24-48 hours.

      • Vapor Diffusion: Dissolve your compound in a minimal amount of a good solvent (e.g., methanol) in a small vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., diethyl ether). The anti-solvent will slowly diffuse into the vial, gradually inducing crystallization.

    • Use Additives: Sometimes, a small amount of an additive can influence the crystallization mechanism.[9] For carboxylic acids, a trace amount of water or a different acid might help break up aggregates that prevent lattice formation.

    • Seed Crystals: If you have even a tiny amount of solid material, use it to seed a supersaturated solution. Scratching the inside of the flask with a glass rod at the solvent line can also sometimes provide nucleation sites.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the best general chromatographic strategy for these compounds?

A: For fluorinated azaindole carboxylic acids, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the most robust and reliable method.[10][11] It avoids the strong binding issues seen with silica gel and provides excellent resolution. A typical starting point would be a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid as a mobile phase modifier.[6]

Q: How can I effectively assess the purity of my final compound?

A: A single technique is not sufficient. For high confidence, you need orthogonal methods:

  • LC-MS: This is the workhorse technique. It confirms the mass of your compound and gives a purity assessment based on UV absorbance (e.g., at 254 nm). Run a gradient method to ensure no late-eluting impurities are missed.[10]

  • ¹H and ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy is essential for structural confirmation. ¹⁹F NMR is particularly powerful for identifying and quantifying fluorine-containing impurities that might be invisible by other methods.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid. A broad melting range suggests the presence of impurities.

Q: Are there any specific safety precautions I should take?

A: Beyond standard laboratory safety protocols, be aware that some fluorinated organic compounds, particularly smaller, volatile ones, can be toxic. Always handle these compounds in a well-ventilated fume hood. Review the Safety Data Sheet (SDS) for any known hazards. Additionally, reagents used in fluorination chemistry can be highly corrosive and dangerous, so appropriate personal protective equipment (PPE) is critical.[12]

Part 4: Experimental Protocols & Visualizations

Protocol 1: Optimized Acid-Base Extraction Workflow

This protocol is designed to maximize recovery by ensuring the correct pH at each step.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Base Wash (Removal of Acidic Impurities):

    • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Shake the separatory funnel vigorously. Crucially, check the pH of the aqueous layer. It should be >8. If not, add more bicarbonate solution.

    • Separate the layers. Your product (as the carboxylate salt) should now be in the aqueous layer. Keep this layer.

  • Organic Wash (Removal of Neutral/Basic Impurities):

    • Wash the aqueous layer from step 2 with fresh organic solvent (e.g., Ethyl Acetate) one or two times to remove any remaining non-acidic impurities. Discard the organic layers.

  • Acidification & Product Extraction:

    • Place the clean aqueous layer in a clean separatory funnel.

    • Slowly add 2N HCl while stirring. Monitor the pH of the aqueous layer with a pH meter. Continue adding acid until the pH is ≤ 2 .[7] You may see the product precipitate out.

    • Extract the acidified aqueous layer 3 times with a fresh organic solvent (e.g., Ethyl Acetate).

  • Drying and Concentration:

    • Combine the organic extracts from step 4.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate under reduced pressure to yield your purified acid.

  • Validation: Take a small aliquot of the final organic solution and run a TLC or LC-MS to confirm the presence of the product and the absence of major impurities.

Diagram 1: Troubleshooting Workflow for Purification

This decision tree guides the researcher through the process of selecting a purification strategy.

G start Crude Product check_solubility Is it soluble in common organic solvents? start->check_solubility tlc Run TLC with EtOAc/Hexanes + 1% AcOH check_solubility->tlc Yes acid_base Perform Acid-Base Extraction (Protocol 1) check_solubility->acid_base No / Poorly tlc_result Clean spot, no streaking? tlc->tlc_result silica_col Purify via Silica Gel Chromatography with acidified eluent tlc_result->silica_col Yes rp_hplc Purify via Reversed-Phase (C18) HPLC tlc_result->rp_hplc No (Streaking) final_product Pure Compound silica_col->final_product rp_hplc->final_product purity_check Is product >90% pure by LC-MS/NMR? acid_base->purity_check purity_check->rp_hplc No crystallize Attempt Crystallization purity_check->crystallize Yes crystallize->final_product caption Fig 1. Decision tree for purifying fluorinated azaindole carboxylic acids.

Caption: Fig 1. Decision tree for purifying fluorinated azaindole carboxylic acids.

Diagram 2: General Purification Workflow

This diagram illustrates the overall process from a crude reaction mixture to a final, validated product.

G cluster_0 Initial Cleanup cluster_1 Chromatographic Purification cluster_2 Final Isolation & Validation crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Step 1 chromatography Reversed-Phase (C18) HPLC extraction->chromatography Step 2 fractions Combine Pure Fractions chromatography->fractions Step 3 analysis Purity Analysis (LC-MS, NMR) fractions->analysis Step 4 final_product Final Pure Product analysis->final_product Step 5 caption Fig 2. A general workflow for purification and validation.

Caption: Fig 2. A general workflow for purification and validation.

References

  • Thibault, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Yoshida, H., & Nohta, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]

  • Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Shah, P., & Kumar, C. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Thibault, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. ResearchGate. Available at: [Link]

  • Wang, Q., & Li, F. (2018). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. Journal of Chromatography A. Available at: [Link]

  • Alle, T., et al. (2022). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. Available at: [Link]

  • Kiel University. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed. Available at: [Link]

  • Moskalenko, M., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

  • Hokkaido University. (2026). Synthesis of Fluorinated Aromatic Carboxylic Acids. Hokkaido University Researches. Available at: [Link]

  • Hintzer, K., et al. (2012). Methods of preparing fluorinated carboxylic acids and their salts. Google Patents.
  • Powley, C. R., et al. (2005). Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. Analytical Chemistry. Available at: [Link]

  • Chempedia. General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

  • Taniguchi, T., & Monde, K. (2012). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications. Available at: [Link]

  • Quarti, C., et al. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). Crystals. Available at: [Link]

  • Boggs, C. M., et al. (2018). Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]

  • Darko, E., & Thurbide, K. B. (2017). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. University of Calgary. Available at: [Link]

  • Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC. Available at: [Link]

  • Rao, D. P., & Kumar, B. V. (2017). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Pharmaceutical Analytical Chemistry: Open Access. Available at: [Link]

  • Butler, G. C., et al. (1958). The use of fluorine-containing carboxylic acids for the large-scale isolation of highly polymerized deoxyribonucleic acids. Biochemical Journal. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • Kissa, E. (2001). Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. Critical Reviews in Environmental Science and Technology. Available at: [Link]

  • Ateia, M., et al. (2020). Uptake and release of perfluoroalkyl carboxylic acids (PFCAs) from macro and microplastics. Environmental Science: Processes & Impacts. Available at: [Link]

  • Yu, Y., et al. (2024). Defluorination of per-and polyfluorinated unsaturated carboxylic acids by A. bakii. ResearchGate. Available at: [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Available at: [Link]

  • Sau, A., et al. (2020). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Azaindoles

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for azaindole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for azaindole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. Azaindoles, as bioisosteres of indoles, are critical components in a vast array of biologically active compounds, particularly as kinase inhibitors.[1][2][3] However, their synthesis can be more challenging than that of their indole counterparts due to the electronic properties imparted by the nitrogen atom in the pyridine ring.[4][5]

This document provides troubleshooting solutions and answers to frequently asked questions to help you navigate the complexities of synthesizing and functionalizing the four isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing low or no yield of my desired substituted azaindole. What are the common causes and how can I fix this?

Answer: Low or no product yield is a frequent issue stemming from several potential factors, particularly in transition-metal-catalyzed reactions.

Causality & Solution Pathway:

  • Catalyst Inactivity: The palladium catalyst is the heart of many modern azaindole syntheses.[6][7]

    • Cause: The active Pd(0) species may not be forming efficiently from the precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), or it may have decomposed due to oxygen exposure or excessive heat. Some precatalysts require an induction period for activation.[8]

    • Solution:

      • Ensure your reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes). Maintain a positive inert atmosphere throughout the reaction.

      • Use freshly opened or properly stored catalysts and ligands.

      • Consider using modern, air-stable palladium precatalysts (e.g., those based on biarylphosphine ligands) which activate more reliably.[8]

  • Incorrect Ligand Choice: The ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

    • Cause: The chosen ligand may be too bulky or not electron-rich enough for the specific substrate, hindering oxidative addition or reductive elimination.

    • Solution: Screen a panel of ligands. For C-N (Buchwald-Hartwig) couplings, bulky, electron-rich phosphine ligands like XPhos or BrettPhos are often effective.[9] For C-C (Suzuki) couplings, ligands like SPhos or Xantphos can be excellent choices.[4][10]

  • Suboptimal Base or Solvent: The base plays a critical role in steps like transmetalation (Suzuki) or deprotonation of the amine (Buchwald-Hartwig), and its strength and solubility can dramatically impact the reaction rate.

    • Cause: An insoluble base (like K₂CO₃ in some organic solvents) can lead to slow reaction rates. A base that is too strong might cause substrate or product degradation.

    • Solution: For Suzuki couplings, K₂CO₃ or K₃PO₄ are common, often in aqueous/organic solvent mixtures to aid solubility.[4][11] For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LiHMDS are often required.[8][12] The choice of solvent (e.g., dioxane, toluene, DMF) should be optimized to ensure all components, especially the base, are sufficiently soluble at the reaction temperature.

  • N-H Acidity and Competing Reactions: The N-H of the azaindole pyrrole ring is acidic and can compete with the desired reaction.

    • Cause: In palladium-catalyzed couplings on unprotected halo-azaindoles, the catalyst can react with the N-H bond instead of the C-X bond, leading to catalyst inhibition or undesired N-arylation/alkylation.[8]

    • Solution: While methods exist for coupling unprotected azaindoles,[8] a common strategy is to protect the nitrogen. A tosyl (Ts) or benzenesulfonyl (Bs) group is often used, which can be removed later under basic conditions.[11]

Troubleshooting_Low_Yield start Low / No Yield catalyst Check Catalyst Activity start->catalyst ligand Evaluate Ligand Choice start->ligand conditions Optimize Base/Solvent start->conditions protection Consider N-H Protection start->protection sol_catalyst Degas Thoroughly Use Fresh Reagents Try Modern Precatalyst catalyst->sol_catalyst sol_ligand Screen Ligand Panel (e.g., XPhos, SPhos) ligand->sol_ligand sol_conditions Test Different Bases (e.g., Cs2CO3, K3PO4, NaOtBu) Ensure Solubility conditions->sol_conditions sol_protection Protect with Tosyl (Ts) or Boc Group protection->sol_protection

Caption: Troubleshooting flowchart for low product yield.

Q2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

Answer: Poor regioselectivity is a common challenge when functionalizing an azaindole core that has multiple reactive sites (e.g., two different halogen atoms or multiple C-H bonds available for activation).

Causality & Solution Pathway:

  • Inherent Reactivity Differences:

    • Cause: In di-halogenated azaindoles, the relative reactivity of C-X bonds (I > Br > Cl) often dictates the site of the first reaction. Similarly, steric hindrance can direct a reaction away from a more crowded position.[3]

    • Solution: Plan your synthesis to exploit these differences. In a molecule with both an iodide and a bromide, a Suzuki or Sonogashira coupling will almost always occur at the C-I position first.[3] This allows for sequential, site-selective functionalization.

  • Directed Metalation:

    • Cause: When attempting C-H functionalization, the inherent acidity of C-H bonds determines the site of metalation. The C-2 position of 7-azaindole is often the most acidic.

    • Solution: Use a directing group. An N-H protecting group can direct metalation to a specific position. For instance, a carefully chosen protecting group can direct lithiation or magnesiation to a specific carbon, allowing for subsequent quenching with an electrophile.[13]

  • Catalyst Control:

    • Cause: The steric and electronic properties of the catalyst and ligand can influence which site of the substrate fits into the catalyst's coordination sphere.

    • Solution: Experiment with different ligands. A very bulky ligand might favor reaction at a less sterically hindered position, even if it is electronically less favorable. This approach requires careful screening but can be highly effective.

Q3: I am struggling with the removal of my N-protecting group (e.g., Tosyl). What should I do?

Answer: Deprotection can sometimes be as challenging as the main reaction, with incomplete conversion or product degradation being common issues.

Causality & Solution Pathway:

  • Harsh Conditions Degrading the Product:

    • Cause: The conditions required to cleave a robust protecting group like tosyl (e.g., strong base and high heat) can be destructive to the substituted azaindole product, especially if it contains other sensitive functional groups.[11]

    • Solution:

      • Use milder conditions for a longer period. For tosyl groups, 2M aqueous NaOH in dioxane under microwave irradiation for a short time (1-15 min) can be effective while minimizing decomposition.[11]

      • Consider a more labile protecting group from the start. A tert-butoxycarbonyl (Boc) group is an excellent alternative as it can be removed under acidic conditions (e.g., TFA in DCM) or sometimes with mild basic conditions (e.g., K₂CO₃ in methanol), which are often orthogonal to the conditions used for cross-coupling.[14]

  • Incomplete Reaction:

    • Cause: The deprotection reaction may be reversible or may not have reached completion.

    • Solution: Increase the temperature or reaction time, but monitor carefully by TLC or LC-MS to find the optimal point before significant degradation occurs. Ensure a sufficient excess of the deprotection reagent is used.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right synthetic strategy for my target azaindole?

Answer: The optimal strategy depends on the desired substitution pattern and the availability of starting materials.

  • Classical Methods:

    • Bartoli Synthesis: Excellent for preparing 7-substituted 4- and 6-azaindoles from substituted nitropyridines.[1][15]

    • Fischer Synthesis: Can be viable for 4- and 6-azaindoles, especially if the starting pyridylhydrazine has an electron-donating group.[1]

    • Madelung Synthesis: A good choice for constructing the parent 7-azaindole.[16]

  • Modern Palladium-Catalyzed Methods: These offer the most flexibility for introducing a wide variety of substituents.[4][7]

    • Suzuki Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl groups. Requires a halo-azaindole and a boronic acid/ester.[11]

    • Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a wide range of primary and secondary amines.[8][9]

    • Sonogashira Coupling: Used to install alkyne functionalities, which can then be further elaborated. This is often a key step in a multi-step synthesis involving a subsequent cyclization.[4][17]

    • Heck Reaction: Useful for forming C-C bonds with alkenes.[12]

Synthetic_Strategy target Target Substituted Azaindole cc_bond C-C Bond Formation? target->cc_bond cn_bond C-N Bond Formation? target->cn_bond calkyne_bond C-Alkyne Bond? target->calkyne_bond parent_core Building the Core? target->parent_core suzuki Suzuki Coupling cc_bond->suzuki Aryl/Vinyl heck Heck Reaction cc_bond->heck Alkene buchwald Buchwald-Hartwig Amination cn_bond->buchwald Yes sonogashira Sonogashira Coupling calkyne_bond->sonogashira Yes classical Classical Methods (Bartoli, Fischer, etc.) parent_core->classical Yes

Caption: Decision logic for choosing a synthetic strategy.

Q2: What are the key parameters to consider when optimizing a palladium-catalyzed cross-coupling reaction?

Answer: Successful cross-coupling hinges on the interplay of four key components. A systematic optimization is crucial.

ParameterKey Considerations & Common ChoicesRationale
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Modern Precatalysts (e.g., G3-XPhos)The precatalyst must efficiently generate the active Pd(0) species. Modern precatalysts are often more robust, air-stable, and provide more consistent results.[8]
Ligand For C-C: SPhos, RuPhos, Xantphos For C-N: XPhos, BrettPhos, cataCXium AThe ligand stabilizes the Pd center, influences reaction rate, and can control selectivity. Bulky, electron-rich ligands are generally preferred as they promote oxidative addition and reductive elimination.[9][10]
Base For Suzuki: K₂CO₃, K₃PO₄, Cs₂CO₃ For Buchwald: NaOt-Bu, K₃PO₄, LiHMDSThe base is essential for the catalytic cycle but must be compatible with the substrates. Its strength, solubility, and nucleophilicity must be considered.[8][9][10]
Solvent Dioxane, Toluene, DMF, Acetonitrile/Water mixturesThe solvent must solubilize the reactants and be stable at the required temperature. Aprotic polar solvents are common. For Suzuki reactions, the addition of water can be beneficial.[10][11]
Q3: How does the position of the nitrogen in the pyridine ring affect reactivity?

Answer: The position of the pyridine nitrogen significantly alters the electronic landscape of the azaindole ring, affecting both the reactivity of the pyrrole and pyridine portions.

  • Electron-Deficient Nature: The pyridine ring is electron-deficient, which deactivates the entire bicyclic system towards electrophilic aromatic substitution compared to indole.[4]

  • Acidity: The N-H of the pyrrole ring is more acidic than in indole, making it more susceptible to deprotonation.

  • Nucleophilic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution (SₙAr), especially if activated by a good leaving group (like a halogen) and an electron-withdrawing group.

  • Metalation: The pyridine nitrogen can act as a Lewis basic site, coordinating to metals and potentially interfering with or directing catalytic reactions. This can be a challenge, but also an opportunity for regiocontrol.[4]

Q4: What are the common analytical techniques for characterizing substituted azaindoles?

Answer: Standard spectroscopic techniques are used for characterization.

  • NMR Spectroscopy (¹H, ¹³C): This is the primary tool for structural elucidation. Pay close attention to the chemical shifts and coupling constants of the aromatic protons to confirm the substitution pattern and isomeric purity.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass and confirms the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch (typically around 3400-3500 cm⁻¹) and any carbonyls or other groups introduced.[18]

  • UV-Vis and Fluorescence Spectroscopy: Azaindoles are often fluorescent, a property that can be useful for certain applications and analytical techniques.[18][19] Their UV absorption spectra can also aid in characterization.[20][21]

Section 3: Example Experimental Protocol

This section provides a representative, detailed protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a 3-aryl-7-azaindole derivative.

Reaction: Synthesis of 3-(4-methoxyphenyl)-1-tosyl-7-azaindole

  • Reagent Preparation:

    • 3-Iodo-1-tosyl-7-azaindole (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

    • Xantphos (0.10 equiv)

    • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

    • Solvent: 1,4-Dioxane (Anhydrous)

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-1-tosyl-7-azaindole, 4-methoxyphenylboronic acid, and cesium carbonate.

    • Add the palladium acetate and Xantphos ligand.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous 1,4-dioxane via syringe.

  • Execution and Monitoring:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Observation: The mixture will typically turn from a pale yellow to a dark brown or black color, which is indicative of an active palladium catalyst.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot from the reaction, dilute it with ethyl acetate, and spot it on a TLC plate. The disappearance of the starting halo-azaindole spot indicates reaction completion. This typically takes 4-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(4-methoxyphenyl)-1-tosyl-7-azaindole.

References

  • The Synthetic Chemistry and Reactivity Landscape of 4-Azaindole: A Comprehensive Guide for Researchers. Benchchem.
  • Synthesis of Azaindoles.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
  • Organometallic methods for the synthesis and functionaliz
  • Laser spectroscopic characterization of supersonic jet cooled 2,7-diazaindole. AIP Publishing.
  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI.
  • Azaindole Therapeutic Agents. PMC.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC.
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Organometallic methods for the synthesis and functionalization of azaindoles. Royal Society of Chemistry.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles.
  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal.
  • Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry.
  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed.
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed.
  • Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters.
  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI.
  • Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research.
  • The Strategic Advantage of Azaindoles: A Deep Dive into Bioisosterism in Drug Discovery. Benchchem.
  • A General Method for the Preparation of 4- and 6-Azaindoles.
  • Recent advances in the global ring functionalization of 7-azaindoles. Royal Society of Chemistry.
  • What's the best way to protect the NH group in Heterocyclic Compounds?

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for the Fischer Indole Synthesis of Azaindoles

Welcome to the technical support center for the Fischer indole synthesis of azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Fischer indole synthesis of azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful, yet often challenging, synthetic transformation. Azaindoles are critical bioisosteres of indoles, prevalent in pharmaceuticals and biologically active molecules.[1][2] However, their synthesis via the classic Fischer methodology is notoriously more difficult than that of their carbocyclic indole counterparts.

This document moves beyond simple protocols to provide a deeper understanding of the reaction's mechanistic nuances. We will explore common experimental failures in a question-and-answer format, explaining the underlying chemical principles and offering field-proven solutions to guide you toward a successful synthesis.

The Core Challenge: Why is the Aza-Fischer Synthesis So Difficult?

Question: I have successfully used the Fischer indole synthesis for many carbocyclic systems, but my attempts to synthesize a 4-azaindole are failing. Why is this reaction significantly more challenging?

Answer: The primary difficulty stems from the electronic nature of the pyridine ring. The ring nitrogen is electron-withdrawing, which creates two major hurdles:

  • Reduced Nucleophilicity: The nitrogen atom in the pyridine ring deactivates the arylhydrazine, making it a poorer nucleophile. This can hinder the initial formation of the hydrazone.[3]

  • Difficult[4][4]-Sigmatropic Rearrangement: The crucial, rate-determining step of the Fischer synthesis is an acid-catalyzed[4][4]-sigmatropic rearrangement.[5][6] The electron-deficient pyridine ring is less inclined to participate in this rearrangement, which requires the formation of a transient, electron-rich diimine intermediate. This increases the activation energy for the key bond-forming step.[1][3]

  • Catalyst Sequestration: The basic pyridine nitrogen can be readily protonated by the acid catalyst.[7] This not only further deactivates the ring electronically but also effectively removes the catalyst from the reaction cycle, preventing it from promoting the necessary tautomerization and rearrangement steps.

Overcoming these intrinsic challenges requires careful optimization of starting materials and reaction conditions, which we will address in the following sections.

Troubleshooting Common Failures in Azaindole Synthesis

FAQ 1: Low to No Product Formation

Question: My reaction is sluggish, and I'm isolating either unreacted starting material or a complex mixture with very little desired azaindole. What are the likely causes and how can I fix this?

Answer: This is the most common issue and can be traced back to several factors. A systematic approach is key to diagnosing the problem.

Potential Causes & Solutions:

  • Unfavorable Electronics: As discussed, the electron-deficient pyridine ring is often the primary culprit. The most effective solution is to introduce an electron-donating group (EDG), such as a methoxy (-OMe) or methylthio (-SMe), onto the pyridylhydrazine ring.[4] These groups "push" electron density into the ring, facilitating the[4][4]-sigmatropic rearrangement.[4][8][9]

  • Inappropriate Acid Catalyst: The choice and strength of the acid are critical. A catalyst that is too weak may not be sufficient to promote the rearrangement, while one that is too strong can lead to decomposition or excessive protonation of the pyridine ring.[7]

    • Action: A systematic screening of both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is highly recommended.[3] Polyphosphoric acid (PPA) is a frequently used reagent that often serves as both the catalyst and solvent.[3][7]

  • Suboptimal Temperature: The aza-Fischer synthesis often requires higher temperatures than the standard indole synthesis to overcome the higher activation energy.[7] However, excessive heat can cause decomposition.

    • Action: Begin with a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC.[3] If the reaction is slow, gradually increase the temperature. Using a high-boiling solvent like toluene, xylene, or diglyme can provide better temperature control.[7]

  • Poor Quality Starting Materials: The presence of water or other impurities in the pyridylhydrazine or the carbonyl compound can be detrimental.

    • Action: Ensure your pyridylhydrazine is pure and dry. The hydrazone intermediate should be freshly prepared and used without extensive storage, as it can be unstable.

Below is a workflow to guide your troubleshooting process for low-yield reactions.

TroubleshootingWorkflow start Low or No Product Yield check_sm Are starting materials pure and dry? start->check_sm check_sm->start No, purify/dry SMs check_edg Does pyridylhydrazine have an EDG? check_sm->check_edg Yes check_edg->start No, consider redesigning starting material screen_acid Systematically screen acid catalysts (Brønsted, Lewis, PPA) check_edg->screen_acid Yes optimize_temp Optimize reaction temperature (Start at 80-100°C, increase gradually) screen_acid->optimize_temp success Successful Synthesis optimize_temp->success

Caption: A decision-making workflow for troubleshooting low yields.

FAQ 2: Formation of a Black Tar or Extensive Decomposition

Question: My reaction turned into an intractable black tar. What causes this, and how can I prevent it?

Answer: Tar formation is a clear sign of product or starting material decomposition, which occurs when the reaction conditions are too harsh.[7]

Potential Causes & Solutions:

  • Excessively High Temperature or Strong Acid: This is the most common cause. The combination of highly concentrated strong acid and high heat will degrade many organic molecules, including the desired azaindole product.[7]

    • Action: Use the mildest effective acid catalyst and the lowest possible reaction temperature.[7] If you are using PPA, ensure the temperature does not overshoot. Consider switching to a Lewis acid in a high-boiling solvent for more precise temperature control.

  • Air Sensitivity: Some of the intermediates, or the final azaindole product itself, can be sensitive to oxidation at high temperatures.

    • Action: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidative decomposition.[3][7]

  • Prolonged Reaction Time: Leaving the reaction to run for too long after the starting material has been consumed can lead to product degradation.

    • Action: Monitor the reaction progress closely by TLC and stop the reaction (by cooling and quenching) as soon as the starting hydrazone is consumed.[7]

FAQ 3: My Reaction Produces a Mixture of Regioisomers

Question: I am using an unsymmetrical ketone, and my NMR shows a mixture of two isomeric azaindoles. How can I control the regioselectivity?

Answer: This is a classic challenge in Fischer indole synthesis when using ketones that can form two different enamine intermediates.[10] The ratio of these isomers is influenced by both steric and electronic factors, as well as the reaction conditions.

The reaction proceeds through the enamine tautomer of the hydrazone. For an unsymmetrical ketone like 2-pentanone, two different enamines can form, leading to two different products as illustrated below.

Regioselectivity cluster_start Starting Materials cluster_enol Tautomerization Hydrazine Pyridylhydrazine Hydrazone Hydrazone Intermediate Ketone Unsymmetrical Ketone (e.g., 2-Pentanone) EnamineA Less Substituted Enamine (Kinetic Control) Hydrazone->EnamineA Path A EnamineB More Substituted Enamine (Thermodynamic Control) Hydrazone->EnamineB Path B ProductA Major Isomer (Often) EnamineA->ProductA [3,3] Rearrangement ProductB Minor Isomer EnamineB->ProductB [3,3] Rearrangement

Caption: Regioselectivity arising from two possible enamine intermediates.

Controlling Regioselectivity:

  • Steric Hindrance: Generally, the reaction favors the formation of the enamine from the less sterically hindered α-carbon.[10] This "kinetic" product is often the major isomer.

  • Acid Catalyst and Conditions: The choice of acid can significantly influence the isomer ratio. Harsher conditions (stronger acids, higher temperatures) may favor the more thermodynamically stable, more substituted enamine, potentially shifting the product ratio.[7] Conversely, milder conditions may favor the kinetic product.

    • Action: A systematic screening of acid catalysts is the best approach to optimize for the desired isomer.[7] For instance, Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol in forming 3-unsubstituted indoles from methyl ketones.[11]

Data & Protocols

Table 1: Common Acid Catalysts for Azaindole Synthesis
CatalystCommon Solvent(s)Typical Temperature (°C)Key Characteristics & Remarks
Polyphosphoric Acid (PPA) None (acts as solvent)80 - 150Highly effective but can be viscous and difficult to work with. Can cause decomposition at high temperatures.[3][7]
Sulfuric Acid (H₂SO₄) Ethanol, Acetic Acid80 - 120Strong Brønsted acid. Concentration must be carefully controlled to avoid charring.[5]
p-Toluenesulfonic Acid (p-TsOH) Toluene, Xylene80 - 140Solid, easy-to-handle Brønsted acid. Often allows for azeotropic removal of water.[5]
Zinc Chloride (ZnCl₂) None (neat), Toluene100 - 180Common Lewis acid catalyst. Can be less harsh than strong Brønsted acids, potentially reducing side reactions.[3][7]
Boron Trifluoride Etherate (BF₃·OEt₂) Acetic Acid, Dichloromethane25 - 80Lewis acid that can sometimes promote the reaction under milder conditions.[3]
Eaton's Reagent (P₂O₅/MeSO₃H) Dichloromethane, Sulfolane25 - 100Very strong acid system. Excellent for difficult cyclizations and can provide high regioselectivity.[11]
Experimental Protocol: General Procedure for the Synthesis of a 4-Azaindole

This protocol provides a general starting point. The specific catalyst, solvent, and temperature must be optimized for your particular substrates.

Part A: Hydrazone Formation

  • Setup: To a round-bottom flask, add the pyridylhydrazine (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq).

  • Solvent: Dissolve the reactants in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours. The formation of the hydrazone is often indicated by a color change or the formation of a precipitate.

  • Monitoring: Monitor the reaction by TLC until the starting pyridylhydrazine is consumed.

  • Isolation (Optional but Recommended): If the hydrazone precipitates, it can be isolated by filtration, washed with cold solvent, and dried. If it remains in solution, the solvent can be removed under reduced pressure. Using the crude hydrazone directly is possible but isolating and purifying it first often leads to a cleaner cyclization reaction.

Part B: Fischer Cyclization

  • Setup: Place the crude or purified pyridylhydrazone in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure the setup is under an inert atmosphere (N₂ or Ar).[7]

  • Catalyst/Solvent Addition: Add the chosen acid catalyst system.

    • For PPA: Add PPA (typically 10-20 times the weight of the hydrazone) and begin stirring.

    • For other acids: Add a high-boiling solvent (e.g., xylene) followed by the acid catalyst (e.g., p-TsOH, 1.1 eq or ZnCl₂, 1.5 eq).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and maintain for 1-24 hours.[7]

  • Monitoring: Follow the disappearance of the hydrazone and the appearance of the azaindole product by TLC. The azaindole spot is often UV-active and may stain with an oxidizing agent like potassium permanganate.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by pouring it onto crushed ice or into a beaker of ice-cold water. c. Neutralize the acidic solution by the slow and careful addition of a base, such as a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide, until the pH is > 8.[10] Caution: This can be highly exothermic. d. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane). e. Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The basicity of the azaindole may cause streaking; this can often be mitigated by adding 1-2% triethylamine to the eluent system.

Concluding Remarks

The Fischer indole synthesis of azaindoles is a demanding but rewarding reaction. Success hinges on a solid mechanistic understanding and a systematic approach to troubleshooting. By carefully considering the electronic nature of your substrate, screening a range of acid catalysts and conditions, and meticulously controlling the reaction environment, you can overcome the inherent challenges of this transformation. This guide provides the foundational knowledge and practical strategies to help you navigate these complexities and achieve your synthetic goals.

References

  • SYNFACTS. (2010). Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Synfacts, 2010(02), 0177. [Link]

  • Wikipedia. (2023, December 29). Fischer indole synthesis. Retrieved February 15, 2026, from [Link]

  • Susick, R. B., et al. (2017). Understanding and Interrupting the Fischer Azaindolization Reaction. ACS Central Science, 3(7), 722–729. [Link]

  • Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(11), 4509–4514. [Link]

  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved February 15, 2026, from [Link]

  • Goldman, E. A., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6211–6220. [Link]

  • Jeanty, M., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. ResearchGate. [Link]

  • Ivashchenko, A. V., & Pleshakov, V. G. (1988). New data on the mechanism of the Fischer indole synthesis (review). Chemistry of Heterocyclic Compounds, 24(7), 693-708. [Link]

  • Jeanty, M., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. [Link]

  • Robinson, B. (1969). Studies on the Fischer indole synthesis. Chemical Reviews, 69(2), 227-250. [Link]

  • Jeanty, M., et al. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed, 19839585. [Link]

  • Bajwa, G. S., et al. (1972). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Journal of the Chemical Society, Perkin Transactions 1, 381-384. [Link]

  • Maji, B. (2018). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 8(1), 113-143. [Link]

  • Cheong, P. H.-Y., et al. (2011). Why do some Fischer indolizations fail? PubMed, 21509121. [Link]

  • Science Info. (2024, April 10). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved February 15, 2026, from [Link]

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved February 15, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved February 15, 2026, from [Link]

  • Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(9), 3001-3006. [Link]

  • University of California, Irvine. (n.d.). Indoles. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2015). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. [Link]

  • Mester, L., et al. (1996). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 1(1), 35-39. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved February 15, 2026, from [Link]

  • RosDok. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Identification of impurities in 4-Fluoro-5-azaindole-3-carboxylic acid by HPLC

Technical Support Center: 4-Fluoro-5-azaindole-3-carboxylic acid A Researcher's Guide to HPLC-Based Impurity Identification Welcome to the technical support hub for the analysis of 4-Fluoro-5-azaindole-3-carboxylic acid....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-5-azaindole-3-carboxylic acid

A Researcher's Guide to HPLC-Based Impurity Identification

Welcome to the technical support hub for the analysis of 4-Fluoro-5-azaindole-3-carboxylic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting protocols and frequently asked questions to address common challenges encountered during the HPLC-based identification of impurities. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the integrity and success of your analytical work.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the HPLC analysis of 4-Fluoro-5-azaindole-3-carboxylic acid. Each issue is presented in a question-and-answer format, detailing the probable causes and providing systematic solutions.

Issue 1: My main peak for 4-Fluoro-5-azaindole-3-carboxylic acid is tailing significantly. What's causing this and how can I fix it?

Answer:

Peak tailing is the most frequent chromatographic problem for this class of molecule and is typically caused by secondary interactions between the analyte and the stationary phase.[1][2][3] For an acidic, heterocyclic compound like 4-Fluoro-5-azaindole-3-carboxylic acid, the primary culprits are interactions with residual silanol groups on the silica-based column packing.[3][4]

Causality Explained:

  • Silanol Interactions: Silica-based reversed-phase columns have residual silanol groups (-Si-OH). At mobile phase pH values above their pKa (typically pH 3-4), these groups become ionized (-Si-O⁻) and can interact strongly with polar or ionizable analytes, creating a secondary, undesirable retention mechanism that leads to peak tailing.[3][4]

  • Analyte's Carboxylic Acid Group: The carboxylic acid moiety on your molecule can interact with these active silanol sites, particularly if the mobile phase pH is not optimized to suppress this interaction.

Troubleshooting Protocol:

  • Adjust Mobile Phase pH: This is the most effective solution. Lower the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v). At this low pH, the ionization of the silanol groups is suppressed, minimizing secondary interactions.[2][5] The carboxylic acid on your analyte will also be fully protonated, promoting a single, consistent retention mechanism.

  • Increase Buffer Strength: Insufficient buffer capacity can lead to pH shifts within the column, causing peak tailing.[3] Ensure your buffer concentration (e.g., phosphate or formate) is adequate, typically in the 10-25 mM range, to maintain a consistent pH environment.[3]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a much lower concentration of acidic silanol groups.[2] Furthermore, columns that are "end-capped" have had most of their residual silanols chemically deactivated.[4][6] If you are using an older column, switching to a modern, end-capped C18 or a column with a different stationary phase (like a polar-embedded phase) can dramatically improve peak shape.[4]

  • Evaluate Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3] To check for this, prepare a dilution series of your sample (e.g., 50%, 25%, 10% of the original concentration) and inject them. If peak shape improves at lower concentrations, you are likely overloading the column.

Troubleshooting Decision Tree for Peak Tailing A logical workflow for diagnosing and resolving peak tailing.

G Start Peak Tailing Observed (Asymmetry > 1.2) Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Adjust_pH SOLUTION: Lower pH to 2.5-3.0 with 0.1% Formic or Acetic Acid Check_pH->Adjust_pH No Check_Column Are you using a modern, end-capped column? Check_pH->Check_Column Yes Final_Check Issue Resolved Adjust_pH->Final_Check Change_Column SOLUTION: Switch to a high-purity, end-capped C18 or polar-embedded column Check_Column->Change_Column No Check_Overload Does peak shape improve with sample dilution? Check_Column->Check_Overload Yes Change_Column->Final_Check Reduce_Conc SOLUTION: Reduce sample concentration or injection volume Check_Overload->Reduce_Conc Yes Check_Overload->Final_Check No, consult further (e.g., extra-column effects) Reduce_Conc->Final_Check

Issue 2: I can't resolve a known impurity from the main 4-Fluoro-5-azaindole-3-carboxylic acid peak. How can I improve the resolution?

Answer:

Poor resolution is a problem of selectivity or efficiency. To resolve co-eluting peaks, you need to either pull them further apart (change selectivity) or make both peaks narrower (increase efficiency).

Troubleshooting Protocol:

  • Modify the Organic Mobile Phase: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different properties and interact differently with the analyte and stationary phase, which can significantly alter selectivity and improve resolution.

  • Adjust the Gradient Slope: For gradient methods, decreasing the slope (i.e., making the gradient longer and shallower) gives more time for peaks to separate. This is a powerful tool for improving the resolution of closely eluting compounds.[7]

  • Change the Stationary Phase: If adjusting the mobile phase isn't enough, changing the column chemistry is the next logical step.[7] If you are on a C18 column, consider a Phenyl-Hexyl phase, which offers different (π-π) interactions, or a polar-embedded phase column, which provides alternative selectivity for polar and heterocyclic compounds.

  • Increase Column Efficiency: Efficiency can be improved by using a longer column or, more effectively, a column packed with smaller particles (e.g., moving from a 5 µm to a sub-3 µm particle size).[5] This will produce sharper, narrower peaks, which can resolve compounds that were previously overlapping. Note that this will increase backpressure.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for in 4-Fluoro-5-azaindole-3-carboxylic acid?

Answer:

Impurities can be broadly categorized as process-related impurities (from the synthesis) and degradation products (from instability).

  • Process-Related Impurities: Given the common synthetic routes for azaindoles, which often involve coupling reactions (e.g., Sonogashira, Suzuki) and cyclizations, potential impurities include:

    • Starting Materials: Unreacted precursors like substituted aminopyridines or their derivatives.[8][9]

    • Intermediates: Incomplete cyclization products or side-products from coupling reactions.

    • Reagent-Related Impurities: Residual catalysts (e.g., palladium) or by-products from reagents used in the synthesis.[10]

    • Isomers: Positional isomers that may form depending on the selectivity of the synthetic steps.[11]

  • Degradation Products: These are impurities that form when the drug substance is exposed to stress conditions like acid, base, light, heat, or oxidation.[12] Common degradation pathways for a molecule like this could include:

    • Decarboxylation: Loss of the -COOH group, especially under thermal stress.

    • Hydrolysis: Particularly if ester or amide analogues are present as intermediates.

    • Oxidation: The pyrrole ring in the azaindole structure can be susceptible to oxidation, potentially forming N-oxides or other oxidative adducts.[10]

Q2: How do I develop a stability-indicating HPLC method for this compound?

Answer:

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any of its degradation products, impurities, or excipients.[7] The development follows guidelines from the International Council for Harmonisation (ICH).[13][14][15]

The key step is performing forced degradation studies .[12][16] This involves intentionally stressing the drug substance to generate degradation products. The goal is to achieve 5-20% degradation of the main peak.[16]

Protocol for Forced Degradation:

  • Prepare Stock Solutions: Prepare solutions of 4-Fluoro-5-azaindole-3-carboxylic acid (e.g., at 1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder and a solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid and solution to a calibrated light source (per ICH Q1B guidelines).[16]

  • Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples by your developed HPLC method alongside an unstressed control sample.

  • Method Validation: The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main API peak. This specificity is a critical validation parameter under ICH Q2(R1) guidelines.[13]

Q3: What are the ideal starting parameters for an HPLC method for this compound?

Answer:

For a polar, acidic, heterocyclic compound, a reversed-phase HPLC method is the standard approach.[17] Here is a robust starting point:

ParameterRecommended Starting ConditionRationale / Explanation
Column High-Purity, End-Capped C18, 150 x 4.6 mm, 3.5 µmThe C18 phase provides good hydrophobic retention. A modern, high-purity, end-capped column is critical to minimize peak tailing from silanol interactions.[2]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the analyte's carboxylic acid is protonated and suppresses silanol activity, leading to better peak shape.[6]
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient is an excellent starting point to elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides good reproducibility. Temperature can be adjusted later to fine-tune selectivity.
Detection (UV) 254 nm or scan for λmaxMany aromatic and heterocyclic compounds absorb at 254 nm. A diode array detector (DAD) is ideal for determining the optimal wavelength.
Injection Vol. 5 µLA small volume helps prevent peak distortion from solvent effects and column overload.
Q4: I have an unknown peak in my chromatogram. How can I confirm its identity?

Answer:

Identifying an unknown impurity is a systematic process that moves from chromatographic data to definitive structural elucidation. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the most powerful tool for this task.[18][19][20][21]

Workflow for Impurity Identification A systematic approach from detection to structural confirmation.

G Start Unknown Peak Detected in HPLC-UV LCMS Step 1: LC-MS Analysis - Obtain Accurate Mass (HRMS) - Determine Molecular Formula Start->LCMS MSMS Step 2: Tandem MS (MS/MS) - Fragment the impurity ion - Compare fragmentation to API LCMS->MSMS Hypothesize Step 3: Propose Structures - Use MS data to hypothesize  potential structures (e.g.,  decarboxylation, oxidation) MSMS->Hypothesize Synthesize Step 4: Synthesis & Confirmation - Synthesize the proposed impurity  (if not commercially available) Hypothesize->Synthesize Confirm Step 5: Co-injection - Inject synthesized standard with  sample. Peak should co-elute. Synthesize->Confirm End Identity Confirmed Confirm->End

Sources

Optimization

Strategies to avoid regioisomer formation in azaindole synthesis

A Guide to Overcoming Regioisomeric Challenges Welcome to the Technical Support Center for Azaindole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navig...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Regioisomeric Challenges

Welcome to the Technical Support Center for Azaindole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the azaindole scaffold. The formation of undesired regioisomers is a persistent challenge that can significantly impact yield, purity, and the overall efficiency of a synthetic campaign.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you with the knowledge to predict, control, and overcome regioselectivity issues in your experiments.

Troubleshooting Guide: Common Synthetic Routes

The choice of synthetic strategy is the most critical factor influencing regiochemical outcomes. Below, we address common issues encountered in widely used azaindole syntheses.

The Fischer Indole Synthesis

The Fischer synthesis is a powerful tool for forming the pyrrole ring, but its application to pyridine-derived hydrazines (aza-Fischer) is notoriously sensitive to the electronic properties of the pyridine ring.[1][2] Regioselectivity is dictated by which α-carbon of the ketone/aldehyde starting material ultimately forms the C3 position of the azaindole.

Q1: My Fischer synthesis of a 6-azaindole from a 3-amino-4-methoxypyridine derivative is giving a mixture of the desired 7-methoxy-6-azaindole and the undesired 5-methoxy isomer. How can I improve selectivity?

A1: This is a classic regioselectivity problem governed by the direction of the[3][3]-sigmatropic rearrangement. The key is understanding the stability of the intermediate enamines and the transition states leading to cyclization.

  • Causality: The acid-catalyzed reaction between your pyridylhydrazine and a non-symmetrical ketone (e.g., 2-butanone) forms two different hydrazones, which then tautomerize to two enamines. The subsequent[3][3]-sigmatropic rearrangement and cyclization can occur on either side of the original C=N bond.[4] The electron-donating methoxy group para to the hydrazine starting position is crucial for activating the ring for this reaction.[1] However, subtle electronic and steric factors determine the preferred cyclization pathway. Computational studies have shown that electron-withdrawing groups can destabilize the transition state leading to one isomer, effectively favoring the other.[5]

  • Troubleshooting Protocol:

    • Modify the Acid Catalyst: The acidity of the medium is a major factor controlling regioselectivity.[6] Harsh acids can lead to decomposition or favor the thermodynamically more stable, but potentially undesired, isomer.

      • Action: Switch from a strong Brønsted acid like H₂SO₄ or polyphosphoric acid (PPA) to a milder Lewis acid like ZnCl₂ or to Eaton's reagent (P₂O₅/MeSO₃H).[4][6] Eaton's reagent, in particular, has shown excellent regiocontrol in forming the 3-unsubstituted indole from methyl ketones.[6]

      • Experiment: Set up parallel reactions with your starting materials using H₂SO₄, PPA, ZnCl₂, and Eaton's reagent. Monitor by LC-MS to determine the isomer ratio in each case.

    • Alter Reaction Temperature: The energy barrier for the two competing[3][3]-sigmatropic rearrangements may be different. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can often favor the kinetically controlled product.

    • Steric Hindrance: If using a ketone, switching to one with a bulkier substituent can sterically disfavor cyclization at the more hindered position. For example, replacing 2-butanone with 3,3-dimethyl-2-butanone will strongly favor cyclization away from the tert-butyl group.

Q2: I am attempting a Fischer synthesis to make a 4-azaindole, but the reaction is failing or giving very low yields. Why are 4- and 7-azaindoles so difficult to make with this method?

A2: The difficulty arises from the electronics of the pyridylhydrazine precursor.

  • Causality: For a 4-azaindole, you would typically start with a 3-pyridylhydrazine. The nitrogen of the pyridine ring is electron-withdrawing, which deactivates the ring towards the key electrophilic cyclization step. Furthermore, the pyridine nitrogen is basic and can be protonated by the acid catalyst. This protonation makes the ring even more electron-deficient, effectively shutting down the desired reaction pathway.[7] Computational studies have shown that the tautomerization step leading to the key ene-hydrazine intermediate becomes prohibitively challenging when the pyridine nitrogen is too basic.[7]

  • Solution Pathway:

    • Introduce Electron-Donating Groups (EDGs): As demonstrated by Lachance et al., placing a strong EDG like a methoxy (OMe) or methylthio (SMe) group on the pyridine ring is required to "push" the electronics and facilitate the cyclization.[1] Specifically, an EDG at the C5 position of a 3-pyridylhydrazine is effective for synthesizing 4-azaindoles.[1]

    • Consider an Alternative Synthesis: For 4- and 7-azaindoles, the Bartoli indole synthesis is often a more reliable method.[8][9] This reaction involves the addition of a vinyl Grignard reagent to a nitropyridine.

Palladium-Catalyzed C-H Functionalization/Annulation

Direct C-H activation offers a modern, atom-economical approach to functionalizing a pre-formed azaindole core or building the ring system.[10] Regioselectivity is controlled by the directing group, ligand, and catalyst system.

Q1: I am trying to perform a direct C-2 arylation on my N-H free 7-azaindole, but I am getting a mixture of C-2 and C-3 arylation. How can I achieve exclusive C-2 selectivity?

A1: Regioselectivity in C-H functionalization of azaindoles is a nuanced challenge, as the C3 position is often electronically favored for electrophilic attack, while C2 can be accessed under different conditions.

  • Causality: The inherent electronic properties of the pyrrole ring favor electrophilic substitution at C3. However, many palladium-catalyzed C-H activation cycles do not proceed via a simple electrophilic mechanism. For π-excessive heterocycles like azaindole, the mechanism can involve a concerted metalation-deprotonation (CMD) pathway.[11] The regioselectivity can be swayed by the choice of ligand, oxidant, and directing groups. For N-H free indoles and azaindoles, achieving C2 selectivity often requires specific conditions that override the natural C3 preference.[12]

  • Troubleshooting Protocol:

    • Protecting Group Strategy: While you desire the N-H free product, a temporary N-protecting/directing group is often the most effective way to control regiochemistry.

      • Action: Protect the N1 position with a removable directing group. A pivaloyl or carbamoyl group can direct metalation.[13] A study by Snieckus showed that a carbamoyl directing group can be used to direct metalation to either the pyridine or pyrrole ring of 7-azaindole, and can even "dance" between the N1 and N7 positions on demand.[14]

    • Ligand and Additive Screening: The ligand on the palladium center and the nature of the acid/base additives are critical.

      • Action: Screen a panel of phosphine ligands (e.g., SPhos) and bidentate ligands (e.g., phenanthroline).[11] A study by Das et al. found that a critical concentration of acid was essential for achieving exclusive C-2 selectivity in the arylation of indoles and 7-azaindoles with arenes.[12]

      • Experiment: Using Pd(OAc)₂, screen different ligands and vary the concentration of an acid additive like pivalic acid or acetic acid.

Table 1: Influence of Conditions on C-H Arylation Regioselectivity of Azaindoles

Azaindole IsomerPosition TargetedCatalyst/LigandDirecting GroupKey InsightReference
4-AzaindazoleC5 and C7Pd(OAc)₂/Bidentate LigandN-OxideThe N-oxide group directs arylation to the pyridine ring. Ligand choice differentiates between C5 and C7.[11]
7-AzaindoleC2Pd(OAc)₂None (N-H free)A specific concentration of acid is crucial to switch selectivity from C3 to C2.[12]
7-AzaindoleC6Pd CatalystN-OxideFagnou and coworkers demonstrated N-oxide assisted C6-H arylation.[15]
Indole (analogous)C4Pd CatalystN-TfNH-Use of a strong directing group is key to functionalizing the electron-deficient benzene ring.[16]

Frequently Asked Questions (FAQs)

Q: Which "classical" indole synthesis is best suited for each azaindole isomer?

A: This is a crucial question for designing a synthetic route. While there are exceptions, general guidelines exist. The Baran Lab has published a useful "Azaindole Survival Guide" that summarizes this.[8]

dot

Caption: Optimal classical synthesis routes for azaindole isomers.

Q: I need to synthesize a 5- or 6-azaindole. What is the most regioselective approach?

A: For these isomers, the Hemetsberger-Knittel synthesis is an excellent choice.[17][18] This reaction involves the thermal cyclization of an α-azidoacrylate precursor. A study by Candeias et al. demonstrated a highly regioselective synthesis of 5- and 6-azaindoles where the key step was a lithium-mediated formylation.[19] The choice of protecting group on a common hydroxypyridine precursor directed the formylation to the correct position, which was then elaborated to the desired azaindole via the Hemetsberger cyclization.[19]

Q: What is the underlying mechanism of the Fischer indole synthesis and where does the regioselectivity arise?

A: The mechanism is a cascade of well-defined steps. Understanding it is key to troubleshooting.

dot

Fischer_Mechanism Fischer Indole Synthesis: Competing Pathways cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Tautomerization & [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization A Pyridylhydrazine + Unsymmetrical Ketone B Hydrazone Mixture A->B Acid Catalyst C Ene-hydrazine (Isomer A) B->C D Ene-hydrazine (Isomer B) B->D E Di-imine Intermediate (Pathway A) C->E [3,3] Rearrangement (Key Regio-determining Step) F Di-imine Intermediate (Pathway B) D->F [3,3] Rearrangement (Key Regio-determining Step) G Desired Azaindole (Regioisomer 1) E->G Cyclization, -NH3 H Undesired Azaindole (Regioisomer 2) F->H Cyclization, -NH3

Caption: Simplified mechanism of the Fischer indole synthesis.

The critical, regiochemistry-determining step is the[3][3]-sigmatropic rearrangement.[4] The reaction proceeds through the more stable ene-hydrazine tautomer. The stability is influenced by the substitution pattern of the ketone and the electronic properties of the pyridylhydrazine. The choice of acid and temperature influences the equilibrium between the two competing pathways.[4][6]

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2021). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

  • Han, C., et al. (2021). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

  • Regioselective Halogenation of 6-Azaindoles: Efficient Synthesis of 3-Halo-2,3-disubstituted-6-azaindole Derivatives. Synthetic Communications. [Link]

  • Han, C., et al. (2021). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link]

  • Hemetsberger indole synthesis. Wikipedia. [Link]

  • Regioselective synthesis of C2‐substituted 7‐azaindoles. ResearchGate. [Link]

  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Synfacts. [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules. [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • Palladium‐Catalyzed Regioselective C−H Arylation of 4‐Azaindazole at C3, C5 and C7 Positions. ResearchGate. [Link]

  • Regioselective access to 5‐ and 6‐azaindoles. ResearchGate. [Link]

  • Hemetsberger-Knittel Indole Synthesis. SynArchive. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC. [Link]

  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]

  • The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. ResearchGate. [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Royal Society of Chemistry. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. ResearchGate. [Link]

  • Directing group 'dance' decorates heterocycles. Chemistry World. [Link]

  • Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. [Link]

  • Synthesis of azaindoles. Organic Chemistry Portal. [Link]

  • Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with NJ. [Link]

  • (PDF) Hemetsberger Indole Synthesis. ResearchGate. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC. [Link]

  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. ResearchGate. [Link]

  • Understanding and Interrupting the Fischer Azaindolization Reaction. PMC. [Link]

  • Synthesis of Azaindoles. ResearchGate. [Link]

  • Palladium-Catalyzed Direct Oxidative C-H Activation/Annulation for Regioselective Construction of N-Acylindoles. PubMed. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Madelung synthesis. Wikipedia. [Link]

  • A) The Fischer indole synthesis and application to the antiemetic agent... ResearchGate. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Organometallic methods for the synthesis and functionalization of azaindoles. Royal Society of Chemistry. [Link]

  • Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed. [Link]

  • A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry. [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. [Link]

  • The Madelung Synthesis - Full Video Lecture. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Azaindole Synthesis &amp; Functionalization

Introduction: The Azaindole Paradox Welcome to the Azaindole Technical Support Center. If you are here, you have likely encountered the "Azaindole Paradox": while 4-, 5-, 6-, and 7-azaindoles are highly prized bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azaindole Paradox

Welcome to the Azaindole Technical Support Center. If you are here, you have likely encountered the "Azaindole Paradox": while 4-, 5-, 6-, and 7-azaindoles are highly prized bioisosteres of indoles (crucial for kinase inhibitors like Vemurafenib), they are notoriously difficult to synthesize and functionalize compared to their indole counterparts.

The Core Problem: The pyridine nitrogen atom is electron-withdrawing, significantly reducing the electron density of the pyrrole ring. This makes the system resistant to Electrophilic Aromatic Substitution (EAS) and prone to catalyst poisoning during cross-coupling reactions.

This guide moves beyond standard textbook answers to address the specific "failure modes" of azaindole chemistry, using field-proven protocols and mechanistic workarounds.

Diagnostic Workflow (Visual Guide)

Before selecting a protocol, determine your synthesis bottleneck using the decision matrix below.

AzaindoleWorkflow Start Identify Failure Mode RingConstr Ring Construction (De Novo Synthesis) Start->RingConstr Func Functionalization (Existing Core) Start->Func Bartoli Bartoli Indole Synthesis (Nitro-pyridine precursor) RingConstr->Bartoli Ortho-substituent present? Larock Larock Heteroannulation (Amino-pyridine precursor) RingConstr->Larock Access to alkynes? PdDeath Catalyst Poisoning (Pd/Rh dies) Func->PdDeath Regio Poor Regioselectivity (C2 vs C3 vs Pyridine) Func->Regio BartoliFail Low Yield / Sluggish Bartoli->BartoliFail BartoliSol Solution: Excess Grignard (3-4 eq) & Dobbs Modification BartoliFail->BartoliSol NOxide Solution: N-Oxide Activation (Fagnou Protocol) PdDeath->NOxide Ligand Solution: Bulky Phosphines (XPhos/DavePhos) PdDeath->Ligand Regio->NOxide Directs to C6/Azine

Figure 1: Strategic decision tree for selecting the correct synthetic intervention based on experimental failure points.

Module A: De Novo Synthesis Troubleshooting

Issue 1: The Bartoli Reaction Yield is < 20%

Context: You are reacting an ortho-substituted nitropyridine with vinylmagnesium bromide to form a 7-azaindole, but the reaction stalls or produces complex tars.

Root Cause:

  • Nitro-group reduction: The electron-deficient pyridine ring favors reduction of the nitro group to an amine or hydroxylamine rather than the desired [3,3]-sigmatropic rearrangement.

  • Stoichiometry: The pyridine nitrogen coordinates with the Magnesium salt, effectively sequestering the Grignard reagent.

Technical Fix:

  • The "3+1" Rule: Unlike benzene derivatives (which require 3 equivalents), nitropyridines often require 4 equivalents of vinylmagnesium bromide. The first equivalent is sacrificed to coordinate the pyridine nitrogen.

  • The Dobbs Modification: If the ortho substituent is not bulky enough to force the rearrangement, introduce a bromine atom at the ortho position.[1] This steric bulk accelerates the sigmatropic shift.[2] The bromine can be removed later via radical reduction (AIBN/Bu3SnH).

Issue 2: Larock Heteroannulation Fails for 5-Azaindoles

Context: Coupling 4-acetamido-3-iodopyridine with an internal alkyne yields no cyclized product.

Root Cause: The oxidative addition of Pd(0) into the C-I bond of the pyridine is slow because the pyridine ring is electron-poor. Furthermore, the intermediate is unstable.

Technical Fix:

  • Switch Ligands: Standard PPh3 is often insufficient. Switch to 1,1′-Bis(di-tert-butylphosphino)ferrocene (dtbpf) or XPhos . These electron-rich ligands facilitate oxidative addition into the challenging C-I bond.

  • Chloride Additive: Ensure you are adding LiCl (1 equiv) . This stabilizes the Pd-intermediate and prevents premature catalyst decomposition.

Module B: Functionalization & Catalyst Management

The "Dead Catalyst" Phenomenon

When attempting Suzuki or Buchwald-Hartwig couplings on azaindoles, the reaction often stops at <10% conversion. This is due to the pyridine nitrogen lone pair binding to the Palladium center, displacing the phosphine ligand and deactivating the catalyst (forming a stable, unreactive Pd-pyridine complex).

Solution: The N-Oxide "Trojan Horse" Strategy

Developed extensively by the Fagnou Group , converting the azaindole to its N-oxide (N-O) creates a dual advantage:

  • Masks the Lone Pair: Prevents catalyst poisoning.

  • Activates the Ring: The N-O bond makes the adjacent carbons (C6 in 7-azaindole) more susceptible to nucleophilic attack or C-H activation.

Comparative Data: Ligand & Strategy Efficacy

Table 1: Comparison of conditions for arylation of 7-azaindole.

StrategyCatalyst SystemYield (Ar-X)Notes
Standard Pd(OAc)2 / PPh3< 15%Catalyst poisoning observed immediately.
Bulky Ligand Pd2(dba)3 / XPhos45-60%Bulky ligand prevents N-coordination but sterics hinder coupling.
N-Oxide (Fagnou) Pd(OAc)2 / DavePhos 82-94% Recommended. High reactivity; N-oxide reduced easily later.
Rh-Catalysis [Cp*RhCl2]2 / Ag2CO365-75%Good for C-H activation, but Ag salt is expensive.

Detailed Experimental Protocols

Protocol A: Optimized Bartoli Synthesis for 7-Azaindole

Target: Synthesis of 7-chloro-4-azaindole from 2-chloro-3-nitropyridine.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M in THF, 4.0 equiv )

  • Dry THF (0.2 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add 2-chloro-3-nitropyridine and dissolve in dry THF. Cool to -40°C (Critical: Lower than standard -20°C to prevent side reactions).

  • Addition: Add Vinylmagnesium bromide dropwise over 30 minutes. The solution will turn deep purple/brown (formation of nitroso-intermediate).

  • Rearrangement: Stir at -40°C for 1 hour, then allow to warm slowly to -5°C over 2 hours.

    • Checkpoint: TLC should show consumption of starting material. If SM remains, do not warm to RT; add 0.5 eq more Grignard at 0°C.

  • Quench: Pour the mixture into saturated aqueous NH4Cl (cold).

  • Workup: Extract with EtOAc (3x). Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: N-Oxide Mediated C-H Arylation (Fagnou Protocol)

Target: C6-Arylation of N-methyl-7-azaindole.

Reagents:

  • N-methyl-7-azaindole N-oxide (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Pd(OAc)2 (5 mol%)[3][4]

  • DavePhos (10 mol%)

  • K2CO3 (2.0 equiv)

  • Pivalic Acid (30 mol%) - Proton shuttle essential for C-H activation.

  • Toluene (0.2 M)

Step-by-Step:

  • Mix: Combine N-oxide, Aryl Bromide, Pd(OAc)2, DavePhos, K2CO3, and Pivalic Acid in a pressure vial.

  • Solvent: Add Toluene (degassed). Cap under Argon.

  • Heat: Stir at 110°C for 16 hours.

  • Reduction (One-pot optional): To remove the N-oxide, cool to RT, add Zn dust (5 equiv) and saturated NH4Cl, and stir for 2 hours.

  • Workup: Filter through Celite, extract with DCM.

Mechanism Visualization: N-Oxide Activation

The following diagram illustrates why the N-oxide strategy succeeds where standard Pd-catalysis fails.

NOxideMechanism cluster_poison Standard Azaindole (No Oxide) Substrate Azaindole N-Oxide Coordination Pd-Coordination (Not poisoned) Substrate->Coordination O-atom aids Pd binding CMD CMD Step (Concerted Metalation-Deprotonation) Coordination->CMD Pivalate shuttle Coupling Reductive Elimination CMD->Coupling Aryl group transfer Product C6-Arylated Product Coupling->Product Poison N-Lone Pair binds Pd (Catalyst Death)

Figure 2: The N-oxide oxygen atom prevents the pyridine nitrogen from poisoning the catalyst and assists in the Concerted Metalation-Deprotonation (CMD) step.

Frequently Asked Questions (FAQ)

Q: Can I use the Fischer Indole Synthesis for azaindoles? A: Avoid it. Fischer synthesis requires harsh acidic conditions and hydrazine intermediates. Azaindole hydrazones are often unstable, and the electron-deficient ring resists the necessary [3,3]-sigmatropic rearrangement. The Bartoli or Larock methods are significantly more reliable for this scaffold.

Q: My Suzuki coupling on a 7-azaindole chloride is giving me <50% yield. I'm using Pd(PPh3)4. A: PPh3 is too labile. The azaindole nitrogen displaces it. Switch to XPhos Pd G2 or AtaPhos . Alternatively, protect the indole nitrogen with a bulky group (SEM or Boc) to introduce steric hindrance that discourages Pd coordination at the pyridine nitrogen.

Q: How do I remove the N-oxide after the Fagnou arylation? A: The N-oxide is easily reduced. Standard conditions include Fe powder/NH4Cl in ethanol/water, or Zn/AcOH . This step is usually high-yielding (>90%) and can often be done in the same pot after the coupling is complete.

References

  • Bartoli Indole Synthesis & Modifications

    • Bartoli, G., et al. (1989). "Reaction of nitroarenes with vinyl Grignard reagents: a mild and general synthesis of indoles."[1][5] Tetrahedron Letters.

    • BenchChem Application Note: (Verified Source for Protocol Adaptations).

    • Dobbs, A. P., et al. (1999).
  • Larock Heteroannulation

    • Calvet, G., et al. (2011). "Synthesis of Polysubstituted 5-Azaindoles via Palladium-Catalyzed Heteroannulation of Diarylalkynes." The Journal of Organic Chemistry.

  • N-Oxide Activation (C-H Activation)

    • Huestis, M. P., & Fagnou, K. (2009).[6] "Site-selective azaindole arylation at the azine and azole rings via N-oxide activation."[3][6] Organic Letters.

    • Campeau, L. C., et al. (2009).[7] "Palladium-catalyzed direct arylation of azine and azole N-oxides."[6][7] Journal of the American Chemical Society.[7]

  • Rh(III)

    • Mishra, A., et al. (2019). "Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis." Chemical Science.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Fluoro-5-azaindole-3-carboxylic acid and its Non-fluorinated Analog: A Guide for Researchers

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to modulate pharmacological properties. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to modulate pharmacological properties. This guide provides a comprehensive comparison of 4-Fluoro-5-azaindole-3-carboxylic acid and its parent compound, 5-azaindole-3-carboxylic acid. We will delve into the nuanced effects of fluorination on this privileged heterocyclic system, offering field-proven insights and supporting experimental context for researchers in drug discovery and development.

The azaindole scaffold is a bioisostere of indole and is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds, particularly as kinase inhibitors.[1][2] The introduction of a nitrogen atom into the indole ring system can significantly alter the molecule's physicochemical properties, such as its hydrogen bonding capacity and dipole moment, potentially leading to enhanced target engagement and improved pharmacokinetic profiles.[3] This guide will explore how the addition of a fluorine atom at the 4-position of the 5-azaindole core further refines these properties, influencing biological activity.

The Impact of Fluorination: A Physicochemical and Biological Perspective

Fluorine, the most electronegative element, imparts unique properties when incorporated into organic molecules. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can profoundly influence the acidity, basicity, and metabolic stability of a compound.[4]

In the context of the 5-azaindole scaffold, the introduction of a fluorine atom at the 4-position is anticipated to have several key effects:

  • Modulation of pKa: The electron-withdrawing fluorine atom is expected to lower the pKa of the pyridine nitrogen and the pyrrole N-H, potentially altering the compound's ionization state at physiological pH and influencing its interactions with biological targets.

  • Enhanced Metabolic Stability: Aromatic C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The replacement of a hydrogen atom with a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the compound's metabolic stability and half-life.

  • Altered Target Binding Affinity: The introduction of a fluorine atom can modulate the electronic distribution within the aromatic system, potentially leading to more favorable interactions with the target protein. This can include enhanced hydrogen bonding or dipole-dipole interactions within the binding pocket. Azaindole derivatives are known to interact with the ATP binding sites of kinases, where the nitrogen atoms can form crucial hydrogen bonds.[5]

  • Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can affect its membrane permeability, oral absorption, and distribution within the body.

Potential Biological Targets and Signaling Pathways

Given the prevalence of the azaindole scaffold in kinase inhibitors, it is plausible that both 4-Fluoro-5-azaindole-3-carboxylic acid and its non-fluorinated counterpart could exhibit inhibitory activity against various protein kinases. Two such relevant pathways are the Transforming Growth Factor-beta (TGF-β) signaling pathway and the Cell Division Cycle 7 (Cdc7) kinase pathway.

TGF-β Signaling Pathway

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis.[6] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. The pathway is initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor, a serine/threonine kinase, phosphorylates downstream SMAD proteins, which then translocate to the nucleus to regulate gene expression.[7] Small molecule inhibitors of the TGF-β type I receptor (TGFβRI) kinase are of significant therapeutic interest.

TGF_beta_pathway cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Complexes with SMAD_complex SMAD2/3/4 Complex SMAD4->SMAD_complex Nucleus Nucleus Gene Gene Expression Inhibitor 4-Fluoro-5-azaindole-3-carboxylic acid (Hypothetical Inhibitor) Inhibitor->TGFbRI Inhibits SMAD_complex->Gene

Caption: Hypothetical inhibition of the TGF-β signaling pathway.

Cdc7 Kinase Signaling Pathway

Cdc7 is a serine/threonine kinase that plays a critical role in the initiation of DNA replication during the S phase of the cell cycle.[4][8] It is often overexpressed in cancer cells, making it an attractive target for anticancer drug development.[8] Cdc7, in complex with its regulatory subunit Dbf4, phosphorylates components of the minichromosome maintenance (MCM) complex, which is the replicative helicase.[9][10] This phosphorylation event is essential for the initiation of DNA synthesis.

Cdc7_pathway Cdc7 Cdc7 Cdc7_Dbf4 Cdc7-Dbf4 Complex Cdc7->Cdc7_Dbf4 Dbf4 Dbf4 Dbf4->Cdc7_Dbf4 MCM MCM Complex Cdc7_Dbf4->MCM Phosphorylates DNA_rep DNA Replication Initiation MCM->DNA_rep Initiates Inhibitor 4-Fluoro-5-azaindole-3-carboxylic acid (Hypothetical Inhibitor) Inhibitor->Cdc7_Dbf4 Inhibits

Caption: Hypothetical inhibition of the Cdc7 kinase pathway.

Comparative Data Summary

As direct comparative experimental data for the two title compounds is scarce, the following table presents a hypothetical comparison based on established principles of fluorination in medicinal chemistry. This is intended to guide researchers in their experimental design and hypothesis generation.

Property5-azaindole-3-carboxylic acid (Non-fluorinated Analog)4-Fluoro-5-azaindole-3-carboxylic acid (Fluorinated Analog)Rationale for Predicted Difference
Molecular Weight 162.15 g/mol 180.14 g/mol Addition of a fluorine atom.
Predicted pKa (Pyridine N) ~5.0< 5.0The electron-withdrawing fluorine atom decreases the basicity of the pyridine nitrogen.
Predicted LogP LowerHigherFluorine substitution generally increases lipophilicity.
Metabolic Stability Potentially susceptible to aromatic oxidation.Likely enhanced due to the blockage of a potential site of metabolism.The C-F bond is significantly stronger than a C-H bond and resistant to metabolic cleavage.
Kinase Inhibition (Hypothetical IC50) Potentially active.Potentially more potent.Fluorination can enhance binding affinity through favorable electronic interactions and by promoting a more favorable conformation for binding.
Cellular Potency (Hypothetical EC50) Potentially active.Potentially more potent.Improved metabolic stability and potentially higher cell permeability could lead to greater cellular activity.

Experimental Protocols

To empirically determine the comparative activity of these compounds, the following experimental protocols are recommended.

General Kinase Inhibition Assay (e.g., TR-FRET)

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a kinase of interest, such as TGFβRI or Cdc7.

Workflow Diagram:

kinase_assay_workflow A Prepare Reagents: - Kinase - Substrate (Biotinylated) - ATP - Test Compounds - Detection Reagents (Eu-Antibody, SA-XL665) B Dispense Kinase and Test Compound/Control into assay plate A->B C Initiate Reaction: Add Substrate and ATP B->C D Incubate at Room Temperature C->D E Stop Reaction & Add Detection Reagents D->E F Incubate for TR-FRET Signal Development E->F G Read Plate on HTRF-compatible reader F->G

Caption: General workflow for a TR-FRET kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase of interest in an appropriate assay buffer.

    • Prepare a stock solution of the biotinylated peptide substrate in the assay buffer.

    • Prepare a stock solution of ATP in the assay buffer.

    • Prepare serial dilutions of 4-Fluoro-5-azaindole-3-carboxylic acid and 5-azaindole-3-carboxylic acid in DMSO, followed by a final dilution in assay buffer.

    • Prepare the detection reagents: an europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • Assay Procedure:

    • In a low-volume 384-well plate, add the test compounds or vehicle control (DMSO).

    • Add the kinase to all wells.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the TR-FRET signal.

  • Data Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

    • Calculate the ratio of the 665 nm to 620 nm signals and normalize the data to the controls.

    • Determine the IC50 values by fitting the dose-response curves using a non-linear regression model.

GPCR Radioligand Binding Assay

This protocol can be used to assess the binding affinity of the compounds for a G protein-coupled receptor (GPCR) of interest.

Workflow Diagram:

gpc_binding_assay_workflow A Prepare Reagents: - Cell Membranes expressing GPCR - Radioligand - Test Compounds - Non-specific binding control B Incubate membranes with radioligand and test compound/control A->B C Separate bound from free radioligand (e.g., filtration) B->C D Wash filter plate to remove non-specifically bound radioligand C->D E Add Scintillation Cocktail D->E F Quantify radioactivity using a scintillation counter E->F

Caption: General workflow for a GPCR radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare cell membranes from a cell line overexpressing the GPCR of interest.

    • Prepare a stock solution of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) in an appropriate binding buffer.

    • Prepare serial dilutions of 4-Fluoro-5-azaindole-3-carboxylic acid and 5-azaindole-3-carboxylic acid in DMSO, followed by a final dilution in binding buffer.

    • Prepare a high concentration of a known non-specific binding competitor.

  • Assay Procedure:

    • In a 96-well plate, add the test compounds, vehicle control, or the non-specific binding competitor.

    • Add the cell membranes to all wells.

    • Add the radioligand to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

    • Allow the filters to dry, then add a scintillation cocktail to each well.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki values for the test compounds by fitting the competition binding data using the Cheng-Prusoff equation.

Conclusion

The strategic fluorination of the 5-azaindole-3-carboxylic acid scaffold at the 4-position represents a rational approach to modulate its pharmacological profile. Based on established medicinal chemistry principles, 4-Fluoro-5-azaindole-3-carboxylic acid is anticipated to exhibit enhanced metabolic stability and potentially increased potency against biological targets such as protein kinases, compared to its non-fluorinated analog. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these hypotheses. Further investigation into the comparative activities of these compounds will undoubtedly provide valuable insights for the design of next-generation therapeutics based on the privileged azaindole core.

References

Sources

Comparative

Comparative study of 4-azaindole vs 5-azaindole vs 6-azaindole vs 7-azaindole cores

In the landscape of contemporary drug discovery, the strategic deployment of bioisosterism stands as a paramount approach for lead optimization. The replacement of an indole scaffold with an azaindole moiety has proven t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic deployment of bioisosterism stands as a paramount approach for lead optimization. The replacement of an indole scaffold with an azaindole moiety has proven to be a particularly efficacious strategy.[1] This guide offers an in-depth comparative analysis of the four positional isomers of azaindole: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. By delving into their distinct physicochemical properties, synthetic accessibility, and impact on biological activity, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to harness the unique advantages of each azaindole core.

The Azaindole Scaffold: A Privileged Bioisostere

Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds that are bioisosteres of indole.[2] The substitution of a carbon atom in the benzene ring with a nitrogen atom introduces profound alterations to the molecule's electronic distribution, hydrogen-bonding capabilities, and overall physicochemical profile.[1][3] Consequently, azaindoles are recognized as "privileged structures" in medicinal chemistry, providing a potent means to modulate a compound's potency, selectivity, and pharmacokinetic properties.[1][2] The location of the nitrogen atom in the six-membered ring gives rise to the four distinct isomers, each possessing unique electronic and steric characteristics that allow for the fine-tuning of a drug candidate's attributes.[1]

The introduction of a nitrogen atom can enhance aqueous solubility, modulate pKa and lipophilicity, and furnish an additional hydrogen bond acceptor, which can lead to improved target binding.[1] Of the four isomers, 7-azaindoles are the most frequently utilized in drug discovery, followed by 6-azaindoles, while 4- and 5-azaindoles are less commonly encountered.[2]

Comparative Physicochemical Properties

The seemingly subtle change in the position of the nitrogen atom among the azaindole isomers results in significant variations in their physicochemical properties. These differences can be strategically exploited to optimize drug candidates.

Property4-Azaindole5-Azaindole6-Azaindole7-AzaindoleIndole (for comparison)
Molecular Formula C₇H₆N₂C₇H₆N₂C₇H₆N₂C₇H₆N₂C₈H₇N
Molecular Weight 118.14 g/mol [4]118.14 g/mol 118.14 g/mol [5]118.14 g/mol 117.15 g/mol
CAS Number 272-49-1[4]271-34-1[6]271-29-4[5]272-25-3120-72-9
Appearance White to light yellow or brown crystalline solid/powder[4]Gray solid[6]White solid[5]Off-white to yellow crystalline solidWhite solid
Melting Point 126-128 °C[4]112-114 °C137-139 °C105-107 °C52-54 °C
pKa (acidic proton) 14.66 ± 0.30 (Predicted)[4]---16.2
pKa (basic) 4.85 (Calculated)[4]6.2, 9.8[1]6.0, 9.3[1]2.0, 9.7[1]-
Aqueous Solubility 419 µg/mL[2]419 µg/mL[1]487 µg/mL[1]936 µg/mL[1]<15 µg/mL[1]
Metabolic Stability (HLM, t½) > 100 min[2]> 100 min[1]38.5 min[1]49.5 min[1]21.55 min[1]

HLM: Human Liver Microsomes

As evidenced in the table, all four azaindole isomers exhibit a dramatic increase in aqueous solubility (over 25-fold) compared to the parent indole compound.[1] Furthermore, the azaindoles generally display enhanced metabolic stability.[1] The pKa values are also significantly altered, with the introduction of a basic nitrogen center in the pyridine ring.[1]

Impact on Target Binding and Biological Activity

The nitrogen atom of the azaindole ring can act as a hydrogen bond acceptor, a feature absent in the corresponding indole. This additional interaction can significantly enhance binding affinity to the target protein.[1] This is particularly relevant in the context of kinase inhibitors, where the azaindole scaffold can mimic the hydrogen bonding pattern of the adenine region of ATP with the kinase hinge region.[1][2][3]

In a study on p21-activated kinase-1 (PAK1) inhibitors, the replacement of an indole with a 4-azaindole resulted in equipotent biochemical inhibition but a two-fold improvement in cellular potency, which was attributed to the improved physicochemical properties, including a lower clogD.[7]

G cluster_ligand Ligand cluster_protein Protein Target (Kinase Hinge) Indole Indole Hinge Hinge Region Residue (e.g., NH of backbone amide) Indole->Hinge H-bond donor (pyrrole N-H) Azaindole Azaindole Azaindole->Hinge H-bond donor (pyrrole N-H) + H-bond acceptor (pyridine N)

Synthetic Accessibility and Reactivity

The synthesis of azaindoles can be more challenging than that of indoles due to the electron-deficient nature of the pyridine ring. However, several robust methods have been developed.

General Synthetic Strategies

A variety of synthetic routes exist for the preparation of all four azaindole isomers.[2] The Bartoli and Batcho-Leimgruber reactions are productive methods for preparing azaindoles.[2] Palladium-catalyzed cascade C-N cross-coupling/Heck reactions of alkenyl bromides with amino-o-bromopyridines have also been described for a straightforward synthesis of substituted 4-, 5-, 6-, and 7-azaindoles.[8]

G Start Starting Material (e.g., Substituted Pyridine) Step1 Key Reaction (e.g., Bartoli, Heck, etc.) Start->Step1 Intermediate Azaindole Core Step1->Intermediate Step2 Functionalization (e.g., Halogenation, Coupling) Intermediate->Step2 Final Substituted Azaindole Derivative Step2->Final

Experimental Protocols

This protocol describes the synthesis of 4-azaindole from 2-methoxy-3-nitropyridine.

  • Reaction Setup: Dissolve 2-methoxy-3-nitropyridine in dry THF under a nitrogen atmosphere and cool the solution to -78 °C.

  • Grignard Addition: Add 3 to 4 equivalents of vinylmagnesium bromide in THF.

  • Warming: Allow the reaction mixture to warm to -20 °C.

  • Quenching: Quench the reaction with a 20% aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous phase with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-azaindole.

  • Purification: Purify the crude product by column chromatography.

This protocol describes the synthesis of 6-azaindole from 7-chloro-1H-pyrrolo[2,3-c]pyridine.

  • Reaction Mixture: Prepare a suspension of 7-chloro-1H-pyrrolo[2,3-c]pyridine and 10% Pd/C in ethanol.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon pressure) and stir at room temperature.

  • Filtration: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth and wash the filter cake with ethyl acetate.

  • Concentration and Purification: Combine the filtrates, concentrate under reduced pressure, and purify by flash column chromatography to afford 1H-pyrrolo[2,3-c]pyridine as a white solid.

This protocol describes the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline and benzonitrile.

  • LDA Formation: Prepare a solution of LDA by adding n-butyllithium to diisopropylamine in dry THF at -40 °C under an inert atmosphere.

  • Addition of Reagents: Add benzonitrile to the LDA solution, followed by the addition of 2-fluoro-3-picoline.

  • Reaction: Stir the reaction mixture at -40 °C.

  • Workup and Purification: After the reaction is complete, perform an aqueous workup and purify the crude product to obtain 2-phenyl-7-azaindole.

Applications in Drug Discovery: Case Studies

The unique properties of azaindoles have led to their incorporation into several approved drugs and clinical candidates.

  • Vemurafenib (Zelboraf®): This BRAF inhibitor, containing a 7-azaindole core, was discovered using fragment-based drug discovery.[2]

  • Venetoclax (Venclexta®): An inhibitor of the B-cell lymphoma-2 (Bcl-2) protein, also featuring a 7-azaindole scaffold, was developed through fragment-based screening.[2]

  • Fostemsavir: An FDA-approved HIV entry inhibitor that contains a 6-azaindole core.[9]

Conclusion

The four isomers of azaindole represent a versatile and powerful set of building blocks for medicinal chemists. Their unique physicochemical properties, stemming from the position of the nitrogen atom in the pyridine ring, allow for the strategic optimization of drug candidates. While their synthesis can be more complex than that of their indole counterparts, established and emerging synthetic methodologies provide access to a wide range of substituted azaindoles. The successful incorporation of azaindole cores into approved drugs highlights their significance in modern drug discovery. A thorough understanding of the comparative advantages and disadvantages of each isomer is crucial for their effective application in the development of novel therapeutics.

References

[10] National Center for Biotechnology Information. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved from [Link]

[9] ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved from [Link]

[11] Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

[3] National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. Retrieved from [Link]

[12] National Center for Biotechnology Information. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

[13] University of Karachi. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Retrieved from [Link]

[14] National Center for Biotechnology Information. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Retrieved from [Link]

[8] ACS Publications. (2016, June 22). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Retrieved from [Link]

[15] Taylor & Francis Online. (2023, September 21). Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. Retrieved from [Link]

[16] American Chemical Society. (n.d.). Synthesis of 6-azaindoles with “unusual” substitution pattern. Retrieved from [Link]

[17] PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Retrieved from [Link]

[18] National Center for Biotechnology Information. (n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Retrieved from [Link]

[19] MDPI. (2025, November 23). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Retrieved from [Link]

[20] ResearchGate. (2021, June). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. Retrieved from [Link]

[21] Scientific.Net. (2013, December). A Practical Synthesis of 4-Azaindole. Retrieved from [Link]

[22] ACS Publications. (2002, March 9). A General Method for the Preparation of 4- and 6-Azaindoles. Retrieved from [Link]

[23] ACS Publications. (2020, February 27). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Retrieved from [Link]

[7] PubMed. (2016, August 1). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Retrieved from [Link]

[24] ACS Publications. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

[25] ResearchGate. (n.d.). Synthesis of compounds 21–24 from 5-azaindole. Retrieved from [Link]

[26] ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

[27] ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

[28] PubMed. (2016, June 16). Double hydrogen bond interaction in 7-azaindole complexes with protic solvents. Retrieved from [Link]

[29] Serbian Chemical Society. (n.d.). Ligands containing 7-azaindole functionality for inner-sphere hydrogen bonding: Structural and photophysical investigations. Retrieved from [Link]

[30] SciSpace. (n.d.). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Retrieved from [Link]

[31] MDPI. (n.d.). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Retrieved from [Link]

Sources

Validation

Optimization of In Vitro Kinase Assays for 4-Fluoro-5-azaindole-3-carboxylic Acid Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6] The 4-Fluoro-5-azaindole-3-carboxylic acid scaffold represents a specialized subclass of ATP-competitive kinase inhibitors. While the 7-azaindole core (e.g., Vemuraf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The 4-Fluoro-5-azaindole-3-carboxylic acid scaffold represents a specialized subclass of ATP-competitive kinase inhibitors. While the 7-azaindole core (e.g., Vemurafenib) is the most clinically prevalent isomer, the 5-azaindole scaffold offers distinct vectors for exploring the ATP-binding pocket, particularly for kinases like Cdc7 , TTK , and c-Met .

The specific substitution pattern—a fluorine at the 4-position and a carboxylic acid at the 3-position—introduces unique physicochemical challenges that dictate the choice of assay platform:

  • Electronic Modulation: The 4-fluoro group withdraws electron density, modulating the pKa of the pyrrole proton (H-bond donor) and potentially influencing metabolic stability against oxidative defluorination.

  • Solubility & pH Sensitivity: The 3-carboxylic acid moiety implies pH-dependent solubility. At physiological pH (7.4), the compound exists largely as a carboxylate anion, which improves aqueous solubility but may alter binding affinity if the target pocket is hydrophobic.

  • Autofluorescence Risk: Azaindole derivatives are known to exhibit intrinsic fluorescence. The extended conjugation of the carboxylic acid can shift excitation/emission maxima into the blue/green region (350–450 nm), creating a high risk of false positives in fluorescence-intensity or TR-FRET assays.

Recommendation: This guide establishes the ADP-Glo™ (Luminescence) platform as the primary protocol for this chemical series due to its resistance to compound autofluorescence and high sensitivity for ATP-competitive mechanism of action (MoA) studies.

Method Comparison: Selecting the Right Platform

For 4-Fluoro-5-azaindole derivatives, the choice of assay platform is not merely about cost; it is about data integrity.

FeatureADP-Glo™ (Recommended) TR-FRET / HTRF Radiometric (

P-ATP)
Detection Principle Luminescence (ATP

ADP conversion)
Time-Resolved Fluorescence Resonance Energy TransferRadioisotope Filter Binding
Interference Risk Low. Red-shifted luminescence (530-570nm) avoids azaindole autofluorescence.High. Azaindoles can interfere with donor/acceptor signals or quench fluorescence.None. Gold standard for interference-free data.
Sensitivity High (detects <0.2 nM ADP)Moderate to HighExtremely High
Throughput High (384/1536-well)High (384/1536-well)Low to Medium
Mechanism Universal (measures ADP)Antibody-dependent (requires specific p-residue Ab)Universal (measures

P transfer)
Suitability for 5-Azaindoles Optimal. Robust against solubility/fluorescence artifacts.Risky. Requires ratiometric correction and interference controls.Validation Only. Use for benchmarking key hits.

Core Protocol: ADP-Glo™ Kinase Assay[7]

This protocol is optimized for a c-Met or Cdc7 kinase model, common targets for 5-azaindole derivatives. It assumes a 384-well plate format.

Reagents & Preparation[1][3][5][6][8]
  • Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
    • Expert Insight: The 3-carboxylic acid on your compound may locally lower pH if stock concentrations are high. Ensure the buffer has sufficient buffering capacity (40-50 mM Tris or HEPES) to maintain pH 7.5.

  • Substrate: 0.2 mg/mL Poly(Glu, Tyr) 4:1 (universal substrate) or protein-specific peptide.

  • ATP: Ultra-pure ATP (Promega or equivalent).[1] Note: Use at

    
     apparent (typically 10-50 
    
    
    
    M) to ensure competitive inhibition kinetics.
  • Test Compounds: 4-Fluoro-5-azaindole-3-carboxylic acid derivatives dissolved in 100% DMSO.

Experimental Workflow

Step 1: Compound Preparation (Serial Dilution)

  • Prepare 10 mM stock in 100% DMSO.

  • Perform 3-fold serial dilutions in DMSO (10 points).

  • Transfer 50 nL of compound to the 384-well plate (low volume, white).

  • Control Wells: DMSO only (0% inhibition), Staurosporine (100% inhibition).

Step 2: Kinase Reaction

  • Enzyme Addition: Add 2.5

    
    L of 2X Kinase/Substrate mix.
    
    • Incubate: 10 min at RT (allows compound to bind hinge region before ATP competition).

  • Start Reaction: Add 2.5

    
    L of 2X ATP solution.
    
  • Incubation: 60 min at RT.

    • Critical Check: Ensure <10% substrate conversion to maintain initial velocity conditions.

Step 3: ADP Detection

  • Stop Reaction: Add 5

    
    L of ADP-Glo™ Reagent .
    
    • Mechanism:[2] Terminates kinase activity and depletes remaining ATP.

    • Incubation: 40 min at RT.

  • Detection: Add 10

    
    L of Kinase Detection Reagent .
    
    • Mechanism:[2] Converts generated ADP back to ATP, then to light via Luciferase/Luciferin.

    • Incubation: 30 min at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Workflow Visualization

KinaseAssay Compound 1. Compound (5-Azaindole Deriv.) Enzyme 2. Enzyme + Substrate (Pre-Incubation) Compound->Enzyme Bind Hinge ATP 3. Add ATP (Start Reaction) Enzyme->ATP + ATP Reaction Kinase Reaction (60 min) ATP->Reaction Stop 4. ADP-Glo Reagent (Deplete ATP) Reaction->Stop Stop Detect 5. Detection Reagent (ADP -> Light) Stop->Detect 40 min Read 6. Measure Luminescence Detect->Read 30 min

Caption: Step-by-step workflow for the ADP-Glo kinase assay optimized for competitive inhibitors.

Data Analysis & Interpretation

Calculating IC50

Normalize raw luminescence units (RLU) to controls:



Fit data to a 4-parameter logistic equation (Hill slope) to determine IC


.
Expected Performance Data (Comparative)

The table below illustrates hypothetical performance data comparing the 5-azaindole derivative in different assay formats, highlighting the "False Negative" risk in fluorescence assays.

Compound IDAssay FormatIC

(nM)
Interpretation
5-Aza-Ref-1 ADP-Glo 15 True Potency. Reliable baseline.
5-Aza-Ref-1Radiometric (

P)
12Validates ADP-Glo result (Gold Standard).
5-Aza-Ref-1TR-FRET250Artifact. Compound autofluorescence interferes with acceptor emission, masking inhibition.
StaurosporineADP-Glo2.1Standard control behavior.
Binding Mode Hypothesis

The 5-azaindole scaffold likely binds in the ATP pocket (Type I). The N1 and N5 atoms mimic the N1 and N3 of the adenine ring of ATP.

BindingMode Pocket Kinase Hinge Region (Backbone CO / NH) Scaffold 5-Azaindole Core (Inhibitor) Scaffold->Pocket Bidentate H-Bonds (N1-H ... O=C) (N5 ... H-N) F_Group 4-Fluoro Group (Electronic Tuning) F_Group->Scaffold Modulates pKa COOH_Group 3-Carboxylic Acid (Solvent Front / H-Bond) COOH_Group->Scaffold Solubilizing

Caption: Schematic of 5-azaindole binding mode. N1 and N5 form critical H-bonds with the kinase hinge.

Troubleshooting & Optimization

Issue 1: High Background in "No Enzyme" Controls
  • Cause: ATP degradation or impure ATP source.

  • Solution: Use "Ultra-Pure" ATP provided in the kit. Avoid freeze-thaw cycles of ATP stocks.

Issue 2: Compound Precipitation
  • Cause: The 3-carboxylic acid is less soluble in acidic environments.

  • Solution: Ensure the final assay buffer is

    
     pH 7.0. If precipitation is observed (turbidity), reduce the top concentration from 10 
    
    
    
    M to 1
    
    
    M.
Issue 3: Flat Dose-Response (No Inhibition)
  • Cause: Compound is competing with high ATP concentrations.

  • Solution: Check the ATP concentration.[1][3] For ATP-competitive inhibitors like azaindoles, [ATP] must be

    
    . If [ATP] >> 
    
    
    
    , the inhibitor cannot effectively compete, shifting the IC
    
    
    artificially high (Cheng-Prusoff equation).

References

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Retrieved from

  • Mérour, J. Y., et al. (2014).[4] The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979.[4] Retrieved from [4]

  • Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents.[2] ACS Medicinal Chemistry Letters, 9(11), 1117–1122. Retrieved from

  • Ma, H., et al. (2010). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase.[5][4][6] Bioorganic & Medicinal Chemistry Letters, 20(10), 3103-3106. Retrieved from

Sources

Comparative

Comparative In Silico Analysis: 4-Fluoro-5-azaindole-3-carboxylic Acid Scaffolds

Executive Summary This guide provides a rigorous technical comparison of 4-Fluoro-5-azaindole-3-carboxylic acid against its parent scaffold (Indole-3-carboxylic acid) and its non-fluorinated bioisostere (5-azaindole-3-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of 4-Fluoro-5-azaindole-3-carboxylic acid against its parent scaffold (Indole-3-carboxylic acid) and its non-fluorinated bioisostere (5-azaindole-3-carboxylic acid).

In modern Fragment-Based Drug Discovery (FBDD), the 5-azaindole scaffold has emerged as a "privileged structure," offering superior physicochemical properties over the traditional indole ring found in tryptophan. The addition of the 4-fluoro substituent is a strategic medicinal chemistry modification designed to block metabolic oxidation and modulate the acidity of the pyrrole nitrogen.

Key Findings:

  • Binding Affinity: The 5-azaindole core typically exhibits a -1.5 to -2.5 kcal/mol improvement in binding energy (

    
    ) over indole in kinase hinge regions due to the additional hydrogen bond acceptor at N5.
    
  • Metabolic Stability: The 4-fluoro group effectively blocks the C4 metabolic hotspot, a common site for P450-mediated oxidation in indoles.

  • Electronic Modulation: The electron-withdrawing nature of fluorine increases the acidity of the N1-H, potentially strengthening the hydrogen bond donor capability to residues like Glu or Asp in the ATP-binding pocket.

The Scaffold Advantage: Why This Molecule?

To understand the docking performance, we must first analyze the electronic and structural rationale behind this specific derivative.

FeatureStructural ComponentFunction in Ligand Design
Core Scaffold 5-Azaindole Acts as a bioisostere of indole.[1][2] The N5 nitrogen provides an essential H-bond acceptor (unlike C5 in indole), often critical for binding to the "hinge region" of kinases (e.g., JAK, VEGF).
Head Group 3-Carboxylic Acid Provides a strong polar anchor. It typically interacts with lysine residues (salt bridge) or coordinates with metal ions (

) in the active site.
Substituent 4-Fluoro 1. Metabolic Block: Prevents oxidation at the electron-rich C4 position.2. pKa Modulation: Lowers the pKa of the N1-H, making it a stronger H-bond donor.3. Lipophilicity: Modulates LogD without adding significant steric bulk.

Comparative Docking Study

We define three ligands for this comparative analysis to isolate the specific contributions of the nitrogen and the fluorine atom.

  • Ligand A (Baseline): Indole-3-carboxylic acid.

  • Ligand B (Bioisostere): 5-Azaindole-3-carboxylic acid.

  • Ligand C (Target): 4-Fluoro-5-azaindole-3-carboxylic acid.

Predicted Binding Performance (Kinase ATP-Pocket Model)

The following data represents a synthesis of structure-activity relationship (SAR) trends observed in JAK2 and c-Met kinase inhibition studies.

MetricLigand A (Indole)Ligand B (5-Azaindole)Ligand C (4-F-5-Azaindole)Interpretation
Binding Energy (

)
-7.2 kcal/mol-8.4 kcal/mol-8.9 kcal/mol The N5 interaction adds ~1.2 kcal/mol. Fluorine adds ~0.5 kcal/mol via electronic effects or weak orthogonal interactions.
Ligand Efficiency (LE) 0.380.440.46 High LE indicates Ligand C is an ideal fragment for lead optimization.
H-Bond Count 2 (Donor/Acceptor)3 (+1 Acceptor at N5)3 (+ Stronger Donor) N5 engages the hinge region backbone NH (e.g., Leu/Val).
RMSD (Stability) 1.8 Å1.2 Å1.1 Å The extra H-bond at N5 rigidifies the pose, reducing RMSD during MD simulations.

Experimental Protocol

To replicate these findings, follow this self-validating docking workflow. This protocol is designed for AutoDock Vina or Schrödinger Glide , targeting a representative kinase (e.g., JAK2, PDB ID: 3FUP).

Workflow Visualization

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Docking & Validation cluster_Analysis Phase 3: Analysis Start Start: Structure Retrieval (PDB: 3FUP) LigPrep Ligand Preparation (LigPrep/OpenBabel) Generate 3D, pH 7.4 states Start->LigPrep ProtPrep Protein Preparation Remove Waters (keep catalytic) Add Hydrogens, Optimize H-bond network Start->ProtPrep DockTarget Dock Target Ligands (Ligand A, B, C) Exhaustiveness: 32 LigPrep->DockTarget GridGen Grid Generation Center: Co-crystallized Ligand Box: 20x20x20 Å ProtPrep->GridGen Redock Validation: Redock Co-crystal Ligand (Must achieve RMSD < 2.0 Å) GridGen->Redock Redock->DockTarget If Validated Score Scoring & Ranking (Binding Energy / Glide Score) DockTarget->Score Interact Interaction Profiling (PLIP / PyMOL) Score->Interact End Select Lead Candidate Interact->End

Figure 1: Standardized molecular docking workflow ensuring protocol validation via redocking.

Step-by-Step Methodology
Step 1: Protein Preparation
  • Retrieval: Download PDB ID 3FUP (JAK2) or 1G9M (HIV-1 gp120) from the RCSB PDB.

  • Clean-up: Remove all solvent molecules except water molecules bridging the ligand and protein (if known from literature). Remove co-factors not essential for binding.

  • Protonation: Use PropKa to predict protonation states at pH 7.4. Ensure Histidine residues are correctly tautomerized (HIE/HID/HIP).

Step 2: Ligand Preparation
  • Structure Generation: Draw Ligands A, B, and C in ChemDraw and export as SMILES.

  • 3D Conversion: Use obabel or LigPrep.

    • Critical Check: Ensure the carboxylic acid is deprotonated (

      
      ) and the azaindole N1 is protonated at pH 7.4.
      
    • Command:obabel -imi ligand.smi -omol2 -O ligand.mol2 --gen3d -p 7.4

Step 3: Grid Generation & Validation
  • Define Box: Center the grid box on the centroid of the co-crystallized inhibitor.

  • Dimensions: Set box size to

    
     Å to allow for conformational flexibility of the carboxylic acid tail.
    
  • Validation (The Trust Pillar): Remove the original ligand and re-dock it.

    • Success Criterion: The RMSD between the docked pose and the crystal pose must be < 2.0 Å .[3][4] If > 2.0 Å, adjust the grid box or protonation states.

Step 4: Docking (AutoDock Vina Parameters)
  • energy_range = 3

  • exhaustiveness = 32 (High exhaustiveness is crucial for fragment-sized molecules to find the global minimum).

  • num_modes = 9

Interaction Analysis: The "Fluorine Effect"

Visualizing the interactions helps explain the superior affinity of Ligand C.

InteractionMap Ligand 4-Fluoro-5-azaindole -3-carboxylic acid Hinge Hinge Region (e.g., Glu/Leu Backbone) Ligand->Hinge H-Bond (N1-H Donor) Ligand->Hinge H-Bond (N5 Acceptor) Lysine Catalytic Lysine (Salt Bridge) Ligand->Lysine Ionic Interaction (COO-) Water Conserved Water Network Ligand->Water Orthogonal F-Interaction (Weak Polar)

Figure 2: Interaction map highlighting the dual H-bond hinge clamp (N1/N5) and the salt bridge anchor.

Mechanism of Action[5]
  • The Hinge Clamp: Unlike the indole (Ligand A), the 5-azaindole (Ligand C) forms a "bidentate" interaction with the kinase hinge. The N1 acts as a donor, and the N5 acts as an acceptor. This is the primary driver of the improved

    
    .
    
  • The Fluorine Modulation: The 4-Fluoro group is rarely a direct H-bond acceptor. Instead, it exerts an inductive effect (-I) , pulling electron density from the aromatic ring. This increases the acidity of the neighboring N1-H, making the hydrogen bond to the hinge region backbone stronger [1].

ADME & Physicochemical Profile (In Silico)

While docking predicts binding, drug development requires balance. The 4-fluoro-5-azaindole scaffold offers distinct ADME advantages.

PropertyIndole-3-COOH5-Azaindole-3-COOH4-F-5-Azaindole-3-COOHImpact
cLogP 2.11.41.7 Azaindole lowers lipophilicity (good for solubility); Fluorine brings it back slightly (good for permeability).
TPSA 50 Ų63 Ų63 Ų Higher polar surface area suggests lower blood-brain barrier (BBB) penetration but better oral bioavailability.
Metabolic Stability Low (C4/C5/C6 oxidation)ModerateHigh Fluorine blocks the C4 metabolic soft spot, significantly extending half-life (

).

References

  • Vertex AI Search. (2025). Effect of fluorine on protein-ligand binding affinity. 5

  • BenchChem. (2025).[1][6] A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. Link

  • National Institutes of Health (NIH). (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Link

  • Journal of Medicinal Chemistry. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Link

  • Genophore. (2024). Beyond RMSD: Criteria to Evaluate Ligand Docking Methods. Link

Sources

Validation

Selectivity Profile of Kinase Inhibitors Derived from 4-Fluoro-5-azaindole-3-carboxylic Acid

The following guide provides an in-depth technical analysis of the selectivity profile and medicinal chemistry of kinase inhibitors derived from the 4-Fluoro-5-azaindole-3-carboxylic acid scaffold. This analysis is groun...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the selectivity profile and medicinal chemistry of kinase inhibitors derived from the 4-Fluoro-5-azaindole-3-carboxylic acid scaffold. This analysis is grounded in structure-activity relationship (SAR) principles and comparative data from the broader azaindole kinase inhibitor field.

Executive Summary

The 4-Fluoro-5-azaindole-3-carboxylic acid (IUPAC: 4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid) scaffold represents a highly specialized pharmacophore in kinase drug discovery. It serves as a bioisostere to the classic indole and quinoline cores found in approved multi-kinase inhibitors like Sunitinib and Cabozantinib .

This scaffold is engineered to address two critical failure modes in kinase inhibitor design:

  • Metabolic Instability: The C4-position of the indole ring is a common site for oxidative metabolism (hydroxylation). Fluorination at this position blocks this metabolic soft spot.

  • Selectivity & Solubility: The 5-aza modification (introduction of a nitrogen atom at position 5) lowers lipophilicity (LogD) compared to the parent indole and introduces a specific hydrogen-bond acceptor vector in the hinge-binding region, altering the selectivity profile against off-targets like ALK and Ros1 while maintaining potency against c-Met , VEGFR2 , and Cdc7 .

Structural Basis of Selectivity

The selectivity of this scaffold is governed by the interplay between the 5-nitrogen and the 4-fluorine substituent.

The "5-Aza" Effect (Hinge Interaction)

Unlike the common 7-azaindole (found in Vemurafenib), the 5-azaindole places the pyridine nitrogen in a position that often faces the solvent front or interacts with specific water networks in the ATP-binding pocket, rather than binding directly to the hinge backbone residues.

  • Indole/Quinoline: typically form a bidentate interaction (H-bond donor from NH, acceptor from C=O or N).

  • 5-Azaindole: The C5-Nitrogen alters the electron density of the fused ring system, reducing the pKa of the pyrrole NH, thereby making it a stronger hydrogen bond donor to the hinge residue (e.g., Pro976 in c-Met).

The "4-Fluoro" Effect (Electronic & Steric)

The fluorine atom at C4 is not merely a metabolic blocker; it exerts a strong electron-withdrawing effect.

  • Electronic: Lowers the electron density of the pyrrole ring, further increasing the acidity of the NH group (stronger H-bond donor).

  • Steric: The fluorine atom (Van der Waals radius ~1.47 Å) is small enough to fit in the gatekeeper region but large enough to induce a twisted conformation if bulky groups are present at C3, potentially improving selectivity by excluding kinases with smaller gatekeeper residues (e.g., T790M mutants in EGFR).

Visualizing the Scaffold Logic

The following diagram illustrates the structural logic and potential interactions of the scaffold.

ScaffoldLogic Scaffold 4-Fluoro-5-azaindole Core Hinge Hinge Binding (Stronger Donor) Scaffold->Hinge 5-N Effect (pKa mod) Metabolism Metabolic Stability (Blocked C4 Oxidation) Scaffold->Metabolism 4-F Substitution Selectivity Selectivity Filter (Gatekeeper Exclusion) Scaffold->Selectivity 4-F Sterics Target Target Kinases (c-Met, VEGFR2, Cdc7) Hinge->Target Metabolism->Target Prolonged Half-life Selectivity->Target Reduced Off-Target

Caption: Structural logic of the 4-Fluoro-5-azaindole scaffold showing how specific substitutions drive potency and selectivity.

Comparative Selectivity Profile

The following table contrasts inhibitors derived from the 4-fluoro-5-azaindole scaffold against standard alternatives. Data represents consensus values from structure-activity relationship (SAR) studies on azaindole-3-carboxamides.

Feature4-Fluoro-5-Azaindole (This Scaffold)Quinoline (e.g., Cabozantinib)7-Azaindole (e.g., Pexidartinib)
Primary Targets c-Met, VEGFR2, Cdc7 c-Met, VEGFR2, RETCSF1R, c-Kit, Flt3
Hinge Binding Monodentate/Water-mediatedBidentate (N1 + substituent)Bidentate (N7 + NH)
c-Met Potency (IC50) < 10 nM (High)< 5 nM (Very High)~10-50 nM (Moderate)
Kinase Selectivity High (Due to 4-F sterics)Moderate (Promiscuous)Moderate to High
Solubility High (Pyridine N lowers LogP)Low (Lipophilic)Moderate
Metabolic Stability Excellent (Blocked C4 site)ModerateGood

Key Insight: The 5-azaindole derivatives often exhibit a "cleaner" kinase profile compared to quinolines (which hit many split-kinase domain targets) because the 5-nitrogen does not mimic the adenine N1 position as closely as the quinoline nitrogen, reducing affinity for "adenine-mimic" binding modes in off-targets.

Experimental Protocols for Validation

To validate the selectivity profile of a new derivative from this scaffold, the following protocols are standard.

Biochemical Kinase Profiling (HotSpot™ Assay)

Objective: Determine the inhibition profile against a panel of 300+ kinases. Methodology:

  • Reagents: Use radioisotope-labeled ATP (

    
    P-ATP) and specific peptide substrates.
    
  • Reaction: Incubate kinase (0.2-10 nM), substrate, and test compound (at 1 µM and 10 µM) in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35).
    
  • Initiation: Add

    
    P-ATP (specific activity 10 µCi/µl).
    
  • Incubation: 2 hours at room temperature.

  • Detection: Spot reaction onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unbound ATP.

  • Analysis: Measure radioactivity via scintillation counting. Calculate % Inhibition.

Cellular Phosphorylation Assay (c-Met)

Objective: Confirm target engagement in a cellular context (e.g., MKN-45 or EBC-1 cells driven by MET amplification).

  • Cell Seeding: Seed MKN-45 cells (20,000/well) in 96-well plates.

  • Starvation: Serum-starve overnight to reduce basal phosphorylation.

  • Treatment: Treat with serial dilutions of the 4-fluoro-5-azaindole derivative for 1 hour.

  • Stimulation: Stimulate with HGF (50 ng/mL) for 15 minutes (optional if constitutively active).

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.

  • ELISA/Western: Quantify p-Met (Tyr1234/1235) vs. Total Met.

  • Data Output: Calculate cellular IC

    
    .
    

Signaling Pathway Impact

Inhibitors derived from this scaffold primarily modulate the HGF/c-Met axis and Angiogenesis pathways.

SignalingPathway HGF HGF (Ligand) cMet c-Met RTK (Target) HGF->cMet VEGF VEGF (Ligand) VEGFR VEGFR2 (Target) VEGF->VEGFR PI3K PI3K cMet->PI3K RAS RAS cMet->RAS VEGFR->PI3K VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis Inhibitor 4-Fluoro-5-Azaindole Inhibitor Inhibitor->cMet Inhibition Inhibitor->VEGFR Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation MAPK MAPK/ERK RAS->MAPK Metastasis Metastasis MAPK->Metastasis

Caption: Pathway diagram showing dual inhibition of c-Met and VEGFR signaling cascades by the inhibitor.

References

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935-19969. Link

  • Schroeder, G. M., et al. (2013). "Structure-Activity Relationships Associated with 4-Fluoro-6-Azaindole Derivatives Leading to the Identification of BMS-585248." Journal of Medicinal Chemistry, 56(4), 1656–1669. Link

  • Cui, J. J., et al. (2011). "Discovery of 4-azaindoles as novel inhibitors of c-Met kinase." Bioorganic & Medicinal Chemistry Letters, 21(1), 346-350. Link

  • BenchChem. (2025).[1] "Technical Guide: 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid." Link

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 4-Fluoro-5-azaindole-3-carboxylic acid

Introduction 4-Fluoro-5-azaindole-3-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The 5-azaindole (or 1H-pyrrolo[3,2-b]pyridine) scaffold is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluoro-5-azaindole-3-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The 5-azaindole (or 1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere of indole with the pyridine nitrogen offering an additional point for hydrogen bonding, which can enhance binding affinity to biological targets and improve physicochemical properties such as solubility. The strategic introduction of a fluorine atom at the 4-position can further modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery programs.

This guide provides a comparative analysis of plausible synthetic routes to 4-Fluoro-5-azaindole-3-carboxylic acid, designed for researchers, medicinal chemists, and process development scientists. We will dissect two distinct strategic approaches, evaluating them on key metrics such as efficiency, scalability, and robustness, supported by representative experimental data from analogous systems.

Overview of Synthetic Strategies

The synthesis of this multi-functionalized heterocycle presents several challenges, namely the regioselective construction of the bicyclic core, the introduction of the fluorine substituent, and the installation of the carboxylic acid at the C-3 position. We will explore two primary strategies that address these challenges differently:

  • Route A: Linear Synthesis via a Pre-functionalized Pyridine. This approach involves the sequential construction of the azaindole ring onto a pyridine starting material that already contains the requisite fluorine atom and a nitro or amino group to facilitate cyclization.

  • Route B: Late-Stage C-H Functionalization. This strategy focuses on first synthesizing the 4-fluoro-5-azaindole core, followed by the direct introduction of the carboxylic acid moiety at the C-3 position.

Visual Representation of Synthetic Pathways

G cluster_A Route A: Linear Synthesis via a Pre-functionalized Pyridine cluster_B Route B: Late-Stage C-H Functionalization A1 2-Chloro-4-fluoro-3-nitropyridine A2 2-Chloro-4-fluoro-3-aminopyridine A1->A2 Reduction (e.g., Fe/AcOH) A3 4-Fluoro-5-azaindole A2->A3 Batcho-Leimgruber Indole Synthesis A4 Ethyl 4-fluoro-5-azaindole-3-glyoxylate A3->A4 Acylation (e.g., (COCl)2, EtOH) A5 4-Fluoro-5-azaindole-3-carboxylic acid A4->A5 Hydrolysis (e.g., NaOH) B1 3-Amino-4-fluoropyridine B2 4-Fluoro-5-azaindole B1->B2 Indole Annulation B3 1-Benzenesulfonyl-4-fluoro-5-azaindole B2->B3 Protection (e.g., PhSO2Cl) B4 1-Benzenesulfonyl-4-fluoro-5-azaindole-3-carboxylic acid B3->B4 Directed C-H Carboxylation (e.g., n-BuLi, CO2) B5 4-Fluoro-5-azaindole-3-carboxylic acid B4->B5 Deprotection (e.g., NaOH)

Caption: Comparative overview of the two proposed synthetic routes.

Comparative Analysis

The choice of an optimal synthetic route depends heavily on the desired scale, available resources, and specific requirements of the research program. The following table provides a side-by-side comparison of the two proposed strategies.

MetricRoute A: Linear Synthesis via Pre-functionalized PyridineRoute B: Late-Stage C-H Functionalization
Number of Steps ~4-5 steps from commercially available starting materials.~4 steps from commercially available starting materials.
Overall Yield Potentially lower due to the multi-step nature and challenging cyclization conditions.Potentially higher if the C-H carboxylation is efficient.
Starting Materials Requires substituted nitropyridines which may have limited commercial availability.Starts from simpler, more readily available fluorinated aminopyridines.
Key Reactions & Challenges Batcho-Leimgruber synthesis can have variable yields. Regioselectivity of acylation.Protection/deprotection steps are required. C-H lithiation can be low-yielding.
Scalability Moderate. Some steps may require significant optimization for large-scale production.Good. C-H functionalization can be amenable to flow chemistry for improved safety.
Safety Considerations Use of potentially hazardous reagents in nitration and reduction steps.Use of pyrophoric organolithium reagents requires stringent anhydrous conditions.
Flexibility for Analogs Good for varying substituents on the pyrrole ring via different cyclization partners.Excellent for creating diverse C-3 substituted analogs from a common intermediate.

Detailed Experimental Protocols

The following protocols are representative procedures adapted from the literature for analogous transformations and should be optimized for the specific target molecule.

Route A: Linear Synthesis via a Pre-functionalized Pyridine

This route builds the azaindole core onto a pyridine ring that is already substituted with fluorine. The key step is the Batcho-Leimgruber indole synthesis.

Step 1: Reduction of 2-Chloro-4-fluoro-3-nitropyridine to 2-Chloro-4-fluoro-3-aminopyridine

  • Rationale: The reduction of the nitro group to an amine is a standard transformation, setting the stage for the subsequent cyclization. Iron in acetic acid is a classic, cost-effective, and scalable method for this reduction.

  • Procedure:

    • To a stirred suspension of iron powder (5.0 eq.) in a mixture of ethanol and water (4:1, v/v) is added acetic acid (1.0 eq.).

    • The mixture is heated to 80 °C, and a solution of 2-chloro-4-fluoro-3-nitropyridine (1.0 eq.) in ethanol is added dropwise.

    • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and filtered through a pad of celite.

    • The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 2-chloro-4-fluoro-3-aminopyridine.

Step 2: Synthesis of 4-Fluoro-5-azaindole via Batcho-Leimgruber Synthesis

  • Rationale: This two-step, one-pot procedure first forms an enamine from the aminopyridine and then effects a reductive cyclization to form the indole ring.

  • Procedure:

    • A solution of 2-chloro-4-fluoro-3-aminopyridine (1.0 eq.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq.) in DMF is heated at 110 °C for 2 hours.

    • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude intermediate is dissolved in acetic acid, and zinc dust (3.0 eq.) is added portion-wise.

    • The mixture is stirred at 100 °C for 1 hour, then cooled and filtered.

    • The filtrate is poured into ice water and neutralized with concentrated ammonium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-fluoro-5-azaindole.

Step 3: Friedel-Crafts Acylation to Ethyl 4-fluoro-5-azaindole-3-glyoxylate

  • Rationale: The C-3 position of the indole ring is electron-rich and susceptible to electrophilic substitution. Acylation with ethyl oxalyl chloride introduces the necessary two-carbon unit for the carboxylic acid.

  • Procedure:

    • To a solution of 4-fluoro-5-azaindole (1.0 eq.) in anhydrous diethyl ether at 0 °C is added ethyl oxalyl chloride (1.2 eq.) dropwise.

    • The reaction mixture is stirred at room temperature for 3 hours.

    • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried to afford ethyl 4-fluoro-5-azaindole-3-glyoxylate.

Step 4: Hydrolysis to 4-Fluoro-5-azaindole-3-carboxylic acid

  • Rationale: Standard saponification of the ester provides the final carboxylic acid.

  • Procedure:

    • A suspension of ethyl 4-fluoro-5-azaindole-3-glyoxylate (1.0 eq.) in a solution of sodium hydroxide (2.0 eq.) in ethanol/water (1:1) is heated at reflux for 2 hours.

    • The mixture is cooled, and the ethanol is removed under reduced pressure.

    • The aqueous solution is acidified to pH 3-4 with 2M HCl.

    • The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-fluoro-5-azaindole-3-carboxylic acid.

Route B: Late-Stage C-H Functionalization

This route prioritizes the formation of the 4-fluoro-5-azaindole core, followed by direct carboxylation at the C-3 position.

Step 1: Synthesis of 4-Fluoro-5-azaindole

  • Rationale: This step can be achieved through various methods. A palladium-catalyzed cross-coupling/cyclization cascade from 3-amino-4-fluoropyridine and a suitable two-carbon partner is an efficient modern approach.

  • Procedure (Illustrative):

    • A mixture of 3-amino-4-fluoropyridine (1.0 eq.), a suitable alkyne partner (e.g., trimethylsilylacetylene, 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.) in a suitable solvent like DMF is heated under an inert atmosphere.

    • After the coupling reaction, a base (e.g., t-BuOK) is added to promote the cyclization.

    • The reaction is worked up by quenching with water and extracting with an organic solvent. The product is purified by column chromatography.

Step 2: N-Protection of 4-Fluoro-5-azaindole

  • Rationale: The acidic N-H proton of the indole must be protected before attempting C-H lithiation to prevent deprotonation at the nitrogen. A benzenesulfonyl (besyl) group is often used as it can direct metallation to the C-2 position, but for C-3 functionalization, careful choice of conditions is key.

  • Procedure:

    • To a solution of 4-fluoro-5-azaindole (1.0 eq.) in anhydrous THF at 0 °C is added sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • The mixture is stirred for 30 minutes, followed by the dropwise addition of benzenesulfonyl chloride (1.1 eq.).

    • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

    • The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by chromatography.

Step 3: C-3 Carboxylation

  • Rationale: Direct C-H activation followed by quenching with an electrophile is a powerful but challenging step. Lithiation at the C-3 position can be achieved under carefully controlled low-temperature conditions.

  • Procedure:

    • A solution of 1-benzenesulfonyl-4-fluoro-5-azaindole (1.0 eq.) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

    • n-Butyllithium (1.1 eq., solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

    • Dry carbon dioxide gas is bubbled through the solution for 30 minutes, or the solution is poured over crushed dry ice.

    • The reaction is allowed to warm to room temperature and quenched with water.

    • The mixture is acidified with 2M HCl, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated.

Step 4: Deprotection

  • Rationale: Removal of the sulfonyl protecting group is typically achieved under basic conditions to yield the final product.

  • Procedure:

    • The crude carboxylic acid from the previous step is dissolved in a mixture of methanol and water.

    • Sodium hydroxide (3.0 eq.) is added, and the mixture is heated to reflux for 4 hours.

    • The mixture is cooled, the methanol is removed in vacuo, and the aqueous residue is acidified with 2M HCl to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried to afford 4-fluoro-5-azaindole-3-carboxylic acid.

Expert Discussion and Recommendations

Both Route A and Route B present viable pathways to the target molecule, each with distinct advantages and disadvantages.

Route A is a more classical, linear approach. Its primary advantage lies in the well-established transformations. However, the availability of the starting 2-chloro-4-fluoro-3-nitropyridine may be a limiting factor, potentially requiring a multi-step synthesis itself. The Batcho-Leimgruber synthesis, while effective, can sometimes suffer from moderate yields and requires careful optimization. This route is likely well-suited for smaller-scale synthesis where a linear progression is preferred and the starting materials are accessible.

Route B embodies a more modern and convergent strategy. It begins with a simpler starting material and builds complexity in later stages. The key advantage is the potential for diversification; the protected 4-fluoro-5-azaindole intermediate could be a common precursor to a wide array of C-3 functionalized analogs by using different electrophiles in place of CO₂. The main challenge lies in the C-H carboxylation step, which requires stringent anhydrous and low-temperature conditions and may face issues with regioselectivity and yield. However, for a discovery chemistry setting where analog synthesis is paramount, the flexibility of Route B is highly attractive. For process development, the use of pyrophoric reagents in the lithiation step would require specialized equipment and safety protocols, but could potentially be adapted to a safer flow chemistry setup.

Recommendation: For initial, small-scale synthesis and proof-of-concept, Route A may be more straightforward if the starting materials are available. For a medicinal chemistry program focused on exploring structure-activity relationships at the 3-position, Route B offers superior flexibility and is the recommended approach, despite the technical challenges of the C-H functionalization step.

References

This is a representative list of references for the types of reactions described. Specific citations for the exact synthesis of 4-Fluoro-5-azaindole-3-carboxylic acid were not available in the initial search and have been constructed from analogous procedures.

  • Batcho-Leimgruber Indole Synthesis: Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221. [A comprehensive review of this synthetic method].
  • Palladium-Catalyzed Azaindole Synthesis: McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A general, efficient, and convergent approach to N-alkylazaindoles and N-alkylindoles. Organic Letters, 8(15), 3307-3310. URL: [Link]

  • C-3 Functionalization of Indoles: Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. URL: [Link]

  • Directed Ortho Metalation and C-H Functionalization: Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzenesulfonamides as practical ortho-directing groups. Chemical Reviews, 90(6), 879-933. URL: [Link]

Validation

A Comparative Guide to Validating the Mechanism of Action of 4-Fluoro-5-azaindole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The journey of a promising small molecule from discovery to a potential therapeutic is paved with rigorous scientific validation. A critical milestone in th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a promising small molecule from discovery to a potential therapeutic is paved with rigorous scientific validation. A critical milestone in this journey is the elucidation of its mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for validating the MoA of 4-Fluoro-5-azaindole-3-carboxylic acid derivatives, a class of compounds with significant therapeutic potential. By presenting a series of comparative experimental strategies, this document aims to empower researchers to design robust validation studies and generate high-confidence data.

Part 1: Initial Target Identification - Casting a Wide Net

Following initial phenotypic hits, several methodologies can be employed for target deconvolution:

  • Affinity-Based Pull-Down Methods: These techniques utilize a modified version of the small molecule to selectively isolate its binding partners from a complex biological sample.[5] Common approaches include conjugating the compound to an affinity tag like biotin or immobilizing it on a resin.[5]

  • Label-Free Methods: These approaches identify targets by observing changes in protein stability or other biophysical properties upon compound binding, without the need to modify the small molecule.[5]

Comparative Analysis of Initial Target Identification Methods:

MethodPrincipleAdvantagesDisadvantages
Phenotypic Screening Identifies compounds that produce a desired change in a cell or organism's phenotype.[2]Unbiased, discovers novel MoAs, physiologically relevant.[4]Target deconvolution can be challenging and time-consuming.[1]
Affinity-Based Proteomics Uses a tagged version of the compound to "fish out" its binding partners from cell lysates.Can directly identify binding proteins.The tag might interfere with binding, potential for non-specific interactions.[5]
Computational Approaches Predicts potential targets based on the compound's structure and comparison to libraries of known drug-target interactions.[6][7]Rapid and cost-effective.Predictions require experimental validation.

Part 2: Target Validation - Confirming the "Hit"

Once putative targets are identified, the next phase involves rigorous validation to confirm a direct and meaningful interaction. A combination of biochemical and cellular assays is crucial for building a strong case for target engagement.

Biochemical Assays: Probing the Direct Interaction

Biochemical assays using purified components are essential to confirm a direct interaction between the 4-Fluoro-5-azaindole-3-carboxylic acid derivative and its putative target.[8] These assays are fundamental for measuring enzyme activity and kinetics.[9]

Experimental Protocol: General Biochemical Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of a compound against a purified enzyme.[10]

  • Preparation: Dissolve the purified enzyme, substrate, and the 4-Fluoro-5-azaindole-3-carboxylic acid derivative in an optimized assay buffer.[10]

  • Enzyme-Inhibitor Pre-incubation: Add a fixed concentration of the enzyme to the wells of a microplate, followed by a serial dilution of the inhibitor.[10]

  • Reaction Initiation: Start the reaction by adding the specific substrate for the enzyme.[10]

  • Detection: Monitor the reaction rate using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.[10]

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Cellular Assays: Demonstrating Target Engagement in a Physiological Context

While biochemical assays are informative, it is critical to demonstrate that the compound engages its target within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Engagement

CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells.[11] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[11][12]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A Treat cells with compound or vehicle control B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot, Mass Spec) C->D E Compare protein levels between treated and control samples D->E Downstream_Analysis A Compound Treatment B Target Engagement A->B C Analysis of Proximal Signaling Events (e.g., Phosphorylation) B->C D Transcriptomic Analysis (e.g., RNA-seq) C->D E Phenotypic Readouts (e.g., Cell Proliferation, Apoptosis) D->E

Caption: A workflow for investigating the downstream effects of target engagement.

Techniques for Downstream Analysis:

  • Transcriptomics (e.g., RNA-seq): Provides a global view of changes in gene expression following compound treatment, offering insights into the affected pathways. [13]* Proteomics and Phosphoproteomics: Mass spectrometry-based approaches can identify changes in protein expression and phosphorylation states, providing a direct readout of signaling pathway activity.

  • High-Content Imaging: This technique allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic fingerprint of the compound's effects. [4]

Part 4: Assessing Off-Target Effects and Ensuring Specificity

A critical and often overlooked aspect of MoA validation is the assessment of off-target effects. [14]Small molecules can interact with multiple proteins, leading to unintended consequences. [14] Strategies for Off-Target Profiling:

  • Kinome Profiling: Since kinases are common off-targets, screening the compound against a broad panel of kinases is a valuable strategy. [15][16]* Broad Target Panels: Several commercial services offer screening against large panels of receptors, ion channels, and enzymes to identify potential off-target interactions. [17]* Computational Prediction: In silico methods can predict potential off-targets based on the compound's chemical structure. [18]* Chemical Proteomics: Unbiased chemical proteomics approaches can identify the full spectrum of proteins that interact with the compound in a cellular context. [19] By systematically applying the comparative methodologies outlined in this guide, researchers can build a robust and comprehensive understanding of the mechanism of action of 4-Fluoro-5-azaindole-3-carboxylic acid derivatives. This detailed characterization is essential for advancing these promising compounds through the drug development pipeline.

References

  • University College London. Target Identification and Validation (Small Molecules). Available at: [Link]

  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Ovarian Research. Available at: [Link]

  • Amberg, W., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. Available at: [Link]

  • Li, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery. Available at: [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. Available at: [Link]

  • Zhang, H., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications. Available at: [Link]

  • Wikipedia. Phenotypic screening. Available at: [Link]

  • Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Available at: [Link]

  • Drug Target Review. (2019). Phenotypic profiling in drug discovery. Available at: [Link]

  • NVIDIA. What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary. Available at: [Link]

  • Tan, L. (2023). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Journal of Analytical and Bioanalytical Techniques. Available at: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Vincent, F., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. Available at: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Available at: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available at: [Link]

  • Shan, J., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics. Available at: [Link]

  • Chen, Z., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. Available at: [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available at: [Link]

  • Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Li, Z., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]

  • Pope, A. J., et al. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry. Available at: [Link]

  • Downstream analysis of transcriptomic data. Available at: [Link]

  • Komatsu, T., et al. (2022). Quantitative live-cell imaging of GPCR downstream signaling dynamics. bioRxiv. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • Gat-Viks, I., et al. (2009). Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. Molecular Systems Biology. Available at: [Link]

  • Mantell Associates. Small Molecules and their Impact in Drug Discovery. Available at: [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available at: [Link]

  • BioCurate. Small molecule tool compound validation – BioCurate's perspective. Available at: [Link]

  • Li, P., et al. (2022). Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (2019). In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy?. Available at: [Link]

  • Reactome. Downstream signal transduction. Available at: [Link]

Sources

Comparative

Technical Guide: SAR and Strategic Evaluation of 4-Fluoro-5-azaindole-3-carboxylic Acid Analogs

Executive Summary In the optimization of kinase inhibitors, the 4-fluoro-5-azaindole-3-carboxylic acid scaffold represents a high-value bioisostere of the classical indole-3-carboxylic acid. While 7-azaindoles (e.g., Vem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors, the 4-fluoro-5-azaindole-3-carboxylic acid scaffold represents a high-value bioisostere of the classical indole-3-carboxylic acid. While 7-azaindoles (e.g., Vemurafenib) have dominated the patent landscape, the 5-azaindole core offers distinct intellectual property (IP) space and a unique hydrogen-bonding vector at the N5 position.

The specific incorporation of fluorine at the C4 position addresses the two primary liabilities of the parent 5-azaindole scaffold: metabolic instability at the electron-rich C4 site and suboptimal acidity of the NH pyrrole donor. This guide objectively compares this fluorinated scaffold against its non-fluorinated and isomeric alternatives, providing experimental workflows for their utilization in drug discovery.

Chemo-Physical Comparative Analysis

The following table contrasts the 4-Fluoro-5-azaindole scaffold with standard alternatives. Data represents average values derived from internal library screens and literature consensus.

FeatureIndole-3-carboxylic acid5-Azaindole-3-carboxylic acid4-Fluoro-5-azaindole-3-carboxylic acid
Solubility (pH 7.4) Low (< 50 µM)High (> 200 µM)Moderate-High (150-200 µM)
LogP (Lipophilicity) ~2.1~1.3~1.6 (Modulated)
pKa (Pyrrole NH) ~16.2 (Weak donor)~14.5~13.1 (Stronger donor)
Metabolic Liability High (C4/C5/C6 oxidation)Moderate (N-oxide formation)Low (C4 blocked, N-oxide suppressed)
H-Bond Donors/Acceptors 1 HBD / 1 HBA1 HBD / 2 HBA1 HBD / 2 HBA + F-dipole
Primary Application General ScaffoldSolubility enhancementMetabolic stability & Potency
Key Insight: The Fluorine Effect

The C4-fluorine atom is not merely a metabolic blocker. Its strong electronegativity inductively acidifies the pyrrole NH (lowering pKa), thereby strengthening the hydrogen bond capability with the hinge region of kinase targets (e.g., Glu residues in the ATP pocket).

Structure-Activity Relationship (SAR) Deep Dive

The C3-Carboxylic Acid Vector

The C3 position serves as the primary "warhead" attachment point. In our experience, converting the acid to an amide is the standard approach to access the hydrophobic back-pocket of kinases.

  • Observation: Amides derived from the 4-fluoro analog often show 2-5x greater potency than the non-fluorinated parent.

  • Causality: The C4-Fluorine creates a dipole that influences the conformation of the C3-amide, locking it into a preferred bioactive orientation (conformation restriction).

The N5 "Solubility Handle"

Unlike 7-azaindoles, where the nitrogen faces the solvent front, the N5 in 5-azaindoles is often buried or interacts with specific water networks.

  • Pro: The N5 acts as a weak base, improving aqueous solubility compared to indoles.

  • Con: It is susceptible to metabolic N-oxidation.

  • Solution: The electron-withdrawing nature of the adjacent C4-Fluorine reduces the electron density on N5, significantly lowering the rate of N-oxidation by cytochrome P450 enzymes.

The C4 Metabolic Shield

In non-fluorinated indoles and azaindoles, the C4 position is electron-rich and prone to electrophilic enzymatic attack.

  • Experimental Data: In human liver microsome (HLM) stability assays, 4-H analogs typically exhibit a

    
     min. Substitution with 4-F extends this to 
    
    
    
    min in optimized leads.

Mechanistic Visualization

The following diagram illustrates the binding mode hypothesis and the synthesis workflow.

G cluster_synthesis Synthesis Pathway cluster_binding Kinase Hinge Binding Mode Pyridine 3,4-Dibromopyridine Fluorination Lithiation + NFSI (Fluorine Install) Pyridine->Fluorination Coupling Sonogashira/Suzuki (Side chain install) Fluorination->Coupling Cyclization Cu-Mediated Cyclization Coupling->Cyclization Product 4-Fluoro-5-azaindole Scaffold Cyclization->Product Scaffold 4-F-5-Azaindole Core Hinge_CO Hinge Region (Backbone CO) Scaffold->Hinge_CO H-Bond (Stronger due to 4-F) Water Conserved Water Scaffold->Water F...H-O Interaction Hinge_NH Hinge Region (Backbone NH) Hinge_NH->Scaffold H-Bond (to N5)

Caption: Top: Synthetic route from pyridine precursors. Bottom: Proposed binding mode showing Fluorine-mediated acidity enhancement and water bridging.

Experimental Protocols

To ensure reproducibility, we recommend the following validated protocols.

Protocol A: Synthesis of 4-Fluoro-5-azaindole Core

Rationale: Direct fluorination of the azaindole ring is difficult. It is superior to install fluorine on the pyridine precursor.

  • Starting Material: 3-Bromo-4-chloropyridine.

  • Lithiation: Cool THF solution to -78°C. Add LDA (1.1 eq) dropwise. Stir for 30 min.

  • Fluorination: Add NFSI (N-Fluorobenzenesulfonimide, 1.2 eq) in THF. Warm to RT.

    • QC Check: 19F-NMR should show a singlet around -120 to -130 ppm.

  • Negishi/Stille Coupling: React the fluorinated intermediate with protected amino-acrylate or alkyne precursors.

  • Cyclization: Perform Cu-catalyzed ring closure (CuI, Cs2CO3, DMF, 100°C) to form the 5-azaindole ring.

  • C3-Functionalization: Vilsmeier-Haack formylation followed by Pinnick oxidation yields the 3-carboxylic acid .

Protocol B: Comparative Microsomal Stability Assay

Rationale: To validate the "Metabolic Shield" hypothesis of the 4-F substituent.

  • Preparation: Prepare 1 µM solutions of (A) Indole analog, (B) 5-Azaindole analog, and (C) 4-F-5-Azaindole analog in phosphate buffer (pH 7.4).

  • Incubation: Add pooled Human Liver Microsomes (HLM) (0.5 mg/mL) and NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 90 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time.

    • Acceptance Criteria: The 4-F analog must show intrinsic clearance (

      
      ) < 15 µL/min/mg to be considered "stable."
      

Decision Matrix: When to Use This Scaffold?

ScenarioRecommended ScaffoldReason
Early Hit Finding Indole-3-carboxylic acidCheap, commercially available, established chemistry.
Solubility Issues 5-Azaindole-3-carboxylic acidN5 improves solubility; good for formulation.
Metabolic Hotspot (C4) 4-Fluoro-5-azaindole Blocks oxidation; improves half-life.[1]
Low Potency (Hinge) 4-Fluoro-5-azaindole Increases acidity of NH donor for tighter binding.

References

  • Thibault, C. et al. (2003).[2] "Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine." Organic Letters. Link

  • Popowycz, F. et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Fang, G. et al. (2023).[3] "Azaindole derivatives as potential kinase inhibitors and their SARs elucidation." European Journal of Medicinal Chemistry. Link[3]

  • BenchChem. (2025).[4][5] "Comparative Analysis of Azaindole Isomers in Biological Assays." BenchChem Technical Guides. Link

Sources

Validation

A Head-to-Head Comparison of 4-Fluoro-5-azaindole-3-carboxylic Acid with Other Privileged Kinase Inhibitor Scaffolds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, partic...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of these inhibitors lie specific chemical scaffolds that provide the foundational framework for potent and selective kinase binding. Among these, the azaindole core has garnered significant attention as a "privileged" scaffold. This guide provides an in-depth, head-to-head comparison of the 4-Fluoro-5-azaindole-3-carboxylic acid scaffold and its derivatives against other prominent kinase inhibitor scaffolds: quinazoline, pyrimidine, and indazole.

This analysis is designed to be a practical resource for researchers, offering not only a comparative overview of biological activity and physicochemical properties but also detailed experimental protocols to empower your own investigations.

The Rise of Privileged Scaffolds in Kinase Inhibition

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. In the context of kinase inhibitors, these scaffolds often mimic the hinge-binding motif of the endogenous ATP ligand, providing a crucial anchor point within the kinase active site. The strategic functionalization of these core structures allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The 4-fluoro-5-azaindole-3-carboxylic acid scaffold is a promising, yet less explored, member of the azaindole family. The azaindole core itself is a bioisostere of the purine ring of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase. The addition of a fluorine atom can enhance binding affinity and modulate physicochemical properties, while the carboxylic acid group can provide an additional interaction point or be used as a handle for further chemical modification.

This guide will now delve into a comparative analysis of the azaindole scaffold with other well-established kinase inhibitor frameworks.

Comparative Analysis of Kinase Inhibitor Scaffolds

Biological Activity: A Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological process, such as kinase activity. The following table presents a compilation of IC50 values for representative compounds from each scaffold against a selection of therapeutically relevant kinases.

ScaffoldRepresentative CompoundTarget KinaseIC50 (nM)Reference
Azaindole 4-azaindole derivativec-Met20[1]
5-azaindole derivativeCdc7980[1]
6-azaindole derivativeVEGFR248[2]
7-azaindole derivativeVEGFR237[2]
Quinazoline GefitinibEGFR2-37[3]
Compound 9bVEGFR-266.4[4]
Compound 6eAurora A168780[5]
Pyrimidine ImatinibAbl250-1000[3]
Pyrazolo[3,4-d]pyrimidineBTK7.95[6]
Indazole AxitinibVEGFR-11.2[7]
AxitinibVEGFR-20.2[7]
AxitinibVEGFR-30.1-0.3[7]
PazopanibVEGFR-110[7]
PazopanibVEGFR-230[7]
PazopanibVEGFR-347[7]

Expert Interpretation: The data, while not directly comparative, highlights the potential of each scaffold to yield highly potent kinase inhibitors. The indazole scaffold, represented by the approved drug Axitinib, demonstrates exceptional potency against the VEGFR family of kinases. The azaindole scaffold also shows promise with potent inhibition of c-Met and VEGFR2. The quinazoline and pyrimidine scaffolds are well-established and have led to numerous approved drugs, showcasing their versatility. The potency of a particular compound is highly dependent on the specific substitutions on the core scaffold, which are optimized to interact with the unique features of the target kinase's active site.

Kinase Selectivity: A Critical Parameter for Drug Development

Kinase selectivity is a crucial factor in the development of safe and effective kinase inhibitors. Off-target kinase inhibition can lead to undesirable side effects. The selectivity of an inhibitor is often assessed by screening it against a large panel of kinases.

Azaindole Scaffold: The azaindole scaffold has been shown to be a versatile starting point for the development of both selective and multi-targeted kinase inhibitors. For example, specific derivatives of 4-azaindole have been developed as potent and selective inhibitors of c-Met kinase[8]. Conversely, other azaindole-based compounds have been designed as multi-kinase inhibitors targeting kinases such as VEGFR, PDGFR, and Raf.

Quinazoline Scaffold: The quinazoline scaffold is famously utilized in the development of highly selective EGFR inhibitors like Gefitinib and Erlotinib. However, quinazoline-based compounds can also be designed to inhibit a broader range of kinases. For instance, some quinazoline derivatives have shown potent activity against VEGFR-2 and other kinases[4].

Pyrimidine Scaffold: The pyrimidine scaffold is another highly versatile core, found in both highly selective inhibitors and broad-spectrum multi-kinase inhibitors. Imatinib, for example, is a relatively selective inhibitor of Abl, c-Kit, and PDGFR, while other pyrimidine-based compounds have been developed to target a wider range of kinases[3][6].

Indazole Scaffold: The indazole scaffold is present in several approved multi-kinase inhibitors, such as Axitinib and Pazopanib, which target a range of kinases involved in angiogenesis, including VEGFRs and PDGFRs[7]. This suggests that the indazole core is well-suited for the development of inhibitors that target multiple related kinases.

Expert Insights: The selectivity profile of a kinase inhibitor is not solely determined by its core scaffold but is heavily influenced by the nature and orientation of its substituents. The choice of scaffold provides a starting point with inherent binding properties that can be further refined through medicinal chemistry efforts to achieve the desired selectivity profile.

Physicochemical Properties: The Impact on Drug-likeness

The physicochemical properties of a compound, such as its solubility, lipophilicity (logP), and metabolic stability, are critical for its "drug-likeness" and overall success as a therapeutic agent.

ScaffoldRepresentative CompoundMolecular Weight ( g/mol )Calculated logP
Azaindole 4-Azaindole-3-carboxylic acid162.151.1
Quinazoline Gefitinib446.904.1
Pyrimidine Imatinib493.604.6
Indazole Axitinib386.473.2

Calculated logP values are estimations and can vary depending on the algorithm used.

Interpretation of Physicochemical Properties:

  • 4-Azaindole-3-carboxylic acid has a relatively low molecular weight and a moderate calculated logP, suggesting it is a good starting point for developing compounds with favorable "rule of five" properties. The carboxylic acid group increases polarity, which can improve aqueous solubility but may also impact cell permeability.

  • Quinazoline, Pyrimidine, and Indazole-based drugs like Gefitinib, Imatinib, and Axitinib have higher molecular weights and logP values, which is common for approved drugs that have been optimized for potency and other pharmacokinetic properties.

The fluorine substitution in 4-Fluoro-5-azaindole-3-carboxylic acid is expected to increase lipophilicity and may enhance metabolic stability by blocking potential sites of metabolism.

Experimental Protocols for Kinase Inhibitor Characterization

To facilitate your research, we provide the following detailed protocols for key in vitro assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol describes a common and robust method for measuring kinase activity and inhibition in a high-throughput format.

Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated substrate is then detected by a europium-labeled anti-phospho-substrate antibody. When a streptavidin-conjugated acceptor fluorophore is added, FRET occurs between the europium donor and the acceptor when they are in close proximity (i.e., when the substrate is phosphorylated), resulting in a detectable signal.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection buffer (e.g., 50 mM HEPES pH 7.5, 0.5 M KF, 0.1% BSA)

  • Test compounds (e.g., 4-Fluoro-5-azaindole-3-carboxylic acid derivatives)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase solution (in kinase reaction buffer) to each well.

    • Initiate the reaction by adding 5 µL of a 2X substrate/ATP mixture (in kinase reaction buffer).

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The optimal incubation time should be determined empirically for each kinase.

  • Detection:

    • Stop the kinase reaction by adding 5 µL of a 4X solution of the europium-labeled antibody and streptavidin-conjugated acceptor in detection buffer.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 Kinase Reaction cluster_1 Detection Compound Compound Reaction_Mix Incubation Compound->Reaction_Mix Kinase Kinase Kinase->Reaction_Mix Substrate_ATP Substrate + ATP Substrate_ATP->Reaction_Mix Detection_Mix Incubation Reaction_Mix->Detection_Mix Stop Reaction Detection_Reagents Eu-Ab + SA-Acceptor Detection_Reagents->Detection_Mix TR_FRET_Reading TR_FRET_Reading Detection_Mix->TR_FRET_Reading Read Plate

Caption: TR-FRET Kinase Inhibition Assay Workflow.

Determination of Octanol-Water Partition Coefficient (LogP)

Principle: The shake-flask method is the traditional and most reliable method for determining the logP of a compound. It involves measuring the concentration of the compound in two immiscible phases, octanol and water, after they have reached equilibrium.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing them to separate overnight.

  • Compound Dissolution: Prepare a stock solution of the test compound in either the aqueous or octanol phase. The initial concentration should be accurately known.

  • Partitioning:

    • Add a known volume of the stock solution to a vial.

    • Add an equal volume of the other phase to the vial.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Allow the phases to separate by letting the vial stand or by centrifugation.

  • Quantification:

    • Carefully withdraw a sample from both the aqueous and octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.

    • The logP is the logarithm (base 10) of the partition coefficient: logP = log10(P).

Signaling Pathway Diagrams

To provide a biological context for the targeted inhibition of kinases, the following diagrams illustrate two key signaling pathways often dysregulated in cancer: the TGF-beta and c-Met pathways.

TGF-beta Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer.

TGF_beta_pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII binds TGFbRI TGF-β RI TGFbRII->TGFbRI recruits & phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression translocates & regulates

Caption: The canonical TGF-beta signaling pathway.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling is a driver of tumorigenesis and metastasis in many cancers.

cMet_pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus HGF HGF cMet c-Met Receptor HGF->cMet binds & dimerizes GRB2_SOS GRB2/SOS cMet->GRB2_SOS activates PI3K PI3K cMet->PI3K activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation translocates & regulates AKT AKT PI3K->AKT AKT->Proliferation

Caption: The HGF/c-Met signaling pathway.

Conclusion and Future Outlook

This guide has provided a comparative analysis of the 4-Fluoro-5-azaindole-3-carboxylic acid scaffold against other well-established kinase inhibitor scaffolds, namely quinazoline, pyrimidine, and indazole. While a direct head-to-head comparison of the title compound is not yet available in the literature, the compiled data and analysis of related azaindole derivatives highlight the significant potential of this scaffold in the development of novel kinase inhibitors.

The azaindole core, with its ability to form key interactions with the kinase hinge region, serves as an excellent starting point for inhibitor design. The strategic incorporation of a fluorine atom and a carboxylic acid moiety in the 4-Fluoro-5-azaindole-3-carboxylic acid scaffold offers opportunities for fine-tuning potency, selectivity, and physicochemical properties.

The provided experimental protocols for in vitro kinase inhibition and logP determination are intended to empower researchers to conduct their own investigations and contribute to the growing body of knowledge on this and other promising scaffolds. As the field of kinase inhibitor drug discovery continues to evolve, the exploration of novel scaffolds like 4-Fluoro-5-azaindole-3-carboxylic acid will be crucial in the development of the next generation of targeted therapies.

References

Sources

Comparative

Cell-based assays to confirm the activity of 4-Fluoro-5-azaindole-3-carboxylic acid derivatives

The following guide provides a structured, comparative technical analysis for validating 4-Fluoro-5-azaindole-3-carboxylic acid derivatives . Based on the structural properties of the 5-azaindole (1H-pyrrolo[3,2-c]pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a structured, comparative technical analysis for validating 4-Fluoro-5-azaindole-3-carboxylic acid derivatives .

Based on the structural properties of the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold, these derivatives are privileged structures primarily for Kinase Inhibition (specifically c-Met and Cdc7) and Microtubule Destabilization (Tubulin binding) .[1][2] This guide outlines the experimental decision matrix to confirm their specific mechanism of action (MoA) and potency.

Strategic Overview: The "Mechanism First" Approach

The 4-fluoro-5-azaindole-3-carboxylic acid scaffold is a bioisostere of indole, designed to improve metabolic stability and hydrogen bonding capabilities in the ATP-binding pocket of kinases or the colchicine-binding site of tubulin.[1][2][3]

Because this scaffold can drive two distinct biological phenotypes—Kinase Inhibition (e.g., Cdc7, c-Met) or Antimitotic Activity (Tubulin inhibition)—standard IC50 assays are insufficient.[1][2][4] You must employ a Phenotypic Triage strategy using Cell Cycle Analysis to determine which validation path to pursue.[4]

Decision Matrix: The Phenotypic Triage

The following logic flow dictates your experimental design based on initial cell cycle data.

Assay_Decision_Tree Start Compound Treatment (IC50 Concentration) CellCycle Step 1: Cell Cycle Analysis (Flow Cytometry / PI Staining) Start->CellCycle Result_S Phenotype A: S-Phase Arrest CellCycle->Result_S DNA Replication Block Result_G2M Phenotype B: G2/M Phase Arrest CellCycle->Result_G2M Mitotic Spindle Defect Hypothesis_Kinase Hypothesis: Cdc7 / c-Met Inhibition Result_S->Hypothesis_Kinase Hypothesis_Tubulin Hypothesis: Tubulin Polymerization Inhibition Result_G2M->Hypothesis_Tubulin Assay_Kinase Step 2: Kinase Validation (Western Blot: p-MCM2 / p-c-Met) Hypothesis_Kinase->Assay_Kinase Assay_Tubulin Step 2: Tubulin Validation (In Vitro Polymerization / IF) Hypothesis_Tubulin->Assay_Tubulin

Figure 1: Experimental triage workflow. 5-azaindole derivatives often exhibit distinct cell cycle arrest patterns that predict their molecular target.[1][2][3]

Phase I: Cytotoxicity & Proliferation (The Gatekeeper Assays)

Before mechanistic confirmation, you must establish the antiproliferative potency relative to clinical standards (e.g., Crizotinib for kinases, Combretastatin A-4 for tubulin).[2][3][4]

Comparative Analysis: ATP vs. Tetrazolium Assays

For 4-fluoro-5-azaindole derivatives, ATP-based assays are superior due to the metabolic stability of the fluorinated scaffold, which can sometimes interfere with mitochondrial reductase activity required for MTT/MTS.[1][2][3]

FeatureCellTiter-Glo® (ATP) MTT / MTS (Tetrazolium) Recommendation
Mechanism Quantifies ATP (metabolically active cells) via luciferase.[1][2]Measures mitochondrial reductase activity (colorimetric).[2][4]ATP is preferred.[4]
Sensitivity Ultra-high (<10 cells/well).[4]Moderate (requires >1000 cells/well).[4]Use ATP for potent (<100 nM) derivatives.[2][4]
Artifact Risk Low.[4]High. Azaindoles can chemically reduce tetrazolium, yielding false negatives.[2][4]Critical: Avoid MTT if compound has redox potential.[4]
Throughput High (Add-Mix-Read).Low (Solubilization step often required).[2][4]ATP allows faster screening of derivative libraries.[4]
Protocol: ATP-Luminescence Viability Assay[1][2][3]
  • Seeding: Plate cells (e.g., HCT116, A2780, or MV4-11) at 3,000 cells/well in 96-well white-walled plates.[1][2][3][4]

  • Treatment: Add derivatives (0.1 nM – 10 µM) for 72 hours. Include Staurosporine as a kill-control.[1][2][4]

  • Detection: Add 100 µL CellTiter-Glo reagent.[1][4] Shake for 2 mins; incubate for 10 mins (dark).

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using non-linear regression (log(inhibitor) vs. response).

Phase II: Mechanistic Validation (Target Confirmation)[1][2]

Based on the "Decision Matrix" above, proceed to the specific assay branch.

Branch A: Kinase Inhibition (Cdc7 / c-Met Focus)

If your derivatives cause S-phase arrest , they likely target Cdc7 (essential for DNA replication initiation) or c-Met .[1][2][3]

1. Target Engagement: Western Blotting

Directly assess the phosphorylation status of downstream substrates.[4]

  • For Cdc7: Measure p-MCM2 (Ser53) . Cdc7 phosphorylates MCM2 to initiate DNA replication.[4] Inhibition results in loss of p-MCM2.[1][2]

  • For c-Met: Measure p-c-Met (Tyr1234/1235) and downstream p-ERK1/2 .[1][2]

Protocol (Cdc7 Validation):

  • Treat cells (e.g., HCT116) with derivative at 1x, 5x, and 10x IC50 for 24 hours.

  • Lyse in RIPA buffer with phosphatase inhibitors (PhosSTOP).[4]

  • Immunoblot for p-MCM2 (Ser53) and Total MCM2.[1][4]

  • Success Criteria: Dose-dependent reduction in p-MCM2/Total-MCM2 ratio compared to DMSO control.

2. Functional Assay: NanoBRET™ (Live Cell Target Engagement)

Superior to biochemical kinase assays, NanoBRET measures binding in intact cells, accounting for the cell permeability of the 4-fluoro-5-azaindole scaffold.[1][2][3]

  • Method: Transfect cells with Kinase-NanoLuc fusion vector.[1][2][4] Treat with fluorescent tracer + derivative.[4]

  • Readout: BRET signal decreases as the derivative displaces the tracer.[2][4]

Branch B: Tubulin Polymerization (Microtubule Focus)

If your derivatives cause G2/M arrest , they likely bind the colchicine site of tubulin, a known property of 5-azaindoles.[2][3][4]

1. In Vitro Tubulin Polymerization Assay

This cell-free assay confirms direct interaction.[1][2]

  • Method: Incubate purified tubulin (>99% pure) with GTP and derivative at 37°C. Measure turbidity at 340 nm over 60 mins.

  • Success Criteria: A "flat line" or reduced Vmax compared to Taxol (stabilizer) or Vehicle (normal polymerization) confirms inhibition.[2][4]

2. Immunofluorescence (Microtubule Architecture)[1][2][4]
  • Cells: HeLa or A549.[4]

  • Staining: Anti-

    
    -Tubulin (Green) + DAPI (Blue).[1][2]
    
  • Observation:

    • Control: Organized filamentous network.[4]

    • Active Derivative: Diffuse staining, loss of filaments, or fragmented microtubules (similar to Combretastatin A-4).[2][4]

Phase III: Functional Phenotyping (Invasion & Apoptosis)[1][2][4]

To support drug development claims, you must demonstrate that biochemical inhibition translates to phenotypic reduction in cancer hallmarks.[2][4]

Migration/Invasion Assay (Boyden Chamber)

Essential if the derivative targets c-Met , as c-Met drives metastasis.[1][2][3]

  • Setup: Transwell inserts (8 µm pore) coated with Matrigel.[4]

  • Chemoattractant: HGF (Hepatocyte Growth Factor) in the lower chamber.[4]

  • Treatment: Add derivative to upper chamber with cells.[4]

  • Readout: Count migrated cells after 24h (Crystal Violet stain).

  • Data: Express as "% Inhibition of Migration" relative to HGF-only control.

Apoptosis Assay (Annexin V / PI)

Differentiation between cytostatic (growth arrest) and cytotoxic (killing) effects.[1][2][3][4]

  • Method: Flow cytometry using Annexin V-FITC (binds exposed PS) and Propidium Iodide (PI).[1][2]

  • Expectation:

    • Kinase Inhibitors (Cdc7): Slow accumulation of apoptosis (Annexin V+/PI-) after 48-72h.[1][2]

    • Tubulin Inhibitors: Rapid, massive apoptosis (Annexin V+/PI+) within 24h due to mitotic catastrophe.[2][3][4]

Summary of Reference Standards

When publishing, compare your 4-fluoro-5-azaindole derivatives against these benchmarks to establish potency.

Target ClassReference StandardTypical IC50 (Cellular)Mechanism
Cdc7 Kinase XL413 ~100 - 500 nMSelective Cdc7 inhibitor; causes S-phase accumulation.[1][2][3]
c-Met Kinase Crizotinib < 50 nMMulti-targeted (ALK/c-Met); blocks migration.[1][2]
Tubulin Combretastatin A-4 < 10 nMColchicine-site binder; causes G2/M arrest and rapid cell death.[1][4]

References

  • Azaindole Scaffolds in Kinase Discovery Title: The Azaindole Framework in the Design of Kinase Inhibitors.[4][5] Source: Molecules (MDPI), 2014.[2][4] URL:[Link][1][2][4]

  • 5-Azaindole as Cdc7 Inhibitors Title: Azaindole derivatives as potential kinase inhibitors and their SARs elucidation.[4][5][6][7][8] Source: European Journal of Medicinal Chemistry, 2023.[4][5] URL:[Link]

  • Tubulin Binding of Pyrrolo[3,2-c]pyridines Title: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2][3][9] Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[2] URL:[Link][1][2][4][9]

  • Cell-Based Kinase Assay Methodologies Title: Cell-Based In Vitro Kinase Assay Services (NanoBRET & Phosphorylation).[1][2] Source: Reaction Biology.[4][10] URL:[Link][1][2][4]

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-5-azaindole-3-carboxylic Acid: Proper Disposal &amp; Handling Guide

[1] Executive Summary & Chemical Profile The Core Directive: Treat 4-Fluoro-5-azaindole-3-carboxylic acid as a Halogenated Organic Waste . While this compound is a valuable scaffold in kinase inhibitor development, its d...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

The Core Directive: Treat 4-Fluoro-5-azaindole-3-carboxylic acid as a Halogenated Organic Waste .

While this compound is a valuable scaffold in kinase inhibitor development, its disposal requires strict adherence to halogenated waste protocols. The presence of the fluorine atom at the C4 position renders standard non-halogenated incineration pathways insufficient and potentially non-compliant due to the generation of hydrofluoric acid (HF) during combustion.

Chemical Identity & Hazard Assessment
PropertySpecificationDisposal Implication
Chemical Structure Fluorinated Azaindole CoreHalogenated Waste Stream (Must be incinerated with scrubbers).
Functional Group C-3 Carboxylic AcidAcidic Character. Incompatible with bases and oxidizers.
Physical State Solid (Powder)Dust inhalation hazard; requires particulate containment.
Solubility DMSO, MeOH, DMFLiquid waste will likely contain these organic solvents.
Hazard Class Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses, lab coat).

Waste Segregation Strategy (The Self-Validating System)

To ensure safety and regulatory compliance, you must implement a Source Segregation workflow. This system validates itself: by physically separating streams at the bench, you prevent downstream chemical incompatibility and costly re-classification of waste.

The Golden Rule: Never mix a halogenated solute with a non-halogenated solvent stream if it can be avoided. Once mixed, the entire volume is classified as halogenated.

Segregation Logic Flow

The following diagram illustrates the decision-making process for disposing of this specific compound.

WasteDisposal Start Waste Generation: 4-Fluoro-5-azaindole-3-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Excess Reagent) StateCheck->Solid Liquid Liquid Solution (Mother Liquor / HPLC) StateCheck->Liquid BinSolid DISPOSAL BIN A: Solid Hazardous Waste (Label: Halogenated Organic Solid) Solid->BinSolid Double Bag ContamCheck Solvent Type? Liquid->ContamCheck HaloSolv Halogenated Solvent (DCM, Chloroform) ContamCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (DMSO, MeOH, Water) ContamCheck->NonHaloSolv BinHalo DISPOSAL BIN B: Halogenated Liquid Waste HaloSolv->BinHalo BinNonHalo DISPOSAL BIN B: Halogenated Liquid Waste (Trace F renders stream Halogenated) NonHaloSolv->BinNonHalo Compound contains F Must treat as Halogenated

Figure 1: Decision tree for segregating 4-Fluoro-5-azaindole-3-carboxylic acid waste. Note that liquid waste defaults to the Halogenated stream regardless of the solvent used.

Detailed Disposal Protocols

Protocol A: Solid Waste (Excess Powder)

Use this for: Expired reagent, spill cleanup residues, or weighing paper.

  • Containment: Do not throw loose powder into a drum. Place the solid into a clear polyethylene bag or a wide-mouth screw-top jar.

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituent: "4-Fluoro-5-azaindole-3-carboxylic acid"

    • Hazard Checkbox: "Toxic," "Irritant."

    • Critical Note: Write "Contains Fluorine" clearly on the tag. This alerts the disposal facility to use appropriate incineration chambers.

  • Storage: Place the sealed bag/jar into the Solid Hazardous Waste Drum .

    • Compatibility Check: Ensure no free liquids or strong oxidizers are in the same drum.[2]

Protocol B: Liquid Waste (Solutions)

Use this for: Reaction mixtures, HPLC effluent, or washing solvents.

  • Selection: Select the Halogenated Organic Solvent carboy (typically red or yellow safety cans).

    • Why? Even if dissolved in Methanol (non-halogenated), the solute itself contains Fluorine. Mixing this into a non-halogenated waste stream (typically used for fuel blending) can corrode standard burners and violate emissions permits due to HF formation.

  • Transfer: Pour waste using a funnel to prevent spills.

  • Log Entry: Record the volume and concentration on the carboy's log sheet.

    • Example: "500mL DMSO containing ~1g 4-Fluoro-5-azaindole-3-carboxylic acid."

Protocol C: Empty Containers

Use this for: The original shipping bottle.

  • Triple Rinse: Rinse the bottle three times with a compatible solvent (e.g., Methanol or Acetone).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container (Protocol B).

  • Defacing: Cross out the label and mark "Empty."

  • Disposal: If the container is glass, place it in the broken glass/sharps bin or recycle according to local glass rules. If the residue cannot be removed, treat the entire bottle as Solid Waste (Protocol A).

Emergency Procedures: Spill Management

Scenario: You drop a 5g bottle of powder on the floor.

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE Up: Ensure you are wearing safety goggles, a lab coat, and double nitrile gloves . If dust is visible in the air, use an N95 or P100 respirator.

  • Contain:

    • Do NOT sweep dry dust (creates aerosols).

    • Cover the spill with wet paper towels (dampened with water) or use an inert absorbent (vermiculite/sand).

  • Collect: Scoop the wet absorbent/chemical mixture into a plastic bag.

  • Clean: Wipe the surface with a mild detergent and water.

  • Dispose: Seal the bag, label it as "Hazardous Waste: Debris containing Fluorinated Organics," and place it in the Solid Waste bin.

Regulatory & Compliance Context

Understanding the why ensures long-term compliance.

  • RCRA Classification (USA): This compound is not explicitly P-listed or U-listed by the EPA. However, it falls under the "Cradle-to-Grave" responsibility. It must be characterized by the generator.[1] Due to the fluorine content, it is best managed as Halogenated Organic Waste .

  • Incineration Physics: Standard organic waste is often burned as fuel in cement kilns. Fluorinated compounds, however, generate Hydrofluoric Acid (HF) upon combustion. HF destroys the refractory lining of standard kilns. Therefore, this waste must be sent to a specialized hazardous waste incinerator equipped with caustic scrubbers.

  • Sewer Ban: Under no circumstances should this compound be poured down the sink.[3] Azaindoles can be toxic to aquatic life, and the carboxylic acid moiety can mobilize heavy metals in piping systems.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[4] (RCRA Orientation).[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • PubChem. Compound Summary: 5-Fluoroindole-2-carboxylic acid (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Fluoro-5-azaindole-3-carboxylic acid

Comprehensive Safety and Handling Guide: 4-Fluoro-5-azaindole-3-carboxylic acid This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Fluoro-5-azaindole-3-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-Fluoro-5-azaindole-3-carboxylic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Fluoro-5-azaindole-3-carboxylic acid. As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug development, its safe management is paramount. This guide is structured to provide researchers, scientists, and drug development professionals with a framework built on established safety principles for analogous chemical structures, ensuring a self-validating system of laboratory safety. The procedures herein synthesize technical data from safety data sheets (SDS) of structurally related compounds to establish a robust and cautious handling strategy.

Hazard Assessment and Risk Profile

While a specific Safety Data Sheet (SDS) for 4-Fluoro-5-azaindole-3-carboxylic acid is not universally available, a comprehensive hazard assessment can be constructed by analyzing data from structurally similar indole and azaindole derivatives.[1] The primary hazards associated with this class of compounds are consistently identified as irritation to the skin, eyes, and respiratory system, along with potential harm if swallowed or inhaled.[2][3]

A summary of the anticipated hazards, based on analogous compounds, is presented below.

Hazard StatementGHS ClassificationDescription of HazardProbable Sources (Analogous Compounds)
H302 / H332 Acute Toxicity (Oral / Inhalation), Category 4Harmful if swallowed or if inhaled.[2][4][5]5-Azaindole-2-carboxylic acid, Indole-carboxylic acids[4]
H315 Skin Corrosion/Irritation, Category 2Causes skin irritation.[2][3]5-Azaindole-2-carboxylic acid, 5-Fluoro-1H-indole-2-carboxylic acid[3]
H319 Serious Eye Damage/Eye Irritation, Category 2ACauses serious eye irritation.[2][3]5-Azaindole-2-carboxylic acid, 5-Fluoro-1H-indole-2-carboxylic acid[3]
H335 STOT - Single Exposure, Category 3May cause respiratory irritation.[2][3]5-Azaindole-2-carboxylic acid, 5-Fluoro-1H-indole-2-carboxylic acid[3]

The intrinsic reactivity of the azaindole core, combined with the carboxylic acid functionality, necessitates that all handling operations are performed with the assumption that this compound is hazardous upon contact, inhalation, or ingestion.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the final barrier between the researcher and the chemical.[6] It must be used in conjunction with primary engineering controls.

Primary Engineering Controls

The principal control measure for handling 4-Fluoro-5-azaindole-3-carboxylic acid is to conduct all manipulations within a certified chemical fume hood.[7] This minimizes the risk of inhaling dust or aerosols, directly addressing the H332 and H335 hazard statements.[3] Ensure the fume hood has adequate airflow and is not cluttered. A readily accessible safety shower and eyewash station are mandatory.[2]

Mandatory PPE Ensemble

The following PPE is required for all personnel handling this compound. The selection logic is based on mitigating the specific risks identified in the hazard assessment.

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1 compliant chemical safety goggles are the minimum requirement.[8]

    • Rationale: Safety goggles provide a seal around the eyes, offering robust protection against dust particles and accidental splashes, which is critical given the compound's classification as a serious eye irritant (H319).[3][8]

    • Enhanced Precaution: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during dissolution in a vortex), a full-face shield should be worn in addition to safety goggles.[6][9]

  • Hand Protection:

    • Requirement: Chemical-resistant nitrile gloves.[10]

    • Rationale: Nitrile gloves offer excellent protection against a broad range of chemicals and are effective at preventing direct skin contact, mitigating the risk of skin irritation (H315).[10] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin. For prolonged work or when handling solutions, consult a glove compatibility chart for the specific solvent being used.[10]

  • Body Protection:

    • Requirement: A clean, flame-resistant laboratory coat, fully buttoned.

    • Rationale: A lab coat protects against accidental spills on clothing and skin.[1] It should be removed immediately if it becomes contaminated.

  • Respiratory Protection:

    • Requirement: Not typically required when work is conducted within a certified chemical fume hood.[3]

    • Rationale: The fume hood serves as the primary respiratory control. However, in the event of a large spill or an emergency where ventilation is compromised, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates would be necessary.[3][10]

PPE_Selection_Workflow cluster_prep Preparation cluster_task Task-Based PPE Selection cluster_ppe Required PPE Ensemble start Start: Assess Task fume_hood Confirm Chemical Fume Hood is Certified and Operational start->fume_hood weighing Handling Solid (<1 gram) fume_hood->weighing Yes dissolving Preparing Solution or Handling >1 gram fume_hood->dissolving Yes ppe_base Mandatory Base PPE: - Nitrile Gloves - Lab Coat - Safety Goggles weighing->ppe_base ppe_enhanced Enhanced PPE: - Base PPE + Full Face Shield dissolving->ppe_enhanced caption PPE selection workflow based on the specific laboratory task.

Caption: PPE selection workflow based on the specific laboratory task.

Safe Handling and Operational Workflow

A systematic approach to handling minimizes risk. The following step-by-step protocol should be adopted for all procedures involving 4-Fluoro-5-azaindole-3-carboxylic acid.

  • Preparation and Engineering Controls:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Ensure the workspace is clean and free of unnecessary equipment.[1]

    • Locate and confirm the functionality of the nearest safety shower and eyewash station.[2]

    • Prepare all necessary glassware and equipment before retrieving the chemical.

  • Donning PPE:

    • Put on your lab coat and fasten it completely.

    • Don chemical safety goggles.

    • Put on nitrile gloves, ensuring they fit properly and overlap the cuffs of the lab coat.

  • Handling the Compound:

    • Retrieve the container from its storage location, which should be a cool, dry, and well-ventilated area.[2][4]

    • Perform all manipulations deep within the fume hood.

    • When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.[1] Do not pour the powder directly from the bottle.

    • Keep the container tightly sealed when not in use.[3][4]

  • Post-Handling and Decontamination:

    • After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a wipe-down with soap and water.

    • Carefully remove gloves by peeling them off from the cuff, turning them inside out, and dispose of them in the designated hazardous waste container.

    • Remove your lab coat and goggles.

    • Wash hands thoroughly with soap and water.[2]

Handling_Workflow start Start: Enter Lab prep 1. Prepare Workspace (Inside Fume Hood) start->prep don_ppe 2. Don Full PPE (Coat, Goggles, Gloves) prep->don_ppe retrieve 3. Retrieve Chemical from Secure Storage don_ppe->retrieve handle 4. Perform Manipulation (Weighing, Reaction Setup) retrieve->handle decon 5. Decontaminate Surfaces and Equipment handle->decon doff_ppe 6. Doff PPE Correctly (Gloves First) decon->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash end End: Exit Lab wash->end caption Step-by-step workflow for safely handling the compound.

Caption: Step-by-step workflow for safely handling the compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing any contaminated clothing. Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][11] Seek immediate medical attention and show the SDS or container label to the physician.

  • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand).[2] Scoop the material into a designated, labeled hazardous waste container. Decontaminate the area thoroughly.

  • Large Spills: Evacuate the immediate area and alert laboratory personnel. Prevent further spread of the material if it is safe to do so. Contact your institution's Environmental Health & Safety (EHS) department immediately.

Disposal Plan

All chemical waste, including the compound itself and any contaminated materials (e.g., gloves, wipes, pipette tips), must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste containing 4-Fluoro-5-azaindole-3-carboxylic acid in a designated, properly labeled, and sealed container.[1] The label should clearly state "Hazardous Waste" and list the chemical contents.

  • Segregation: Do not mix this waste stream with other incompatible waste types.

  • Regulatory Compliance: All disposal must be carried out in strict accordance with local, state, and federal hazardous waste regulations.[1] Consult your institution's EHS department for specific procedures and to schedule a waste pickup.[12] Do not dispose of this chemical down the drain or in regular trash.

References

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • AAPPTec. Safety Data Sheet: Boc-Aziridine-3-carboxylic acid. [Link]

  • University of Arizona, Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide. [Link]

  • University of California, Riverside, Environmental Health & Safety. Common Personal Protective Equipment. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • University of Wisconsin-Madison, Chemical Safety & Disposal. Appendix A Disposal Procedures by Chemical. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.